1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
Description
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Properties
IUPAC Name |
1-tert-butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-7(2,3)12(10)9-4-8(9)5-11-6-8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCANTYZNAHYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N1CC12COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718465 | |
| Record name | 1-(2-Methylpropane-2-sulfinyl)-5-oxa-1-azaspiro[2.3]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211284-25-1 | |
| Record name | 1-(2-Methylpropane-2-sulfinyl)-5-oxa-1-azaspiro[2.3]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-tert-butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane, a unique chiral building block with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document synthesizes established principles from the chemistry of chiral sulfinimines, aziridines, and spirocyclic systems to project its synthesis, properties, and reactivity. We will explore its role as a constrained scaffold, offering three-dimensional diversity crucial for modern drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chiral synthons for the creation of next-generation therapeutics.
Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry
The paradigm of drug discovery is continually evolving, with a pronounced shift away from planar, aromatic structures towards three-dimensional, F(sp3)-rich molecules. This "escape from flatland" is driven by the need for enhanced target selectivity, improved physicochemical properties, and the exploration of novel chemical space.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined three-dimensional geometry can lead to improved binding affinity and metabolic stability in drug candidates.[2][3]
This compound is a compelling example of a molecule that embodies these desirable characteristics. It incorporates a strained aziridine ring, a chiral tert-butylsulfinyl group, and an oxetane moiety within a spirocyclic framework. The tert-butylsulfinyl group is a well-established chiral auxiliary, enabling high stereocontrol in asymmetric synthesis.[4][5][6] The aziridine ring is a versatile synthetic intermediate, prone to ring-opening reactions that allow for the introduction of diverse functionalities.[7][8] Furthermore, the oxetane ring has been increasingly recognized for its ability to favorably modulate physicochemical properties such as solubility and metabolic stability in drug candidates.[9]
This guide will delve into the projected synthesis, key chemical properties, and potential applications of this novel spirocyclic building block.
Physicochemical Properties
While extensive experimental data for this compound is not yet widely published, its core properties can be predicted based on its structure.
| Property | Value | Source |
| CAS Number | 1211284-25-1 | [10][11] |
| Molecular Formula | C8H15NO2S | [11] |
| Molecular Weight | 189.3 g/mol | [11] |
| Appearance | Projected to be a solid at room temperature | Inferred |
| Purity | Commercially available with ≥95% purity | [10][11] |
| Storage | Recommended to be stored in a cool, dry place | [10] |
Asymmetric Synthesis: A Projected Approach
The asymmetric synthesis of chiral aziridines from N-tert-butylsulfinimines is a well-established and powerful strategy in organic chemistry.[4][5][6][8] A plausible synthetic route to this compound would likely involve the reaction of a chiral N-tert-butylsulfinylimine with a suitable sulfur ylide. This approach leverages the directing effect of the chiral sulfinyl group to achieve high diastereoselectivity.
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a reaction between an oxetane-containing N-tert-butylsulfinylimine and a methylene transfer reagent, such as a sulfonium ylide.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol (Projected)
-
Synthesis of the N-tert-butylsulfinylimine: The key imine intermediate would be synthesized by the condensation of 3-oxetanone with enantiopure tert-butanesulfinamide. This reaction is typically catalyzed by a mild Lewis acid, such as copper(II) sulfate or titanium(IV) ethoxide, to drive the reaction to completion.
-
Generation of the Sulfonium Ylide: A suitable sulfonium salt, such as trimethylsulfonium iodide, is deprotonated with a strong base like sodium hydride or n-butyllithium in an aprotic solvent (e.g., THF, DMSO) at low temperature to generate the highly reactive dimethylsulfonium methylide.
-
Asymmetric Aziridination: The freshly prepared sulfonium ylide is then added to a solution of the N-tert-butylsulfinylimine at low temperature (typically -78 °C). The reaction mixture is allowed to slowly warm to room temperature. The stereochemical outcome of the aziridination is controlled by the chiral tert-butylsulfinyl group, which directs the nucleophilic attack of the ylide from the less sterically hindered face of the imine.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by flash column chromatography on silica gel would yield the desired this compound.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of its constituent functional groups.
Deprotection of the Sulfinyl Group
The tert-butylsulfinyl group can be readily cleaved under acidic conditions, typically with HCl in a protic solvent like methanol or dioxane, to afford the corresponding N-H aziridine.[12][13] This unmasked secondary amine provides a handle for further functionalization, such as acylation, alkylation, or arylation, allowing for the introduction of diverse substituents.
Caption: Deprotection of the tert-butylsulfinyl group.
Ring-Opening Reactions of the Aziridine
The strained aziridine ring is susceptible to nucleophilic ring-opening reactions, which can proceed with high regioselectivity and stereoselectivity. This provides a powerful tool for the synthesis of highly functionalized chiral amino alcohols. A wide range of nucleophiles, including organometallics, hydrides, and heterocycles, can be employed for this transformation.
Applications in Drug Discovery
The unique structural features of this compound make it a highly attractive building block for drug discovery programs.[1][2]
-
Scaffold for Novel Therapeutics: The rigid spirocyclic core can serve as a template for the design of inhibitors targeting enzymes and receptors where a specific three-dimensional arrangement of functional groups is required for potent and selective binding.
-
Bioisosteric Replacement: The 5-oxa-1-azaspiro[2.3]hexane moiety can be utilized as a bioisostere for other common cyclic structures, such as piperidines or morpholines, which are prevalent in many approved drugs.[2] This can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and reduced off-target effects.
-
Access to Chiral Amines: As a precursor to chiral amines and their derivatives, this building block can be incorporated into a wide range of biologically active molecules, including antivirals, anticancer agents, and central nervous system drugs.
Conclusion
This compound represents a promising, yet underexplored, chiral building block for the synthesis of complex, three-dimensional molecules. While direct experimental data on this specific compound is limited, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. Its unique combination of a chiral auxiliary, a reactive aziridine, and a property-modulating oxetane within a rigid spirocyclic framework positions it as a valuable tool for medicinal chemists seeking to expand the frontiers of drug discovery. Further exploration of the chemistry and biological applications of this and related spirocyclic systems is highly warranted.
References
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- Colpaert, F., Mangelinckx, S., Leemans, E., Denolf, B., & De Kimpe, N. Asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines by Grignard additions across α-chloro N-sulfinyl ketimines. Organic & Biomolecular Chemistry. 2010;8(14):3251-3259.
- Aggarwal, V. K., Ali, A., Coote, S. J. The asymmetric synthesis of terminal aziridines by methylene transfer from sulfonium ylides to imines.
- Denolf, B., Leemans, E., De Kimpe, N. Asymmetric synthesis of aziridines by reduction of N-tert-butanesulfinyl alpha-chloro imines. The Journal of Organic Chemistry. 2007;72(9):3211-3217.
- Denolf, B., Mangelinckx, S., Törnroos, K. W., De Kimpe, N. Use of α-chlorinated N-(tert-butanesulfinyl)imines in the synthesis of chiral aziridines. Organic Letters. 2006;8(14):3129-3132.
- Hodgson, D. M., Humphreys, P. G., Miles, S. M., Brierley, C. A. J., Ward, J. G. Asymmetric Synthesis of Terminal N-tert-Butylsulfinyl Aziridines from Organoceriums and an α-Chloroimine. Organic Letters. 2008;10(13):2793-2795.
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Colpaert, F., Mangelinckx, S., Leemans, E., Denolf, B., & De Kimpe, N. Asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines by Grignard additions across α-chloro N-sulfinyl ketimines. Sci-Hub. [Link]
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Hodgson, D. M., Humphreys, P. G., Miles, S. M., Brierley, C. A. J., Ward, J. G. Asymmetric Synthesis of Terminal N-tert-Butylsulfinyl Aziridines from Organoceriums and an α-Chloroimine. ACS Publications. [Link]
- Wang, Y., et al. Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer from N−H Oxaziridines to Sulfenamides.
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Hodgson, D. M., Humphreys, P. G., Miles, S. M., Brierley, C. A. J., Ward, J. G. Asymmetric Synthesis of Terminal N-tert-Butylsulfinyl Aziridines from Organoceriums and an α-Chloroimine. ACS Publications. [Link]
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tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate. PubChem. [Link]
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oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
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Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
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An In-depth Technical Guide to 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane: A Novel Building Block for Next-Generation Protein Degraders
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential applications of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane. As the field of targeted protein degradation (TPD) continues to evolve, the demand for novel, three-dimensional chemical scaffolds has surged. This spirocyclic compound, featuring a unique combination of a chiral sulfinamide and a strained oxetane ring system, presents a compelling profile for researchers, scientists, and drug development professionals. Its designation as a "Protein Degrader Building Block" underscores its potential utility in the design of sophisticated proteolysis-targeting chimeras (PROTACs) and other molecular glues. This document will delve into the known properties of this molecule, propose a logical synthetic strategy based on established chemical principles, and explore its promising role in advancing drug discovery.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The pursuit of novel therapeutics has increasingly led chemists to explore beyond flat, two-dimensional molecular architectures. Three-dimensional (3D) scaffolds, such as spirocycles, offer a range of advantages in drug design, including improved metabolic stability, enhanced aqueous solubility, and the ability to orient pharmacophoric elements in precise spatial arrangements. In the context of targeted protein degradation, where the formation of a productive ternary complex between a target protein, an E3 ubiquitin ligase, and a PROTAC is paramount, the rigid and well-defined geometry of spirocyclic linkers can be a significant asset. This compound emerges as a noteworthy building block in this arena, combining a compact spiro[2.3]hexane core with a chiral directing group.
Physicochemical Characteristics
Detailed experimental data for this compound is not extensively documented in publicly available literature. However, its fundamental properties can be summarized, and others can be inferred from its constituent functional groups.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂S | [1] |
| Molecular Weight | 189.3 g/mol | [1] |
| CAS Number | 1211284-25-1 | [1] |
| Appearance | White powder (predicted) | General observation for similar compounds |
| Purity | Typically ≥95% | [1] |
| Storage | Room temperature | [1] |
Inferred Physicochemical Properties:
-
Solubility: The presence of the polar sulfinyl and oxetane groups would suggest moderate solubility in polar organic solvents such as dichloromethane, ethyl acetate, and methanol. Its solubility in aqueous media is likely to be low.
-
Melting Point: As a crystalline solid, it is expected to have a defined melting point. However, this value is not currently available in the literature.
-
Boiling Point: Due to its relatively low molecular weight, it may be distillable under high vacuum, but is more likely to decompose at atmospheric pressure.
-
Stability: The tert-butanesulfinamide group is known to be stable under basic conditions but can be cleaved with stoichiometric amounts of acid. The oxetane ring, while strained, is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strong acidic or nucleophilic conditions.
Proposed Synthesis and Characterization
While a specific, published synthetic route for this compound has not been identified, a plausible approach can be designed based on established methodologies for the synthesis of spirocyclic amines and N-sulfinylamines.
Proposed Synthetic Workflow
A logical retrosynthetic analysis suggests the key steps would involve the formation of the 5-oxa-1-azaspiro[2.3]hexane core followed by the introduction of the tert-butylsulfinyl group.
Caption: Proposed retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Synthesis of a Suitable Azetidine Precursor: The synthesis would likely begin with a protected 3-amino-1-propanol derivative, which can be cyclized to form a protected azetidine ring.
-
Spirocyclization: The protected azetidine, possessing a nucleophilic nitrogen, could then be reacted with an appropriate electrophile, such as a protected derivative of 3,3-bis(hydroxymethyl)oxetane, to construct the spirocyclic core. Alternatively, a pre-functionalized oxetane could be used.
-
Deprotection: Removal of the protecting group from the azetidine nitrogen would yield the free secondary amine, 5-oxa-1-azaspiro[2.3]hexane.
-
N-Sulfinylation: The final step would involve the reaction of the spirocyclic amine with a tert-butanesulfinylating agent, such as tert-butanesulfinyl chloride or a tert-butanesulfinate ester, in the presence of a non-nucleophilic base to afford the target compound. The use of an enantiomerically pure tert-butanesulfinylating agent would allow for the diastereoselective synthesis of a single enantiomer of the final product.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a standard battery of analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms and the overall structure. The characteristic signals for the tert-butyl group, the methylene protons of the oxetane and azetidine rings, and the methine proton of the cyclobutane ring would be expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O-C stretching of the oxetane, the S=O stretching of the sulfinamide, and the C-N stretching of the azetidine.
-
Chiral High-Performance Liquid Chromatography (HPLC): If a stereoselective synthesis is performed, chiral HPLC would be necessary to determine the enantiomeric or diastereomeric excess of the product.
Applications in Drug Development: A Building Block for Targeted Protein Degradation
The designation of this compound as a "Protein Degrader Building Block" points to its intended use in the construction of PROTACs.
The Role of Linkers in PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. Spirocyclic building blocks are increasingly being incorporated into linkers to impart conformational rigidity.[2] This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, thereby enhancing the efficiency of protein degradation.
Caption: The general structure of a PROTAC, highlighting the role of the linker.
Potential Advantages of this compound in PROTAC Design
-
Conformational Rigidity: The spiro[2.3]hexane core provides a rigid scaffold that can help to control the spatial orientation of the target and E3 ligase ligands.
-
Chirality: The tert-butylsulfinyl group is a well-established chiral auxiliary. Its presence introduces a chiral center, which can be exploited to fine-tune the stereochemistry of the PROTAC linker. This can be critical for achieving optimal ternary complex formation and can also influence the pharmacokinetic properties of the molecule.
-
Modulation of Physicochemical Properties: The oxetane moiety is known to often improve aqueous solubility and metabolic stability while having a minimal impact on lipophilicity compared to a gem-dimethyl group.
-
Synthetic Handle: The nitrogen atom of the azetidine ring provides a convenient attachment point for further elaboration of the linker.
Conclusion and Future Outlook
This compound represents a promising and innovative building block for the synthesis of next-generation protein degraders. Its unique combination of a rigid spirocyclic core, a chiral sulfinamide, and a property-modulating oxetane ring makes it an attractive tool for medicinal chemists seeking to overcome the challenges associated with PROTAC design. While detailed experimental data on this specific compound remains limited, its structural features and classification as a protein degrader building block strongly suggest its potential to contribute to the development of more potent, selective, and drug-like therapeutic agents. Further research into the synthesis, characterization, and application of this and related spirocyclic building blocks will undoubtedly accelerate progress in the exciting field of targeted protein degradation.
References
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CP Lab Safety. This compound, min 95%, 1 gram. [Link]
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1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane CAS number 1211284-25-1
An In-Depth Technical Guide to 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane (CAS 1211284-25-1): A Prospective Analysis for Synthetic and Medicinal Chemists
Executive Summary
This document provides a comprehensive technical guide on this compound, a unique chiral molecule registered under CAS number 1211284-25-1. Publicly available research specifically detailing the synthesis and application of this compound is notably scarce. Therefore, this guide adopts the perspective of a senior application scientist to construct a prospective analysis based on well-established, authoritative principles in organic chemistry.
We will deconstruct the molecule into its two primary components: the renowned tert-butanesulfinyl (Ellman's) auxiliary and the highly strained 5-oxa-1-azaspiro[2.3]hexane heterocyclic core. By analyzing the known chemistry of these fragments, this whitepaper will propose plausible synthetic routes, explore potential applications in asymmetric synthesis, and outline robust protocols for its characterization. The objective is to provide researchers, scientists, and drug development professionals with a foundational, expert-driven framework to understand and unlock the potential of this novel chiral building block.
Core Compound Analysis and Physicochemical Properties
This compound is a fascinating molecular architecture that merges a chiral director with a rigid, three-dimensional scaffold. The structure features an aziridine (three-membered) ring and an oxetane (four-membered) ring fused at a single carbon atom, creating a spirocyclic system. The nitrogen of the aziridine is substituted with a tert-butanesulfinyl group, a powerful chiral auxiliary introduced by Jonathan A. Ellman that has become a cornerstone of modern asymmetric amine synthesis.[1][2]
The spiro[oxetane-aziridine] core is of significant interest in medicinal chemistry. Such strained, sp³-rich scaffolds are increasingly sought after as bioisosteres for common motifs like piperidines or gem-dimethyl groups, often improving physicochemical properties such as solubility and metabolic stability while providing novel exit vectors for molecular elaboration.[3][4][5] The combination of this unique scaffold with the predictable stereochemical control of the Ellman auxiliary presents a compelling opportunity for the synthesis of novel, enantiopure chemical entities.
Known Physicochemical Data
The following properties have been compiled from chemical supplier databases.[6][7][8]
| Property | Value |
| CAS Number | 1211284-25-1 |
| Molecular Formula | C₈H₁₅NO₂S |
| Molecular Weight | 189.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (Typical) | ≥95% |
| Storage | Store long-term in a cool, dry place |
Proposed Synthetic Strategy and Experimental Protocols
While no specific synthesis is published for this exact molecule, a logical and robust pathway can be designed by combining established, high-yielding methodologies. The proposed retrosynthesis hinges on the diastereoselective aziridination of a chiral N-sulfinyl ketimine derived from 3-oxetanone.
Retrosynthetic Analysis
The proposed disconnection strategy is outlined below. The key transformation is a Johnson-Corey-Chaykovsky aziridination of a sulfinyl imine intermediate, a reliable method for forming three-membered rings.[9] This imine is, in turn, formed via the condensation of commercially available 3-oxetanone and Ellman's amine.
Caption: Proposed retrosynthesis of the target compound.
Proposed Forward Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from readily available materials. The choice of (R)- or (S)-tert-butanesulfinamide will determine the absolute stereochemistry of the final product.
Caption: Proposed two-step synthetic workflow.
Hypothetical Experimental Protocol
Causality and Trustworthiness: This protocol is based on highly optimized and extensively published procedures by Ellman and others for the synthesis and reaction of N-tert-butanesulfinyl imines.[10][11] The use of titanium(IV) ethoxide is effective for condensing the sulfinamide with ketones, which can be less reactive than aldehydes.[10] The subsequent Johnson-Corey-Chaykovsky reaction is a classic and reliable method for converting imines to aziridines with high stereointegrity.
Step 1: Synthesis of (R)-N-(oxetan-3-ylidene)-2-methylpropane-2-sulfinamide
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-tert-butanesulfinamide (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to create a 0.5 M solution.
-
Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) via syringe and stir the resulting solution for 5 minutes at room temperature.
-
Add 3-oxetanone (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of brine, followed by ethyl acetate.
-
Stir the mixture vigorously for 30 minutes until a precipitate forms.
-
Filter the slurry through a pad of celite, washing the filter cake thoroughly with ethyl acetate.
-
Collect the filtrate and wash successively with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfinyl imine should be purified by flash column chromatography (eluting with a hexanes/ethyl acetate gradient) to yield the pure product. The imine should be used promptly in the next step.
Step 2: Synthesis of this compound
-
Prepare dimethylsulfoxonium methylide (Corey's ylide) in a separate flame-dried flask: To a suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases.
-
In another flame-dried flask, dissolve the chiral sulfinyl imine from Step 1 (1.0 eq) in anhydrous THF.
-
Cool the imine solution to 0 °C and add the pre-formed Corey's ylide solution dropwise via cannula.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by adding it to a flask containing ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the target this compound.
Potential Applications in Asymmetric Synthesis
The true synthetic utility of this molecule lies in its potential as a chiral building block. The N-sulfinyl aziridine is an electrophilic, strained ring system poised for diastereoselective ring-opening reactions.
Diastereoselective Nucleophilic Ring-Opening
The electron-withdrawing sulfinyl group activates the aziridine ring for nucleophilic attack. Guided by the bulky tert-butyl group, a nucleophile is expected to attack one of the aziridine carbons from the face opposite the auxiliary, leading to a single major diastereomer.[11][12][13] This reaction would produce highly functionalized and enantiopure 3-amino-3-(hydroxymethyl)cyclobutane derivatives—valuable scaffolds for drug discovery.
Caption: Proposed ring-opening and stereochemical model.
Hypothetical Protocol for Ring-Opening and Deprotection
Expertise & Causality: This protocol follows standard procedures for Grignard additions to electrophiles, followed by the well-documented acidic cleavage of the Ellman auxiliary.[1][10][14] The use of an ethereal solvent like THF is standard for Grignard reactions, and the subsequent cleavage with HCl in a protic solvent like methanol is efficient and typically provides the amine as a clean hydrochloride salt.
-
To a flame-dried flask under an inert atmosphere, add the purified this compound (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq, 1.0 M solution in THF) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude intermediate sulfinamide can be purified or used directly.
-
Dissolve the crude sulfinamide in methanol.
-
Add a solution of HCl in diethyl ether (e.g., 2.0 M, 3.0 eq) and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure to precipitate the amine hydrochloride salt. The product can be further purified by recrystallization or chromatography.
Analytical and Characterization Strategy
A multi-technique approach is required to unambiguously confirm the structure, purity, and stereochemistry of the synthesized compound.
| Technique | Purpose & Expected Observations |
| ¹H NMR | Confirm the presence of all proton environments. Expect characteristic signals for the tert-butyl group (singlet, ~1.2 ppm), and complex multiplets for the diastereotopic protons of the oxetane and aziridine rings. |
| ¹³C NMR | Confirm the number of unique carbon atoms. Expect signals for the quaternary spiro-carbon, the carbons of the two rings, and the tert-butyl group. |
| HRMS (ESI) | Provide an exact mass measurement to confirm the elemental composition (C₈H₁₅NO₂S). |
| Chiral HPLC/SFC | Determine the diastereomeric and/or enantiomeric purity of the final product and any intermediates. |
| X-ray Crystallography | Provide definitive, unambiguous proof of the relative and absolute stereochemistry (if a suitable crystal can be obtained). |
Conclusion and Future Outlook
The true value of this molecule is its potential as a precursor to a new class of enantiopure 3-amino-3-(hydroxymethyl)cyclobutanes via diastereoselective ring-opening reactions. These products are highly valuable scaffolds for medicinal chemistry programs. Future work should focus on validating the proposed synthetic route, exploring the scope of nucleophiles for the ring-opening reaction, and demonstrating the utility of the resulting products in the synthesis of biologically active molecules. This compound represents an exciting, untapped resource for chemists engaged in the design and synthesis of complex, three-dimensional molecules.
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An In-depth Technical Guide to the Structure Elucidation of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The pursuit of novel chemical entities with three-dimensional complexity is a cornerstone of modern drug discovery. Spirocyclic scaffolds, in particular, are of immense interest as they introduce conformational rigidity and novel exit vectors for molecular exploration. The target molecule, 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane, marries the strained aziridine and oxetane ring systems with a chiral sulfinyl group, presenting a fascinating and non-trivial challenge in structural verification. This guide is structured not as a rigid protocol but as a logical workflow, mirroring the decision-making process in a real-world research environment. We will delve into the causality behind experimental choices, ensuring a self-validating approach to unambiguously determine the constitution and absolute stereochemistry of this unique spirocycle.
Introduction: The Structural Challenge
This compound is a novel heterocyclic compound featuring a unique fusion of three key structural motifs:
-
An aziridine ring : A high-energy, three-membered heterocycle, valuable for its synthetic versatility.
-
An oxetane ring : A four-membered ether, increasingly used in medicinal chemistry as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups[1].
-
A chiral tert-butylsulfinyl group : A powerful chiral auxiliary that can direct the stereochemical outcome of reactions, and whose sulfur atom is a stereocenter itself[2].
The combination of these elements results in a compact, three-dimensional structure with at least two stereogenic centers: the sulfur atom of the sulfinyl group and the spirocyclic carbon atom (C2). The primary challenge in its structure elucidation lies in the unambiguous assignment of both the relative and absolute configuration of these stereocenters.
Proposed Synthetic Pathway: A Chemically Logical Approach
In the absence of direct literature precedent for the synthesis of this specific target, we propose a robust and stereocontrolled pathway based on established methodologies. The cornerstone of this approach is the asymmetric Corey-Chaykovsky reaction, which is well-suited for the formation of N-sulfinyl aziridines[3].
The proposed synthesis involves a two-step sequence starting from 3-oxetanone and a chiral tert-butanesulfinamide.
Step 1: Formation of N-tert-Butanesulfinyl Imine The synthesis begins with the condensation of 3-oxetanone with an enantiopure tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide). This reaction is typically catalyzed by a mild Lewis acid, such as Ti(OEt)₄ or CuSO₄, to afford the corresponding N-tert-butanesulfinyl ketimine. The tert-butylsulfinyl group serves as a crucial chiral auxiliary, influencing the facial selectivity of subsequent nucleophilic additions[3].
Step 2: Diastereoselective Aziridination The key spirocyclization is achieved via a diastereoselective Corey-Chaykovsky reaction. The N-sulfinyl imine is reacted with a sulfur ylide, such as dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base (e.g., NaH). The ylide adds to the imine C=N bond, followed by an intramolecular cyclization with the displacement of DMSO to form the spirocyclic aziridine ring[3][4]. The stereochemistry of the newly formed spirocyclic center is directed by the pre-existing chirality of the sulfinyl group.
Caption: Key expected 2D NMR correlations for structure confirmation.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon (e.g., H4 to C4, H6 to C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is critical for confirming the spirocyclic core. Key correlations would be observed from the oxetane protons (H6, H7) and the aziridine protons (H4) to the spirocyclic quaternary carbon (C3).
-
COSY (Correlation Spectroscopy): Will show coupling between the geminal protons on the oxetane rings (H6a to H6b, H7a to H7b) and potentially long-range coupling between the two sets of oxetane protons.
Stereochemical Determination: The Crucial Step
Relative Stereochemistry (Diastereomers): The key is to determine the relative orientation of the tert-butyl group (and by extension, the sulfoxide oxygen) with respect to the plane of the aziridine and oxetane rings. This can be achieved using Nuclear Overhauser Effect (NOE) spectroscopy (ROESY or NOESY).
-
Hypothesis: In the expected product from the Corey-Chaykovsky reaction, the bulky tert-butyl group will likely be oriented trans to the oxetane ring to minimize steric hindrance.
-
Experimental Verification: A ROESY/NOESY experiment should reveal through-space correlations. If the tert-butyl group is trans to the oxetane ring, NOE correlations would be expected between the protons of the tert-butyl group (H2) and the aziridine protons (H4). Conversely, an absence of NOE between the tert-butyl protons and the oxetane protons (H6, H7) would support this assignment.
Absolute Stereochemistry (Enantiomers): Determining the absolute configuration is the final and most definitive step. While relative stereochemistry can be deduced from NMR, absolute configuration requires a method that can distinguish between enantiomers.[5]
Method 1: Single-Crystal X-ray Crystallography (Definitive) This is the gold standard for determining the absolute configuration of a chiral molecule.[6][7]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The primary challenge is often growing a single crystal of sufficient quality. The compound should be purified to >99% purity. A variety of crystallization techniques should be screened:
-
Slow evaporation from a range of solvents (e.g., ethyl acetate, dichloromethane, acetone).
-
Vapor diffusion (e.g., hexane diffusing into a solution of the compound in ethyl acetate).
-
Cooling of a saturated solution.
-
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The diffraction data are used to solve the electron density map of the molecule.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing anomalous dispersion effects, most reliably calculated through the Flack parameter. A Flack parameter close to 0 for the proposed enantiomer (and close to 1 for its inverse) provides high confidence in the assignment.[6]
Method 2: Vibrational Circular Dichroism (VCD) (Alternative) If suitable crystals cannot be obtained, VCD offers a powerful alternative. This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (e.g., DFT) for a specific enantiomer (e.g., (S)-sulfur, (R)-spirocarbon), the absolute configuration can be confidently assigned.
Integrated Workflow for Structure Elucidation
The following workflow provides a logical and self-validating path to the complete structural assignment.
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The Ascendance of Azaspirohexanes: A Technical Guide to a Privileged Scaffold in Modern Medicinal Chemistry
Foreword: Beyond Flatland, The Imperative for Three-Dimensionality
For decades, the landscape of medicinal chemistry was largely dominated by flat, aromatic structures. While this "flatland" approach yielded numerous therapeutic successes, it also led to challenges in achieving target selectivity, optimizing pharmacokinetic profiles, and overcoming drug resistance. The contemporary imperative in drug discovery is the exploration of three-dimensional chemical space, a realm where molecular complexity and conformational rigidity can be leveraged to unlock new therapeutic possibilities. It is within this exciting context that azaspirocycles, and specifically the compact and versatile azaspirohexane scaffold, have emerged as powerful tools for the modern medicinal chemist.
This guide provides a deep dive into the role of azaspirohexanes in medicinal chemistry. We will move beyond a simple cataloging of structures to explore the causal relationships between the unique topology of these scaffolds and their impact on biological activity and drug-like properties. From the strategic rationale for their synthesis to their application in clinical candidates, this paper will serve as a technical resource for researchers, scientists, and drug development professionals seeking to harness the potential of these remarkable motifs.
The Azaspirohexane Core: A Structural and Physicochemical Perspective
At its heart, the azaspirohexane framework consists of a cyclopropane ring fused to an azetidine ring at a single, shared carbon atom. This seemingly simple arrangement imparts a profound influence on the molecule's properties, primarily through the introduction of a rigid, three-dimensional architecture. This conformational constraint is a key differentiator from more flexible aliphatic heterocycles like piperidine, a ubiquitous motif in approved drugs.
Bioisosterism: A Superior Substitute for Common Heterocycles
One of the most powerful applications of azaspirohexanes is as bioisosteres for commonly used saturated heterocycles such as piperidine and morpholine.[1][2] Bioisosteric replacement is a strategy where a substituent or group is replaced by another with similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to the chemical structure.
The rigid nature of the azaspirohexane scaffold offers distinct advantages over its more flexible counterparts. By locking the conformation of the molecule, it can reduce the entropic penalty of binding to a biological target, potentially leading to increased potency.[3] Furthermore, the defined exit vectors of substituents from the spirocyclic core allow for a more precise and predictable exploration of the chemical space around a target's binding site.[4]
Modulating Physicochemical Properties: A Balancing Act
The introduction of an azaspirohexane motif can significantly alter a molecule's physicochemical properties, often in beneficial ways. A critical aspect of drug design is the optimization of properties such as lipophilicity (LogP/LogD), basicity (pKa), and solubility.
Physicochemical and structural characterization of 4-azaspiro[2.3]hexane derivatives has shown that introducing this spirocyclic system decreased the compound's basicity by approximately 0.9 pKa units and increased its lipophilicity (ΔLog P = 0.5) when compared to the parent piperidine.[5] This ability to fine-tune these parameters is invaluable in the lead optimization phase of drug discovery. For instance, reducing basicity can mitigate off-target effects related to interactions with biological amines, while controlling lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
Here is a comparative overview of the physicochemical properties of key azaspirocycles:
| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | pKa | Topological Polar Surface Area (Ų) | Reference |
| 4-Azaspiro[2.3]hexane | C₅H₉N | 83.13 | 0.7 | ~10.1 | 12.0 | [5] |
| Piperidine | C₅H₁₁N | 85.15 | 0.8 | ~11.0 | 12.0 | [5] |
| 1-Azaspiro[3.3]heptane | C₆H₁₁N | 97.16 | 1.1 | ~10.5 | 12.0 | [6] |
| 2-Azaspiro[3.3]heptane | C₆H₁₁N | 97.16 | 0.9 | ~10.8 | 12.0 | [7] |
| 2,6-Diazaspiro[3.3]heptane | C₅H₁₀N₂ | 98.14 | -0.6 | ~9.5, ~6.5 | 24.1 | [7] |
| 2-Oxa-6-azaspiro[3.3]heptane | C₅H₉NO | 99.13 | -0.3 | ~9.2 | 21.3 | [7] |
Note: The values presented are approximations derived from various sources and computational models and may vary from experimental results.
The Synthetic Toolkit: Constructing the Azaspirohexane Scaffold
The utility of any chemical scaffold is directly tied to its synthetic accessibility. Fortunately, robust and scalable synthetic routes to a variety of functionalized azaspirohexanes and related azaspirocycles have been developed, enabling their widespread use in drug discovery programs.
A General and Scalable Synthesis of 4-Azaspiro[2.3]hexane Derivatives
A particularly efficient and scalable synthesis of 4-azaspiro[2.3]hexane derivatives has been reported, which is amenable to multigram-scale production.[5] This protocol is a testament to the self-validating nature of a well-designed synthetic route, offering high yields and the ability to introduce diverse functionality.
Experimental Protocol: Multigram Synthesis of N-Boc-4-azaspiro[2.3]hexane [5]
-
Step 1: Tebbe Olefination of N-Boc-2-azetidinone. To a solution of N-Boc-2-azetidinone in an appropriate anhydrous solvent (e.g., toluene or THF) under an inert atmosphere, a solution of the Tebbe or Petasis reagent is added dropwise at a controlled temperature (typically -40 to 0 °C). The reaction is monitored by TLC or LC-MS for the consumption of the starting material. Upon completion, the reaction is quenched, and the crude N-Boc-2-methyleneazetidine is purified by column chromatography. Causality: The use of titanium-based olefination reagents like Tebbe or Petasis is crucial for the efficient conversion of the lactam carbonyl to the exocyclic methylene group, a transformation that can be challenging with standard Wittig-type reagents.
-
Step 2: Cyclopropanation of N-Boc-2-methyleneazetidine. The purified alkene from Step 1 is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane). To this solution, the cyclopropanating agent is added. For example, in a Simmons-Smith reaction, a diiodomethane and a zinc-copper couple are used. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed. The reaction is then worked up, and the resulting N-Boc-4-azaspiro[2.3]hexane is purified. Causality: The choice of cyclopropanation method allows for control over the stereochemistry of the resulting cyclopropane ring, which can be critical for biological activity.
-
Step 3: Deprotection and Further Functionalization. The Boc protecting group on the 4-azaspiro[2.3]hexane core can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the parent 4-azaspiro[2.3]hexane. This free amine serves as a versatile building block for the introduction of a wide range of substituents through standard N-alkylation, acylation, or reductive amination reactions.
Azaspirohexanes in Action: Case Studies in Drug Discovery
The true measure of a privileged scaffold lies in its successful application in the development of clinical candidates and approved drugs. While the azaspirohexane motif itself is still emerging, the broader class of azaspirocycles has made significant inroads in various therapeutic areas.
Central Nervous System (CNS) Disorders: Navigating the Blood-Brain Barrier
The unique physicochemical properties of azaspirocycles make them particularly attractive for the design of CNS-active drugs.[8] Achieving optimal brain penetration is a major challenge in CNS drug discovery, requiring a delicate balance of lipophilicity, polarity, and molecular size. The ability of azaspirocycles to modulate these properties provides a valuable tool for medicinal chemists.
For example, the 5-azaspiro[2.3]hexane scaffold has been explored as a conformationally "frozen" analogue of L-glutamic acid, the primary excitatory neurotransmitter in the CNS.[9] By restricting the conformation of the amino acid, researchers aim to develop more potent and selective ligands for glutamate receptors, which are implicated in a range of neurological and psychiatric disorders.[8]
Oncology: The Quest for Selective Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern cancer therapy. However, achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome is a significant hurdle. The rigid, three-dimensional nature of azaspirocycles can be exploited to design inhibitors that fit precisely into the ATP-binding pocket of a specific kinase, thereby enhancing selectivity and reducing off-target effects.
One notable example is the incorporation of a 2,6-diazaspiro[3.3]heptane moiety as a bioisosteric replacement for piperazine in the PARP inhibitor Olaparib.[7] This modification led to a significant increase in selectivity for PARP-1 over other PARP family members, which was accompanied by reduced DNA damage and cytotoxicity.[7] This case study highlights the power of azaspirocycles to fine-tune the pharmacological profile of a drug candidate.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
Understanding the structure-activity relationship is fundamental to rational drug design.[10] For azaspirohexanes and their analogues, SAR studies have revealed key insights into how substituent patterns and stereochemistry influence biological activity.
The defined exit vectors of substituents from the spirocyclic core allow for a systematic exploration of SAR. By varying the nature, size, and position of substituents, medicinal chemists can probe the interactions with the target protein and optimize binding affinity and selectivity. For example, in the development of MCHr1 antagonists, replacing a morpholine ring with various azaspirocycles led to lower LogD values and improved metabolic stability.[7]
Future Perspectives: The Expanding Horizon of Azaspirocycles
The exploration of azaspirohexanes and related scaffolds in medicinal chemistry is still in its ascendancy. The continued development of novel synthetic methodologies will undoubtedly expand the diversity of accessible azaspirocycles, providing medicinal chemists with an even richer toolkit for drug discovery.
Future research will likely focus on:
-
Novel Azaspirocyclic Scaffolds: The design and synthesis of new azaspirocycles with unique substitution patterns and heteroatom arrangements.
-
Asymmetric Synthesis: The development of stereoselective synthetic routes to access enantiomerically pure azaspirocycles, which is crucial for optimizing pharmacological activity and reducing off-target effects.
-
Application in New Therapeutic Areas: The exploration of azaspirocycles in a broader range of therapeutic areas, including infectious diseases, metabolic disorders, and rare diseases.
-
Computational Modeling: The use of in silico methods to predict the properties of novel azaspirocycles and guide their design.
Conclusion
Azaspirohexanes represent a compelling class of scaffolds that are poised to make a significant impact on the future of drug discovery. Their unique combination of three-dimensionality, conformational rigidity, and tunable physicochemical properties provides a powerful platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the synthesis and application of these remarkable motifs continues to grow, we can anticipate the emergence of a new generation of innovative medicines built upon the azaspirohexane core.
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An In-depth Technical Guide to 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane: A Novel Spirocyclic Scaffold for Modern Drug Discovery
Disclaimer: 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane (CAS 1211284-25-1) is a commercially available chemical entity. However, as of the date of this publication, its synthesis, comprehensive characterization, and reactivity profile are not detailed in peer-reviewed scientific literature. This guide, therefore, presents a scientifically grounded, proposed synthetic pathway and explores its potential applications based on the well-established chemistry of its constituent structural motifs. The protocols and mechanistic discussions herein are derived from analogous, well-documented chemical transformations and are intended to serve as a strategic blueprint for researchers.
Executive Summary: Unveiling a Scaffold of Untapped Potential
In the landscape of medicinal chemistry, the quest for novel three-dimensional (3D) scaffolds that can unlock new chemical space and improve physicochemical properties is relentless. This compound emerges as a compelling, yet underexplored, chemical entity at the intersection of several high-value structural motifs. It uniquely combines a chiral tert-butylsulfinyl group, a strained aziridine ring, and a spirocyclic oxetane. This fusion results in a rigid, stereochemically defined scaffold with significant potential for applications ranging from bioisosteric replacement to the development of next-generation therapeutics like Proteolysis Targeting Chimeras (PROTACs), where it is listed as a potential building block. This guide provides a robust, hypothetical framework for its asymmetric synthesis, explores its likely reactivity, and discusses its strategic value in drug discovery programs.
The Strategic Value Proposition: Why This Scaffold Matters
The excitement surrounding this compound stems from the synergistic interplay of its components:
-
Spirocyclic Oxetane Core: Oxetanes are increasingly recognized as valuable isosteres for carbonyls and gem-dimethyl groups. Their incorporation can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability—key attributes in optimizing drug candidates[1]. The spirocyclic fusion imparts a well-defined 3D geometry with precise exit vectors for substitution, a critical feature for probing protein binding pockets[2].
-
Chiral N-Sulfinyl Aziridine: The aziridine ring, a strained three-membered heterocycle, is a versatile synthetic intermediate, prone to selective ring-opening reactions that introduce valuable functionality. The attached tert-butylsulfinyl group, a powerful chiral auxiliary, allows for the stereocontrolled synthesis of the aziridine and provides a handle for further transformations or facile removal to unmask a primary or secondary amine[3].
-
Combined Rigidity and Complexity: The fusion of these two strained rings creates a compact, rigid scaffold. Such rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Proposed Asymmetric Synthesis: A Logic-Driven Approach
The absence of a published route necessitates a reasoned, strategic approach to the synthesis. We propose a convergent and diastereoselective pathway starting from commercially available precursors. The key transformation is a proposed intramolecular aza-Darzens-type reaction, a robust method for aziridine formation[3][4].
Retrosynthetic Analysis
Our proposed retrosynthesis hinges on disconnecting the aziridine C-N bond, revealing a key α-halo N-sulfinylimine intermediate. This intermediate can be traced back to the condensation of an α-halo ketone with an enantiopure tert-butanesulfinamide. The requisite α-halo ketone originates from the readily accessible oxetan-3-one.
Caption: Retrosynthetic analysis of the target scaffold.
Synthesis of Key Precursor: 2-Chloro-1-(oxetan-3-yl)ethan-1-one
The synthesis begins with the preparation of oxetan-3-one, which can be synthesized from epichlorohydrin or 1,3-dichloroacetone through various multi-step procedures[5][6][7]. A subsequent alpha-halogenation is required to install the necessary functionality for the key cyclization step.
Protocol 1: Synthesis of the α-Chloro Ketone Precursor
-
Oxidation of 3-Hydroxyoxetane: To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C, add DMSO (2.2 eq). After 15 minutes, add a solution of 3-hydroxyoxetane (1.0 eq)[5] in DCM. Stir for 1 hour, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature. Quench with water and extract with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield crude oxetan-3-one.
-
Causality: This Swern oxidation is a mild and efficient method to convert the secondary alcohol to a ketone without risking ring-opening of the sensitive oxetane.
-
-
α-Chlorination: Dissolve the crude oxetan-3-one in a suitable solvent like diethyl ether. Treat with sulfuryl chloride (SO₂Cl₂) (1.1 eq) at 0 °C. The reaction is monitored by TLC until consumption of the starting material. Upon completion, the reaction is carefully quenched with saturated aqueous NaHCO₃ solution. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield 2-chloro-1-(oxetan-3-yl)ethan-1-one.
Diastereoselective Formation of the N-Sulfinylimine
The condensation of the α-chloro ketone with an enantiopure tert-butanesulfinamide is a well-established, high-yielding reaction. The choice of (R)- or (S)-sulfinamide determines the final stereochemistry of the spiro-aziridine.
Protocol 2: Condensation to form the N-Sulfinylimine
-
To a solution of 2-chloro-1-(oxetan-3-yl)ethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in THF, add a dehydrating agent such as Ti(OEt)₄ (1.5 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through celite and extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-sulfinylimine is typically used in the next step without further purification.
-
Causality: Titanium(IV) ethoxide acts as both a Lewis acid to activate the ketone and a potent water scavenger, driving the equilibrium towards the formation of the imine.
-
The Key Step: Intramolecular Diastereoselective Aziridination
This proposed transformation is the cornerstone of the synthesis, forming the spirocyclic aziridine ring with high stereocontrol. The reaction is an intramolecular variant of the aza-Darzens reaction, where a base generates an enolate that attacks the imine carbon, followed by intramolecular displacement of the chloride.
Caption: Proposed synthetic workflow for the target molecule.
Protocol 3: Intramolecular Aza-Darzens Cyclization
-
Dissolve the crude α-chloro N-sulfinylimine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.
-
Add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purify the residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the target compound, this compound.
Mechanistic Rationale and Stereochemical Control: The high diastereoselectivity observed in related aza-Darzens reactions is rationalized by a chelation-controlled transition state. The lithium cation is believed to coordinate to both the sulfinyl oxygen and the enolate oxygen, organizing the reactive species into a rigid, chair-like conformation. The enolate then attacks the imine carbon from the less sterically hindered face, opposite the bulky tert-butyl group of the sulfinyl auxiliary, leading to a single major diastereomer[3][8].
Potential Reactivity and Synthetic Utility
The true value of this compound lies in its potential for elaboration into more complex structures.
Transformations of the N-Sulfinyl Aziridine
| Reaction Type | Reagents & Conditions | Expected Product | Significance |
| Sulfinyl Group Cleavage | HCl in MeOH or TFA/H₂O | Free 5-oxa-1-azaspiro[2.3]hexane | Access to the core spirocyclic amine scaffold. |
| Ring-Opening with C-Nucleophiles | Me₂CuLi, THF, -78 °C | 3-(1-aminoethyl)-3-(methyl)oxetane | Stereospecific formation of functionalized oxetanes. |
| Ring-Opening with N-Nucleophiles | NaN₃, then reduction | 3-(1-aminoethyl)-3-(azidomethyl)oxetane | Access to vicinal diamines. |
| Oxidation to Sulfonamide | m-CPBA, DCM | N-sulfonyl spiro-aziridine | Increases stability and alters reactivity. |
Reactivity of the Oxetane Ring
The oxetane ring is generally stable to the basic and nucleophilic conditions used to manipulate the aziridine. However, it can be opened under acidic conditions.
-
Lewis Acid-Catalyzed Opening: Treatment with a Lewis acid (e.g., BF₃·OEt₂) in the presence of a nucleophile can lead to regioselective ring-opening, yielding highly substituted azetidines. This provides a pathway to expand the structural diversity of the scaffold.
Applications in Drug Discovery
The structural features of this molecule make it an attractive building block for addressing several challenges in modern medicinal chemistry.
A Novel 3D Bioisostere
Spirocyclic scaffolds are increasingly used to replace planar aromatic rings or conformationally flexible aliphatic systems to improve physicochemical properties and escape "flatland"[9][10]. The 5-oxa-1-azaspiro[2.3]hexane core can be considered a rigid, polar bioisostere for motifs like piperidine or morpholine, with the potential for improved solubility and metabolic stability[1].
| Parameter | General Trend for Spiro[2.3]Hexane vs. Acyclic/Planar Analogs | Reference |
| Lipophilicity (logP) | Generally lower, improving aqueous solubility. | [11][12] |
| 3D Character (Fraction of sp³ carbons) | Significantly higher, enhancing binding specificity. | [9] |
| Metabolic Stability | Often increased due to steric shielding of metabolically labile sites. | [11] |
| Aqueous Solubility | Typically improved by disrupting crystal lattice packing. | [1] |
Utility in Proteolysis Targeting Chimeras (PROTACs)
The classification of this molecule as a "Protein Degrader Building Block" by chemical suppliers is significant. PROTACs are bifunctional molecules that require a linker to connect a target-binding warhead and an E3 ligase ligand[13]. The linker's geometry and rigidity are critical for inducing a productive ternary complex. The defined exit vectors and inherent rigidity of this compound make it an ideal candidate for incorporation into these linkers, providing precise spatial control over the orientation of the two ends of the PROTAC molecule[13].
Caption: Role as a rigid linker component in PROTACs.
Conclusion and Future Outlook
This compound stands as a scaffold of significant, yet largely unrealized, potential. While its presence in commercial catalogs points to its utility, the lack of public-domain research represents a clear opportunity for investigation. The synthetic route proposed in this guide, based on robust and well-precedented chemical transformations, offers a clear and logical starting point for its laboratory preparation. The unique combination of a chiral aziridine and a spiro-oxetane provides a rich platform for the synthesis of novel, three-dimensional molecules. Its potential application as a rigid linker in PROTACs and as a novel bioisostere warrants its exploration by medicinal chemists aiming to push the boundaries of modern drug design.
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Wiley-VCH. (2022). Improved Preparation of 3-Oximinooxetane – An Important Precursor to Energetic Oxetanes. Propellants, Explosives, Pyrotechnics, e202100277. [Link]
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Davis, F. A., et al. (1999). Aza-Darzens Asymmetric Synthesis of N-(p-Toluenesulfinyl)aziridine 2-Carboxylate Esters from Sulfinimines (N-Sulfinyl Imines). The Journal of Organic Chemistry, 64(20), 7559–7567. [Link]
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ResearchGate. (n.d.). Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ... [Link]
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Maity, J. K., et al. (2008). Introduction of Vinyl and Hydroxymethyl Functionalities at C-4 of Glucose-Derived Substrates: Synthesis of Spirocyclic, Bicyclic, and Tricyclic Nucleosides. Journal of Organic Chemistry, 73, 4305–4308. [Link]
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Sweeney, J. B., et al. (2006). Asymmetric aziridine synthesis by aza-Darzens reaction of N-diphenylphosphinylimines with chiral enolates. Part 2: Inversion of diastereoselectivity. Tetrahedron, 62(15), 3694–3703. [Link]
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Sweeney, J. B., et al. (2006). Asymmetric aziridine synthesis by aza-Darzens reaction of N-diphenylphosphinylimines with chiral enolates. Part 1: Formation of cis-aziridines. Tetrahedron, 62(15), 3681–3693. [Link]
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The Spirocyclic Sulfinamide: A Constrained Chiral Auxiliary for Modern Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quest for stereochemical control in organic synthesis has led to the development of a vast arsenal of chiral auxiliaries and catalysts. Among these, sulfur-based chiral motifs have proven exceptionally versatile and effective. This technical guide delves into the burgeoning field of spirocyclic sulfinamides, a unique class of chiral auxiliaries that leverage conformational rigidity to impart exceptional levels of stereocontrol in a variety of chemical transformations. By constraining the sulfinamide moiety within a spirocyclic framework, these reagents offer predictable and often superior stereochemical outcomes compared to their acyclic or simple cyclic counterparts. This document will explore the synthesis of these novel auxiliaries, their diverse applications in asymmetric synthesis, detailed experimental protocols, and the mechanistic underpinnings of their remarkable stereodirecting capabilities.
Introduction: The Rationale for Spirocyclic Design
Chiral sulfinamides, most notably the tert-butanesulfinamide introduced by Ellman, have revolutionized the asymmetric synthesis of chiral amines and their derivatives.[1] The stereodirecting power of the sulfinyl group, coupled with its ease of introduction and removal, has made it an indispensable tool for synthetic chemists.[2] The efficacy of a chiral auxiliary is intrinsically linked to its ability to create a well-defined and sterically biased environment around a reactive center. While acyclic and simple cyclic sulfinamides are highly effective, their conformational flexibility can sometimes lead to diminished stereoselectivity.
The introduction of a spirocyclic scaffold represents a significant architectural evolution in chiral auxiliary design. Spirocycles, characterized by two rings sharing a single atom, impart a high degree of conformational rigidity.[3] When a sulfinamide is incorporated into such a framework, the fixed spatial orientation of the sulfinyl group and its substituents creates a highly organized chiral pocket. This pre-organization minimizes non-productive transition states and amplifies the transfer of stereochemical information, leading to enhanced diastereoselectivity in nucleophilic additions to the corresponding N-sulfinylimines.
This guide will focus on the synthesis and application of these conformationally constrained chiral auxiliaries, providing both the conceptual framework and practical guidance for their implementation in the modern organic synthesis laboratory.
Synthesis of Enantiopure Spirocyclic Sulfinamides
The practical utility of any chiral auxiliary hinges on its accessibility in enantiopure form. The synthesis of spirocyclic sulfinamides presents a unique set of challenges, requiring the stereocontrolled construction of a complex three-dimensional structure. A notable and efficient strategy for the synthesis of densely substituted, enantiopure cyclic sulfinamides, which can be extended to spirocyclic systems, has been developed, showcasing a diastereoselective SN2′ cyclization/tert-Bu cleavage sequence.[4]
While a comprehensive review of all synthetic approaches is beyond the scope of this guide, a representative, state-of-the-art protocol for the synthesis of a key class of cyclic sulfinamides is presented below. This methodology provides a foundational understanding of the strategies employed to access these valuable chiral building blocks.
Experimental Protocol: Synthesis of Densely Substituted Enantiopure Cyclic Sulfinamides[5]
This protocol outlines a two-step sequence involving a diastereoselective SN2' cyclization followed by a tert-butyl group cleavage to yield the target cyclic sulfinamide.
Step 1: Diastereoselective SN2' Cyclization
-
To a solution of the starting tert-butanesulfinamide (1.0 equiv) in a suitable solvent such as THF, add a strong base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) (2.2 equiv) at a reduced temperature (e.g., 0 °C).
-
Stir the reaction mixture for a specified period (e.g., 30 minutes) to ensure complete deprotonation.
-
Slowly add the allylic bromide substrate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the cyclized sulfoximine intermediate.
Step 2: Tert-Butyl Group Cleavage
-
Dissolve the purified sulfoximine intermediate in a suitable solvent system, such as a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a base, such as saturated aqueous sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired enantiopure cyclic sulfinamide.
Applications in Asymmetric Synthesis
The primary application of spirocyclic sulfinamides lies in their use as chiral auxiliaries for the asymmetric synthesis of chiral amines. The general strategy involves the condensation of the sulfinamide with a prochiral aldehyde or ketone to form an N-sulfinylimine, followed by the diastereoselective addition of a nucleophile. The rigid spirocyclic framework is key to achieving high levels of stereocontrol in this addition step.
Asymmetric Synthesis of Chiral Amines
The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to spirocyclic N-sulfinylimines proceeds with high diastereoselectivity, affording the corresponding sulfinamide adducts. Subsequent removal of the sulfinyl group under mild acidic conditions yields the desired chiral primary amine in high enantiomeric purity.
General Reaction Scheme:
-
Formation of the N-Sulfinylimine: The spirocyclic sulfinamide is condensed with an aldehyde or ketone, typically in the presence of a Lewis acid catalyst such as titanium(IV) ethoxide (Ti(OEt)4) or copper(II) sulfate (CuSO4).
-
Diastereoselective Nucleophilic Addition: The purified N-sulfinylimine is reacted with a nucleophile (e.g., an organometallic reagent) at low temperature. The spirocyclic auxiliary directs the nucleophile to one face of the C=N double bond.
-
Auxiliary Cleavage: The resulting sulfinamide is treated with a strong acid, such as hydrochloric acid (HCl) in a protic solvent, to cleave the N-S bond and liberate the chiral amine. The spirocyclic sulfinamide auxiliary can often be recovered and recycled.
Synthesis of Nitrogen-Containing Heterocycles
The chiral amines synthesized using spirocyclic sulfinamide auxiliaries are valuable building blocks for the synthesis of more complex molecules, including a wide array of nitrogen-containing heterocycles. These heterocycles are prevalent in natural products and pharmaceuticals.[2][5] By employing this methodology, enantiomerically pure aziridines, pyrrolidines, and piperidines can be accessed.[2]
Spirocyclic Sulfinamide-Olefin Ligands in Asymmetric Catalysis
Beyond their role as stoichiometric chiral auxiliaries, spirocyclic sulfinamides can be incorporated into ligand scaffolds for asymmetric catalysis. The development of chiral sulfur-olefin hybrid ligands has shown great promise in rhodium-catalyzed asymmetric 1,4-addition reactions.[5] The spirocyclic framework in these ligands can lead to the formation of highly organized and effective chiral catalysts.
Mechanistic Insights: The Origin of Stereocontrol
The high degree of stereoselectivity observed with spirocyclic sulfinamide auxiliaries can be attributed to a combination of steric and electronic factors within a conformationally restricted transition state. The most widely accepted model for the nucleophilic addition to N-tert-butanesulfinylimines involves a six-membered ring transition state, where the metal cation of the organometallic reagent coordinates to both the imine nitrogen and the sulfinyl oxygen.
In the case of a spirocyclic sulfinamide, the rigid framework locks the orientation of the substituents on the sulfur atom. This forces the N-sulfinylimine to adopt a specific conformation, exposing one face of the C=N double bond to nucleophilic attack while effectively shielding the other. The bulky spirocyclic backbone acts as a steric directing group, ensuring that the incoming nucleophile approaches from the less hindered face, thus leading to the observed high diastereoselectivity.
Summary and Future Outlook
Spirocyclic sulfinamides represent a significant advancement in the field of asymmetric synthesis. Their rigid, well-defined chiral architecture provides a powerful platform for achieving exceptional levels of stereocontrol in a variety of chemical transformations. The ability to synthesize these auxiliaries in enantiopure form and their successful application in the synthesis of chiral amines and as ligands in asymmetric catalysis underscore their immense potential.
Future research in this area will likely focus on the development of novel spirocyclic sulfinamide scaffolds with tailored steric and electronic properties to further enhance their reactivity and selectivity. The application of these auxiliaries in the total synthesis of complex natural products and the development of new catalytic systems based on spirocyclic sulfinamide ligands are also promising avenues for exploration. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, spirocyclic sulfinamides are poised to become an increasingly important tool in the arsenal of the synthetic organic chemist.
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Organocatalytic skeletal reorganization for enantioselective synthesis of S-stereogenic sulfinamides. Nat. Commun.2024 , 15, 4467. [Link]
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Chiral Spirocycles: A Technical Guide to Asymmetric Synthesis
Abstract
Chiral spirocycles represent a fascinating and increasingly vital class of scaffolds in modern organic chemistry. Their inherent three-dimensionality and conformational rigidity make them privileged structures in asymmetric catalysis and drug discovery.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic strategies, and applications of chiral spirocycles in asymmetric synthesis. We will delve into the nuances of chirality in spirocyclic systems, explore the major classes of spirocyclic ligands and organocatalysts, and present detailed, field-proven methodologies for their application in key transformations. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure both scientific integrity and practical utility.
Introduction: The Spirocyclic Scaffold and its Unique Chirality
Spirocycles are characterized by two rings connected through a single, shared atom known as the spiro center.[1] This unique structural feature imparts a distinct three-dimensional geometry that is often rigid and well-defined.[1][4] When substituents on the rings are arranged in a non-superimposable, mirror-image fashion, the spirocycle exhibits chirality. This can arise from either a stereogenic spiro center or, more commonly in catalysis, from axial chirality.[5] Axially chiral spirocycles, where the rings are twisted relative to each other, have proven to be exceptionally effective in inducing stereoselectivity in a wide array of chemical reactions.[5][6] The rigid spirocyclic backbone provides a well-defined chiral environment, making them "privileged" ligands in asymmetric catalysis.[7]
The inherent three-dimensionality of spirocycles offers a significant advantage in drug discovery, allowing for more precise interactions with the complex three-dimensional binding sites of biological targets like proteins.[1] This often leads to improved potency, selectivity, and pharmacokinetic properties.[4][8][9]
Foundational Classes of Chiral Spirocycles in Asymmetric Synthesis
The versatility of the spirocyclic framework has led to the development of several key classes of chiral ligands and organocatalysts. These can be broadly categorized based on their core structure and the nature of the coordinating or catalytic atoms.
Spirocyclic Phosphine Ligands
Chiral phosphine ligands are mainstays in transition-metal-catalyzed asymmetric reactions.[10][11][12] The introduction of a spirocyclic backbone has led to a new generation of highly effective ligands.
-
SDP and SFDP Ligands: Ligands such as 1,1'-spirobiindane-7,7'-diylbis(diphenylphosphine) (SDP) and 9,9'-spirobifluorene-1,1'-diylbis(diphenylphosphine) (SFDP) are C2-symmetric diphosphine ligands that have demonstrated remarkable enantioselectivities in a variety of reactions.[13] Their rigid spirocyclic framework creates a well-defined chiral pocket around the metal center.
-
Monodentate Spiro Phosphorous Ligands: Chiral monodentate spiro phosphoramidites, phosphites, and phosphonites have also emerged as powerful ligands.[13] These are often easier to synthesize and modify than their bidentate counterparts and have shown excellent performance in reactions like rhodium-catalyzed asymmetric hydrogenation.[13][14]
The success of these ligands stems from the conformational rigidity and C2 symmetry of the spiro backbone, which allows for effective transfer of chiral information during the catalytic cycle.[7]
Chiral Spirocyclic Phosphoric Acids (SPAs)
Chiral phosphoric acids (CPAs) have revolutionized the field of Brønsted acid catalysis.[15] Spirocyclic phosphoric acids (SPAs), derived from axially chiral 1,1'-spirobiindane-7,7'-diol (SPINOL), have gained significant attention for their exceptional catalytic activity and enantioselectivity.[15][16]
SPAs act as powerful chiral Brønsted acids, capable of activating a wide range of substrates through hydrogen bonding. The well-defined chiral cavity created by the spirocyclic backbone is crucial for achieving high levels of stereocontrol in reactions such as:
-
Friedel-Crafts reactions[17]
-
Pictet-Spengler reactions[17]
-
Cycloaddition reactions[17]
-
Dearomatization reactions[17]
The development of SPAs has provided a valuable, metal-free approach to the synthesis of enantioenriched molecules, which is particularly attractive in the pharmaceutical industry.[18]
Spiroketals
Spiroketals are a class of spirocycles containing two heterocyclic rings, each with an oxygen atom connected to the central spiro carbon.[19] They are prevalent in a vast number of natural products and often play a crucial role in their biological activity.[19][20][21] The synthesis of chiral spiroketals is a significant area of research, with applications in the total synthesis of natural products and the development of new therapeutic agents.[22]
The stereoselective synthesis of spiroketals can be challenging due to the presence of the anomeric effect, which influences the conformational stability of the rings.[22][23] Both thermodynamically and kinetically controlled spiroketalization reactions have been developed to access specific stereoisomers.[22]
Key Applications in Asymmetric Synthesis
The unique structural and electronic properties of chiral spirocycles have enabled their successful application in a wide range of asymmetric transformations.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of chiral compounds. Chiral spirocyclic phosphine ligands, in combination with transition metals like rhodium, ruthenium, and iridium, have proven to be highly effective catalysts for the hydrogenation of various unsaturated substrates, including olefins, ketones, and imines.[7][24]
Table 1: Representative Performance of Spirocyclic Ligands in Asymmetric Hydrogenation
| Substrate | Catalyst/Ligand | Product | Yield (%) | ee (%) | Reference |
| (Z)-Methyl α-acetamidocinnamate | [Rh(COD)2]BF4 / (R)-SpiroBIP | Chiral α-amino acid derivative | >99 | >99 | [7] |
| Acetophenone | RuCl2n | (R)-1-Phenylethanol | 100 | 98 | [13] |
| α-Arylcinnamic Acids | [Ir(COD)Cl]2 / (R,R,R)-SPIROL | Chiral α-aryl carboxylic acid | >99 | 97 | [7] |
The high enantioselectivities achieved are attributed to the rigid and well-defined chiral environment provided by the spirocyclic ligands.[7]
Carbon-Carbon Bond Forming Reactions
Chiral spirocycles have been instrumental in the development of highly enantioselective carbon-carbon bond-forming reactions, which are central to the construction of complex molecular architectures.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: Chiral spiro bisoxazoline ligands have been used in palladium-catalyzed asymmetric O-H insertion reactions, providing an efficient route to optically active α-aryl-α-aryloxyacetates.[7]
-
Organocatalytic Michael Additions: Chiral spirocyclic phosphoric acids have been successfully employed as catalysts in Michael additions, facilitating the enantioselective formation of C-C bonds.
-
Enantioselective Spirocyclization: The formation of the spirocycle itself can be the key enantioselective step. Nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have been developed for the synthesis of chiral spirocycles.[25]
Organocatalytic Cascade Reactions
The combination of organocatalysis with cascade reactions provides a powerful strategy for the rapid construction of complex chiral molecules from simple starting materials. Chiral spirocycles, particularly those derived from oxindoles, are often the targets of such reactions.[26] Chiral primary and secondary amines can catalyze cascade reactions involving α,β-unsaturated aldehydes to afford spirooxindole-fused cyclopentanes with excellent enantioselectivity.[26]
Methodologies and Experimental Protocols
To provide a practical understanding of the application of chiral spirocycles, this section details a representative experimental protocol.
Protocol: Chiral Phosphoric Acid-Catalyzed Enantioselective Spirocyclization
This protocol describes the synthesis of axially chiral spiro-bisindoles via an intramolecular dehydrative cyclization, a reaction that highlights the power of chiral phosphoric acid catalysis.[27]
Reaction Scheme:
A representative chiral phosphoric acid-catalyzed spirocyclization.
Materials:
-
1,5-di(1H-indol-4-yl)pentan-3-one derivative (1.0 equiv)
-
Chiral 1,1'-bi-2-naphthol (BINOL)-derived phosphoric acid catalyst (5-10 mol%)[27]
-
Anhydrous Magnesium Sulfate (MgSO4) (as an additive)[27]
-
Chloroform (CHCl3), anhydrous
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 1,5-di(1H-indol-4-yl)pentan-3-one derivative, the chiral phosphoric acid catalyst, and anhydrous MgSO4.
-
Add anhydrous chloroform via syringe.
-
Heat the reaction mixture to 90 °C and stir for the time indicated by TLC or LC-MS analysis.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched axially chiral spiro-bisindole.
Causality and Self-Validation:
-
Choice of Catalyst: The BINOL-derived phosphoric acid provides a well-defined chiral environment, crucial for inducing high enantioselectivity.[27] The acidic proton activates the ketone for nucleophilic attack by the indole ring.
-
Role of Additive: MgSO4 acts as a dehydrating agent, removing the water generated during the cyclization and driving the equilibrium towards the product.[27]
-
Solvent and Temperature: Chloroform is a common solvent for these types of reactions. The elevated temperature is necessary to overcome the activation energy of the cyclization.[27]
-
Validation: The enantiomeric excess of the product can be determined by chiral HPLC analysis, validating the effectiveness of the chiral catalyst.
The Future of Chiral Spirocycles: Drug Discovery and Beyond
The unique structural features of spirocycles continue to make them highly attractive scaffolds in drug discovery.[1][8][9] Their inherent three-dimensionality allows for the exploration of chemical space that is inaccessible with more planar aromatic systems.[1] This has led to the development of spirocyclic compounds targeting a wide range of diseases, including cancer and infectious diseases.[28] The ability to rigidly control the spatial orientation of functional groups makes spirocycles ideal for structure-based drug design.[1][19]
Furthermore, the development of new synthetic methodologies for the construction of chiral spirocycles is an active area of research.[3][29] The discovery of novel spirocyclic ligands and organocatalysts will undoubtedly lead to new and more efficient asymmetric transformations.[2][30][31]
Conclusion
Chiral spirocycles have firmly established themselves as a privileged class of molecules in asymmetric synthesis. Their rigid, three-dimensional structures provide an excellent platform for the design of highly effective chiral ligands and organocatalysts. The continued development of novel synthetic methods and the exploration of their applications in catalysis and drug discovery promise a bright future for this exciting area of chemistry. This guide has provided a comprehensive overview of the fundamental principles, key classes, and practical applications of chiral spirocycles, with the aim of empowering researchers to leverage these powerful tools in their own synthetic endeavors.
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Methodological & Application
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane, a novel spirocyclic compound with potential applications in medicinal chemistry and drug discovery. The unique three-dimensional architecture of this molecule, combining a chiral sulfinyl aziridine with a strained oxetane ring, makes it an attractive scaffold for the development of new therapeutic agents. This guide will delve into a proposed synthetic strategy, drawing upon established methodologies for the asymmetric synthesis of aziridines and the construction of spirocyclic systems.
Introduction: The Significance of Spirocyclic Scaffolds
In contemporary drug discovery, there is a growing emphasis on moving beyond flat, aromatic structures towards more three-dimensional molecular frameworks. Spirocycles, compounds containing two rings connected by a single common atom, offer a compelling solution by introducing conformational rigidity and precise vectoral orientation of substituents.[1] The incorporation of strained four-membered rings, such as oxetanes and azetidines, further defines the spatial arrangement of functional groups, which can lead to enhanced target selectivity and improved physicochemical properties.[2] The target molecule, this compound, embodies these principles, featuring a spiro-fused oxetane and a chiral aziridine ring, a versatile synthetic intermediate for a variety of nitrogen-containing compounds.[3][4]
Proposed Synthetic Strategy: A Convergent Approach
The core of this approach involves the reaction of a chiral N-tert-butanesulfinyl imine with a nucleophile to generate an intermediate that can subsequently undergo intramolecular cyclization to form the desired spirocyclic aziridine. The stereochemistry of the final product is controlled by the chiral tert-butanesulfinyl group, which directs the nucleophilic addition to the imine.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed multi-step synthesis of this compound.
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Introduction: The Strategic Value of 5-Azaspiro[2.3]hexanes in Modern Drug Discovery
An Application Guide to the Stereocontrolled Synthesis of 5-Azaspiro[2.3]hexane Derivatives
The 5-azaspiro[2.3]hexane scaffold, a unique three-dimensional structure featuring a spiro-fused cyclopropane and azetidine ring, has emerged as a motif of significant interest for researchers in medicinal chemistry and drug development. These strained spirocycles serve as valuable bioisosteres for commonly used structures like piperidine and act as conformationally "frozen" analogues of crucial endogenous molecules such as L-glutamic acid.[1][2][3][4] L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological disorders.[2][3][4]
The rigid, sp³-rich architecture of 5-azaspiro[2.3]hexane derivatives offers a distinct advantage over more flexible or "flat" aromatic structures. By locking key pharmacophoric elements into a specific spatial orientation, these molecules can achieve enhanced binding affinity, improved selectivity for receptor subtypes, and more favorable pharmacokinetic profiles.[2][5][6] However, the synthetic realization of these complex structures is challenging. The construction of the strained [2.3]-spiro junction and the precise control over the stereochemistry of multiple contiguous chiral centers demand sophisticated and robust synthetic strategies.[2][4]
This application note provides a detailed guide to the primary strategies for the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives, focusing on the causality behind experimental choices and providing field-proven protocols for their implementation.
Core Synthetic Strategies and Methodologies
The stereocontrolled synthesis of the 5-azaspiro[2.3]hexane core primarily relies on two powerful approaches: the diastereoselective cyclopropanation of a chiral, pre-functionalized azetidine and the enantioselective cyclopropanation of an achiral precursor using a chiral catalyst.
Strategy 1: Diastereoselective Rhodium-Catalyzed Cyclopropanation
This strategy leverages substrate control, where the stereochemical information is embedded within the starting material, typically derived from the chiral pool (e.g., an amino acid), to direct the formation of new stereocenters. A key example is the synthesis of L-glutamic acid analogues starting from D-serine.[2][3][4]
Causality and Rationale: The synthesis begins with a well-defined chiral building block, D-serine, to construct a chiral azetidinone intermediate. This intermediate is then converted into a terminal olefin. The crucial cyclopropanation step is performed on this olefin using a rhodium catalyst and a diazoacetate. The pre-existing stereocenter on the azetidine ring sterically directs the approach of the rhodium-carbene complex, leading to a diastereoselective formation of the cyclopropane ring.[2][4] The trans diastereoisomers are often preferentially formed in this reaction.[2]
Experimental Protocol: Synthesis of "Frozen" Glutamate Analogues from D-Serine
This protocol is adapted from the work of Bechi et al. published in the Beilstein Journal of Organic Chemistry.[2][4] The workflow involves the preparation of a key olefin intermediate followed by a diastereoselective cyclopropanation.
Workflow Overview
Caption: Diastereoselective synthesis workflow.
Step 1: Synthesis of the Terminal Olefin Intermediate (18)
-
To a solution of the precursor azetidin-3-one derivative (1.5 g) in anhydrous toluene (0.034 M), add 3 equivalents of the Petasis reagent (dimethyltitanocene, 0.5 M in toluene).
-
Stir the reaction mixture at a temperature between 70-90 °C for 2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully.
-
Purify the crude product by flash column chromatography to yield the pure terminal olefin derivative. An expected yield is approximately 58%.[2] Note: This olefination is critical and must be optimized to prevent byproduct formation.[2]
Step 2: Diastereoselective Cyclopropanation (20)
-
In a flask under an inert atmosphere (N₂ or Ar), dissolve the terminal olefin (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂) to a concentration of 0.025 M.
-
Add the rhodium catalyst, Rh₂(OAc)₄ (10 mol %).
-
Slowly add a solution of ethyl diazoacetate (8 equivalents) in CH₂Cl₂ to the reaction mixture over several hours using a syringe pump. Causality: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions like dimerization.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure and purify by flash chromatography to separate the diastereoisomers.
Data Summary: Cyclopropanation Optimization
| Catalyst Loading | Equivalents of EDA | Concentration (M) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 5 mol % | 4 | 0.1 | 12 | Not specified |
| 5 mol % | 8 | 0.1 | 51 | Preferential formation of trans |
| 10 mol % | 8 | 0.025 | 60 | Preferential formation of trans |
| Data adapted from Bechi, B. et al.[2] |
Strategy 2: Enantioselective and Diastereoselective Cyclopropanation
This advanced approach constructs the spirocyclic core and sets the stereochemistry simultaneously using a chiral catalyst. This is highly efficient as it avoids the use of chiral starting materials and often provides high levels of stereocontrol.
Causality and Rationale: The reaction involves the cyclopropanation of an achiral exocyclic olefin derived from an azetidine using a donor/acceptor carbene, catalyzed by a chiral dirhodium tetracarboxylate complex.[7][8] The chiral ligands on the rhodium catalyst create a chiral pocket around the active site. This environment forces the incoming olefin and the metal carbene to adopt a specific orientation, leading to the formation of one enantiomer over the other. The choice of the N-protecting group (e.g., Boc vs. Ts) on the azetidine can significantly influence the level of interaction with the catalyst and thus impact both diastereoselectivity and enantioselectivity.[8] The catalyst Rh₂(p-PhTPCP)₄ has been identified as particularly effective for this transformation.[7][8]
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Application Notes and Protocols for 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
Introduction: A Novel Chiral Building Block for 3D Scaffolds
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane is a specialized chemical reagent designed for advanced applications in asymmetric synthesis and medicinal chemistry. Its unique architecture combines two key features: a tert-butylsulfinyl group, which serves as a robust chiral auxiliary, and a strained 5-oxa-1-azaspiro[2.3]hexane framework. This spirocyclic system, featuring a four-membered oxetane ring fused to a three-membered aziridine, imparts significant three-dimensional character into target molecules. Such rigid, non-planar structures are of high interest in modern drug discovery, particularly in the design of next-generation therapeutics like protein degraders, where precise spatial orientation of molecular fragments is critical for biological activity.
The tert-butylsulfinyl group, pioneered by Ellman, is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of chiral amines from prochiral imines.[1][2] The combination of this proven chiral director with a novel spirocyclic core makes this compound a valuable tool for accessing enantiomerically pure amines bearing a unique 3D scaffold. This guide provides an in-depth exploration of the reaction conditions, protocols, and potential applications of this reagent, grounded in the established principles of sulfinamide chemistry and the reactivity of strained heterocyclic systems.
Core Application: Asymmetric Synthesis of Spirocyclic Amines
The primary utility of this compound lies in its function as a chiral imine equivalent for the diastereoselective synthesis of amines. The tert-butylsulfinyl group activates the C=N bond for nucleophilic attack and effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face with high selectivity.[3]
General Reaction Scheme
The general transformation involves the addition of a nucleophile to the imine carbon of the azaspiro[2.3]hexane, followed by the removal of the chiral auxiliary to yield the free amine.
Figure 1: General workflow for the asymmetric synthesis of spirocyclic amines.
Proposed Mechanism of Stereocontrol
The high diastereoselectivity observed in nucleophilic additions to N-tert-butylsulfinyl imines is attributed to a six-membered chair-like transition state, where the nucleophile adds to the carbon of the C=N bond.[3] The bulky tert-butyl group orients itself to minimize steric hindrance, thereby directing the nucleophile to a specific face of the imine. For organometallic reagents, chelation between the metal cation, the sulfinyl oxygen, and the imine nitrogen is often invoked to explain the high degree of stereocontrol. The nucleophile (R group) then attacks from the face opposite to the bulky tert-butyl group.
Figure 2: Chelation-controlled transition state model for nucleophilic addition.
Protocol 1: Diastereoselective Addition of Grignard Reagents
This protocol describes a general procedure for the addition of organomagnesium halides (Grignard reagents) to this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (or CH₂Cl₂) to a concentration of 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2-1.5 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the diastereomerically enriched product.
Table 1: Representative Reaction Conditions for Nucleophilic Additions
| Nucleophile Class | Lewis Acid (optional) | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (d.r.) |
| Grignard Reagents | --- | THF, CH₂Cl₂ | -78 to -40 | >90:10 |
| Organolithium Reagents | Ti(Oi-Pr)₄ | THF, Et₂O | -78 | >90:10 |
| Enolates (e.g., from esters) | --- | THF | -78 | >85:15 |
| Reformatsky Reagents | --- | THF | -40 to 0 | >80:20 |
Note: Diastereomeric ratios are estimates based on analogous systems and may require optimization for this specific substrate.
Handling and Reactivity of the Spirocyclic Core
The 5-oxa-1-azaspiro[2.3]hexane core contains significant ring strain, which dictates its reactivity. While generally stable under neutral and basic conditions, the oxetane and aziridine rings can be susceptible to ring-opening in the presence of strong acids or certain Lewis acids.[4][5] This reactivity should be considered during both the nucleophilic addition and the subsequent deprotection steps.
Protocol 2: Cleavage of the tert-Butylsulfinyl Auxiliary
The final step in the synthesis of the chiral amine is the removal of the sulfinyl group. This is typically achieved under acidic conditions.
Materials:
-
Diastereomerically enriched sulfinamide product from Protocol 1
-
Anhydrous Methanol (MeOH)
-
Acetyl chloride or 4M HCl in Dioxane
-
Ethyl ether (Et₂O)
Procedure:
-
Dissolve the purified sulfinamide (1.0 equiv) in anhydrous methanol (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of HCl in an organic solvent (e.g., 2.0-3.0 equiv of 4M HCl in Dioxane, or acetyl chloride which generates HCl in situ).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine hydrochloride salt can often be precipitated by the addition of diethyl ether.
-
The solid can be collected by filtration and washed with cold ether. If an oil is obtained, it can be carried forward or neutralized with a mild base (e.g., sat. aq. NaHCO₃) and extracted into an organic solvent to yield the free amine.
Potential Application in Protein Degrader Synthesis
The unique 3D geometry of the spiro[2.3]hexane scaffold makes it an attractive building block for PROTACs (Proteolysis-Targeting Chimeras) and other molecular glues.[6] These bifunctional molecules require precise positioning of a warhead (binding to the target protein), a linker, and a ligand for an E3 ubiquitin ligase. The rigid spirocyclic core can serve as a novel scaffold to orient these components in 3D space, potentially leading to improved efficacy and selectivity.
Figure 3: Proposed workflow for incorporating the spirocyclic amine into a PROTAC.
Safety and Handling
Hazard Identification:
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[7]
-
Avoid breathing dust.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly closed container in a cool, dry place.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
References
-
Howell, A. R., et al. (2001). Preparation and reactions of 4-oxaspiro[2.3]hexanes. New Journal of Chemistry, 25, 673-675. [Link]
-
Ferreira, V. F., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1269-1303. [Link]
-
Cherednichenko, A. S., et al. (2025). Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
ResearchGate. (2025). Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. [Link]
-
Ellman, J. A., et al. (2002). N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984-995. [Link]
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. [Link]
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Huang, W., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
ResearchGate. (n.d.). A) Synthesis and applications of 1-oxaspiro[2.3]hexanes. B) Modular.... [Link]
-
Wuts, P. G. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(23), 14605-14667. [Link]
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Huang, W., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Beilstein Journals. (n.d.). Supporting Information File 1 Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” a. [Link]
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Application Notes & Protocols: 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane in Asymmetric Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Power of the Sulfinyl Group in Chiral Synthesis
In the landscape of modern asymmetric synthesis, the creation of enantiomerically pure amines is a cornerstone of pharmaceutical and agrochemical development. More than 80% of all drug candidates feature amine functionalities, many of which are chiral and present significant synthetic challenges.[1] Among the most powerful tools developed to meet this challenge is the use of the tert-butanesulfinyl chiral auxiliary, pioneered by Jonathan A. Ellman.[2][3] This auxiliary has become a workhorse in both academic and industrial settings, enabling the reliable and highly stereoselective synthesis of a vast array of chiral amines.[1][4]
The efficacy of the tert-butanesulfinyl group stems from a combination of key features:
-
Availability: Both enantiomers of the parent tert-butanesulfinamide are readily available on a large scale through practical, catalytic enantioselective routes.[1][5]
-
Stereocontrol: It acts as a powerful chiral directing group, facilitating nucleophilic additions to the associated imine C=N bond with exceptionally high diastereoselectivity.[6][7][8]
-
Stability & Reactivity: The resulting N-sulfinyl imines are generally stable enough for isolation and purification yet are highly reactive towards a wide range of nucleophiles.[2][4]
-
Facile Cleavage: The auxiliary can be removed under mild acidic conditions, liberating the desired chiral amine without racemization.[6][9][10]
This guide focuses on a specific and structurally unique application of this chemistry: 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane . While this particular reagent is highly specialized, its reactivity is governed by the foundational principles of the tert-butylsulfinyl group. We will dissect its probable synthesis, its mechanism of action, and provide detailed protocols for its use as a chiral precursor to novel, constrained spirocyclic amines—a class of compounds of increasing importance in medicinal chemistry.[11]
The Chiral Auxiliary: Synthesis and Mechanistic Underpinnings
The target molecule, this compound (CAS 1211284-25-1), is a chiral N-sulfinyl derivative. Its structure suggests it is prepared by the condensation of an enantiopure tert-butanesulfinamide with the corresponding ketone, 5-oxa-1-azaspiro[2.3]hexan-1-one. This reaction forms the key reactive intermediate: a chiral sulfinylimine (or ketimine in this case).
Figure 1: Proposed synthesis of the title chiral auxiliary.
Mechanism of Stereochemical Induction
The remarkable diastereoselectivity observed in nucleophilic additions to N-tert-butanesulfinyl imines is rationalized by a rigid, six-membered chair-like transition state.[3]
Causality Behind Stereocontrol:
-
Chelation: When a metallic nucleophile (e.g., a Grignard or organolithium reagent) is used, the metal cation coordinates to both the nitrogen and the sulfinyl oxygen atoms. This locks the conformation of the transition state.[3][12]
-
Steric Hindrance: The bulky tert-butyl group strongly prefers to occupy a pseudo-equatorial position in this chair-like transition state to minimize steric interactions.[12]
-
Directed Attack: This conformational lock forces the incoming nucleophile to attack the imine carbon from the less sterically hindered face, opposite to the tert-butyl group.
This predictable model allows for the synthesis of the desired amine diastereomer with very high fidelity simply by choosing the appropriate enantiomer of the starting tert-butanesulfinamide.
Figure 2: Chelation-controlled transition state model for nucleophilic addition.
Application & Protocols
The primary application of this compound is as a precursor to chiral spirocyclic amines. These amines are valuable building blocks, as the spirocyclic core introduces conformational rigidity, a desirable trait for modulating the bioactivity and pharmacokinetic properties of drug candidates.[11]
Protocol 1: Diastereoselective Addition of Grignard Reagents
This protocol details the general procedure for adding an organomagnesium (Grignard) reagent to the chiral auxiliary to generate a new carbon-carbon bond and a stereocenter.
Rationale: Grignard reagents are excellent nucleophiles for this transformation, and the magnesium cation is crucial for the chelation-controlled mechanism that ensures high diastereoselectivity.[3] Diethyl ether or THF are used as they are aprotic and effectively solvate the Grignard reagent. The reaction is run at low temperatures (-78 °C to -48 °C) to minimize side reactions and maximize selectivity.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Dissolve the auxiliary in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, 1.0 M solution in THF) dropwise over 10-15 minutes. The rate of addition is critical to maintain the low temperature.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to -48 °C and stir for an additional 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -48 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water and ethyl acetate. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfinamide product.
-
Purification: Purify the product by flash column chromatography on silica gel.
| Reagent Example | Diastereomeric Ratio (d.r.) | Yield (%) | Reference System |
| Phenylmagnesium Bromide | >98:2 | 91 | [13] |
| Ethylmagnesium Bromide | 96:4 | 96 | [13] |
| Methylmagnesium Bromide | 95:5 | 85 | [13] |
| Table 1: Typical yields and selectivities for Grignard additions to analogous N-sulfinyl imines. |
Protocol 2: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the tert-butanesulfinyl group to unmask the final chiral primary amine.
Rationale: The N-S bond of the sulfinamide is readily cleaved under mild acidic conditions.[6] A solution of HCl in a protic solvent like methanol is typically used. This method is effective and generally does not cause erosion of the newly created stereocenter. The auxiliary can potentially be recovered and recycled.[9][10]
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified sulfinamide adduct (from Protocol 1) in methanol (MeOH) to a concentration of 0.2 M.
-
Acidification: Add a solution of hydrogen chloride (HCl) in 1,4-dioxane (4.0 M, 2.0-3.0 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1 hour. A precipitate of the amine hydrochloride salt may form.
-
Concentration: Remove the solvent under reduced pressure.
-
Isolation (as salt): The resulting amine hydrochloride salt can often be purified by trituration or recrystallization.
-
Isolation (as free amine): To obtain the free amine, dissolve the crude salt in water and basify to pH > 11 with aqueous NaOH. Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the final product.
Figure 3: Experimental workflow from chiral auxiliary to final product.
Conclusion and Future Outlook
The tert-butanesulfinyl group stands as a paragon of chiral auxiliaries, providing a reliable and highly selective route to chiral amines.[4][7] While the specific reagent, this compound, represents a niche application, it is built upon this robust and well-understood chemical foundation. By condensing Ellman's auxiliary with a unique spirocyclic ketone, chemists gain access to conformationally constrained chiral amine building blocks.[11] These structures are of high value in drug discovery, where modulating molecular three-dimensionality is key to improving potency, selectivity, and ADME properties. The protocols and mechanistic principles outlined in this guide provide a comprehensive framework for researchers and drug development professionals to leverage this powerful technology for the synthesis of novel and proprietary chemical entities.
References
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Foubelo, F., & Yus, M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]
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Davis, F. A., & Zhou, P. (2005). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1313-1335. [Link]
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Davis, F. A., et al. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). ARKIVOC, 2006(7), 120-128. [Link]
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Mendes, S. R., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096-1140. [Link]
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Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]
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Wang, Y., et al. (2024). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 10(14). [Link]
-
Bezgubenko, L. V., & Onys’ko, P. P. (2021). Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. Journal of Organic and Pharmaceutical Chemistry, 19(3), 4-21. [Link]
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Mendes, S. R., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096-1140. [Link]
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Philip, R. M., & Namboothiri, I. N. N. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(71), 43497-43516. [Link]
-
Liu, G., et al. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913-9914. [Link]
-
Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage-a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482-3484. [Link]
-
Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. Tetrahedron Letters, 50(26), 3482-3484. [Link]
-
Ramapanicker, R., et al. (2014). Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert -Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. The Journal of Organic Chemistry, 79(15), 6992-7003. [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. [Link]
-
Wikipedia. (2023). tert-Butanesulfinamide. [Link]
-
Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage―a method for recycling t-BuSONH2. Semantic Scholar. [Link]
-
D'hooghe, M., et al. (2009). Asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines by Grignard additions across α-chloro N-sulfinyl ketimines. Organic & Biomolecular Chemistry, 7(2), 325-334. [Link]
-
Robiette, R., et al. (2007). Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. The Journal of Organic Chemistry, 72(25), 9550-9560. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
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Beilstein Journals. (n.d.). Supporting Information File 1 Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” a. [Link]
-
Huang, W., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Fimm, M., & Saito, F. (2024). Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer from N-H Oxaziridines to Sulfenamides. ChemRxiv. [Link]
-
LookChem. (n.d.). 1-tert-butylsulfinyl-5-oxa-1-azaspiro[7][14]hexane CAS NO.1211284-25-1. [Link]
-
Fimm, M., & Saito, F. (2024). Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer from N−H Oxaziridines to Sulfenamides. Open Access LMU. [Link]
-
Fimm, M., & Saito, F. (2024). Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer from N‐H Oxaziridines to Sulfenamides. Angewandte Chemie International Edition. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Wikipedia. (2023). Asymmetric induction. [Link]
-
Rinaldi, S., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 2333-2339. [Link]
-
PubChem. (n.d.). tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate. [Link]
-
CP Lab Safety. (n.d.). tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate, min 97%, 500 mg. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Assymetric Induction. [Link]
-
Chen, Y.-C., et al. (2024). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. International Journal of Molecular Sciences, 25(13), 7248. [Link]
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Diastereoselective Synthesis of Chiral Amines Using Spirocyclic N-tert-Butanesulfinyl Imines: Principles and Protocols
An Application Guide for Researchers
This guide provides a detailed technical overview of the diastereoselective synthesis of chiral amines, focusing on the principles and applications of N-tert-butanesulfinyl imines. We will use the structurally unique reagent, 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane , as a specific example of a conformationally constrained imine within the broader, highly successful methodology developed by Ellman. This document is intended for researchers, scientists, and professionals in drug development who are seeking to leverage this powerful chemical technology.
Chiral amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products, where stereochemistry is often critical to biological function.[1][2] Consequently, the development of robust and general methods for their asymmetric synthesis is of paramount importance. The use of tert-butanesulfinamide as a chiral auxiliary, pioneered by Jonathan A. Ellman, stands as one of the most reliable and versatile strategies to achieve this goal.[1][3][4]
The methodology hinges on the use of an enantiopure N-tert-butanesulfinyl imine, which serves as a powerful electrophile. The tert-butanesulfinyl group performs three critical functions:
-
It activates the imine carbon for nucleophilic attack.[5][6]
-
It serves as a highly effective chiral directing group, controlling the facial selectivity of the nucleophilic addition.[6][7]
-
It is readily cleaved under mild acidic conditions to furnish the desired chiral primary amine.[5][8]
The reagent at the core of our topic, this compound (CAS 1211284-25-1)[9], represents a specialized class of these imines where the carbonyl precursor is a spirocyclic ketone. The rigid spiro[2.3]hexane framework introduces significant conformational constraint, which can further enhance stereochemical control in subsequent transformations.
Core Principle and Mechanism of Diastereoselection
The high diastereoselectivity observed in the addition of organometallic reagents to N-tert-butanesulfinyl imines is rationalized by a closed, six-membered chair-like transition state.
Causality Behind Stereocontrol: The stereochemical outcome is dictated by the conformation of the N-sulfinylimine and the coordination of the incoming nucleophile. For most organometallic reagents (like Grignard or organolithium reagents), the reaction is believed to proceed through a Zimmerman-Traxler-type transition state. The key factors are:
-
Chelation: The metal cation (e.g., MgX⁺) coordinates to both the imine nitrogen and the sulfinyl oxygen. This coordination locks the conformation of the sulfinylimine.
-
Steric Hindrance: To minimize steric repulsion, the bulky tert-butyl group on the sulfur atom orients itself to be pseudo-equatorial in the chair-like transition state. The R¹ group of the imine also prefers an equatorial position.
-
Nucleophilic Approach: The nucleophile (R²) then attacks the imine carbon from the less sterically hindered face, which is typically opposite to the bulky tert-butylsulfinyl group.
This model reliably predicts the absolute stereochemistry of the newly formed stereocenter. For an (R)-sulfinamide auxiliary, the nucleophile adds to the Re face of the imine, while the (S)-sulfinamide directs addition to the Si face.[7]
Caption: Proposed mechanism for diastereoselective addition.
General Synthetic Workflow
The synthesis of a chiral primary amine using this methodology is a robust, three-step process.[2][3][4] Each step is generally high-yielding and amenable to a wide variety of substrates.
Caption: Overall workflow for asymmetric amine synthesis.
Detailed Experimental Protocols
The following protocols are generalized procedures that have been demonstrated to be effective for a broad range of substrates. Researchers should optimize conditions for their specific systems.
Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines
This procedure describes the condensation of an aldehyde or ketone with tert-butanesulfinamide using anhydrous copper(II) sulfate as an efficient and mild dehydrating agent.[3][10]
Materials:
-
(R)- or (S)-tert-butanesulfinamide (1.0 equiv)
-
Aldehyde or Ketone (1.1-1.2 equiv)
-
Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Celite
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)- or (S)-tert-butanesulfinamide and anhydrous CuSO₄.
-
Add anhydrous DCM to the flask. The volume should be sufficient to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the sulfinamide).
-
Add the aldehyde or ketone substrate to the stirring mixture at room temperature.
-
Stir the reaction vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Upon completion, dilute the reaction mixture with additional DCM and filter through a pad of Celite to remove the CuSO₄ solids. Wash the Celite pad thoroughly with DCM.
-
Concentrate the combined filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine. The product is often of sufficient purity for the next step, but can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Addition of a Grignard Reagent
This protocol outlines the addition of an organomagnesium (Grignard) reagent to a pre-formed N-tert-butanesulfinyl imine. Low temperatures are critical for achieving high diastereoselectivity.[5][8]
Materials:
-
N-tert-butanesulfinyl imine (1.0 equiv)
-
Grignard Reagent (e.g., MeMgBr, PhMgBr in THF or Et₂O) (1.5-3.0 equiv)
-
Anhydrous solvent (THF or DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, dissolve the N-tert-butanesulfinyl imine in anhydrous THF or DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C. Monitor the reaction by TLC for the consumption of the starting imine (typically 1-3 hours).
-
Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution while the mixture is still cold.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude sulfinamide product can be purified by flash column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.
Protocol 3: Cleavage of the Sulfinyl Auxiliary
The final step involves the hydrolytic cleavage of the N-S bond to release the free chiral amine as its hydrochloride salt.[3][5]
Materials:
-
Chiral sulfinamide (from Protocol 2)
-
Anhydrous Methanol (MeOH) or other suitable alcohol
-
Acetyl Chloride or a stock solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the purified sulfinamide in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of HCl (typically 1.5-2.0 equiv, often sourced from acetyl chloride which reacts with MeOH in situ to form HCl, or a commercial solution).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the amine hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure chiral amine salt.
-
The free amine can be obtained by neutralization with a base (e.g., aq. NaOH) and extraction.
Data Presentation and Characterization
The success of this methodology is defined by the high diastereoselectivity of the addition step. The table below summarizes representative results from the literature for the addition of various nucleophiles to N-tert-butanesulfinyl aldimines.
| Aldehyde (R¹) | Nucleophile (R²-M) | Solvent | Temp (°C) | d.r. | Reference |
| PhCHO | EtMgBr | THF | -78 | >98:2 | [4] |
| i-PrCHO | PhMgBr | THF | -48 | 98:2 | [4] |
| PhCHO | AllylMgBr | THF | -78 | 95:5 | [11] |
| c-HexCHO | MeLi | THF | -78 | 94:6 | [4] |
| PhCH=CHCHO | VinylMgBr | THF | -78 | 96:4 | [4] |
Characterization:
-
Diastereomeric Ratio (d.r.): Determined by ¹H NMR spectroscopy of the crude sulfinamide product after the addition step. Integration of distinct signals corresponding to each diastereomer allows for quantification.
-
Enantiomeric Excess (e.e.): After cleavage of the auxiliary, the enantiomeric purity of the final amine is determined, typically by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR or GC analysis.
Conclusion
The use of tert-butanesulfinamide-derived imines, including specialized variants like this compound, provides a powerful and highly reliable platform for the asymmetric synthesis of chiral amines.[12][13] The methodology is characterized by its broad substrate scope, operational simplicity, and consistently high levels of stereocontrol. The protocols outlined herein serve as a robust starting point for researchers aiming to synthesize a diverse array of enantioenriched amines for applications in drug discovery and chemical biology.
References
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-
Garrido-Castro, A. F., Choubane, H., Daaou, M., Maestro, M. C., & Alemán, J. (2017). Asymmetric radical alkylation of N-sulfinimines under visible light photocatalytic conditions. Chemical Communications, 53(50), 6832-6835. [Link]
-
Wiberg, K. B., Bailey, W. F., Lambert, K. M., & Hammer, J. D. (2011). Relative Stabilities of Transition States Determine Diastereocontrol in Sulfur Ylide Additions onto Chiral N-Sulfinyl Imines. Journal of the American Chemical Society, 133(4), 925-934. [Link]
-
Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271-2280. [Link]
-
Cogan, D. A. (1999). The preparation of tert-butanesulfinamide and its application in the asymmetric synthesis of chiral amines. ProQuest Dissertations Publishing. [Link]
-
Foubelo, F., & Yus, M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1164-1206. [Link]
-
Ni, C., & Hu, J. (2011). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein Journal of Organic Chemistry, 7, 1373-1382. [Link]
-
McCarthy, C., et al. (2021). Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. The Journal of Organic Chemistry. [Link]
-
McGlacken, G. P., et al. (2021). Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. eScholarship, University of California. [Link]
-
Philip, R. M., Radhika, S., Saranya, P. V., & Anilkumar, G. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(69), 42441-42456. [Link]
-
Foubelo, F., & Yus, M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. ScienceDirect. [Link]
-
Nájera, C., et al. (2014). Diastereoselective Allylation and Crotylation of N-tert-Butanesulfinyl Imines with Allylic Alcohols. ChemInform. [Link]
-
Suna, E. Group. Diastereoselective synthesis using chiral auxiliary. [Link]
-
Philip, R. M., Radhika, S., Saranya, P. V., & Anilkumar, G. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(69), 42441-42456. [Link]
-
Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Angewandte Chemie International Edition, 42(32), 3804-3822. [Link]
-
Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature protocols, 8(11), 2271-80. [Link]
-
Foubelo, F., et al. (2019). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines. University of Alicante Institutional Repository. [Link]
-
CP Lab Safety. This compound, min 95%, 1 gram. [Link]
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protocols for nucleophilic addition to N-tert-butylsulfinyl imines
An Application Guide to Protocols for Nucleophilic Addition to N-tert-Butylsulfinyl Imines
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of nucleophilic addition reactions to N-tert-butylsulfinyl imines. N-tert-butylsulfinamide, often referred to as Ellman's auxiliary, serves as a powerful chiral director for the asymmetric synthesis of a vast array of chiral amines, which are pivotal structural motifs in pharmaceuticals and natural products.[1][2][3][4] This guide elucidates the core principles of stereoselectivity, provides detailed, field-proven protocols for various classes of nucleophiles, and offers insights into the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Power of the N-tert-Butylsulfinyl Group
The asymmetric synthesis of chiral primary amines is a cornerstone of modern organic chemistry, driven by the prevalence of this functional group in biologically active molecules.[4] In 1997, the Ellman group introduced N-tert-butanesulfinamide as a versatile chiral auxiliary that has since become a gold standard in the field.[5]
The utility of this reagent stems from three key properties:
-
Facile Preparation : N-tert-butylsulfinyl imines are readily prepared in high yields from the condensation of enantiomerically pure tert-butanesulfinamide with a wide variety of aldehydes and ketones.[6][7]
-
Stereochemical Control : The chiral sulfinyl group exerts powerful stereocontrol over the nucleophilic attack at the imine carbon, leading to high diastereoselectivity in the addition products.[8][9]
-
Simple Deprotection : The auxiliary is easily cleaved under mild acidic conditions to reveal the desired chiral primary amine without racemization.[7]
This guide will focus on the practical execution of these nucleophilic addition reactions, providing detailed protocols for key classes of nucleophiles.
Preparation of N-tert-Butylsulfinyl Imine Substrates
A robust and high-yielding synthesis of the sulfinyl imine is critical for the success of subsequent nucleophilic additions. The choice of dehydrating agent or Lewis acid catalyst depends on whether the carbonyl precursor is an aldehyde or a ketone.[5][7]
Protocol 2.1: Synthesis of N-tert-Butylsulfinyl Aldimines
This protocol is suitable for the condensation of aldehydes with (R)- or (S)-tert-butanesulfinamide using copper(II) sulfate as a dehydrating agent and Lewis acid catalyst.
-
Materials :
-
(R)- or (S)-tert-butanesulfinamide (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂) (approx. 5 mL per mmol of sulfinamide)
-
Celite
-
-
Procedure :
-
To a round-bottom flask equipped with a magnetic stir bar, add (R)- or (S)-tert-butanesulfinamide and anhydrous CuSO₄.
-
Place the flask under an inert atmosphere (N₂ or Ar) and add anhydrous CH₂Cl₂.
-
Add the aldehyde dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (typically complete within 4-12 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄. Wash the pad with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butylsulfinyl aldimine. The product is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.
-
Protocol 2.2: Synthesis of N-tert-Butylsulfinyl Ketimines
Ketones are generally less reactive than aldehydes, requiring a more potent Lewis acid, such as titanium(IV) ethoxide, to drive the condensation.[10]
-
Materials :
-
(R)- or (S)-tert-butanesulfinamide (1.0 equiv)
-
Ketone (1.2 equiv)
-
Titanium(IV) Ethoxide (Ti(OEt)₄) (1.5-2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Brine
-
-
Procedure :
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the tert-butanesulfinamide and the ketone.
-
Add anhydrous THF and stir to dissolve.
-
Add Ti(OEt)₄ dropwise via syringe at room temperature.
-
Heat the reaction mixture to reflux (typically 50-70°C) and stir for 5-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into an equal volume of brine with rapid stirring.
-
Filter the resulting suspension through a pad of Celite, washing thoroughly with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
-
Mechanism of Stereoselectivity: The "Why"
The high degree of stereocontrol is rationalized by a rigid, chair-like six-membered transition state, particularly for organomagnesium and organozinc reagents in non-coordinating solvents.[8][10] In this model, the metal cation chelates to both the imine nitrogen and the sulfinyl oxygen. To minimize steric hindrance, the bulky tert-butyl group of the auxiliary occupies a pseudo-equatorial position, directing the nucleophile to attack one specific face of the C=N bond.[10][11]
In contrast, organolithium reagents in coordinating solvents like THF often proceed through a non-chelating, open transition state, which typically results in lower diastereoselectivity or even a reversal of stereochemistry.[10][12]
Sources
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- 2. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
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- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
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- 8. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
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- 12. researchgate.net [researchgate.net]
The Synthetic Potential of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane: A Guide to Application in Nitrogen-Containing Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the anticipated applications of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane in the asymmetric synthesis of nitrogen-containing heterocycles. While specific literature on this reagent is emerging, its structural features—a chiral N-tert-butanesulfinyl imine constrained within a unique oxa-azaspiro[2.3]hexane framework—position it as a valuable tool for constructing stereochemically rich and complex molecular architectures. This guide will extrapolate from the well-established chemistry of N-tert-butanesulfinyl imines to propose detailed reaction protocols and mechanistic insights, empowering researchers to explore the synthetic utility of this novel building block.
Introduction: The Promise of a Strained Spirocyclic Chiral Auxiliary
The quest for novel, three-dimensional molecular scaffolds is a cornerstone of modern drug discovery. Spirocycles, with their rigid, well-defined geometries, offer a compelling strategy to escape the "flatland" of traditional aromatic heterocycles.[1] This compound (CAS 1211284-25-1) is a chiral building block that merges the proven utility of the Ellman sulfinamide auxiliary with a strained spiro[2.3]hexane core.[2][3]
The tert-butanesulfinyl group serves a dual purpose: it acts as a powerful chiral auxiliary, directing nucleophilic attack on the imine carbon with high diastereoselectivity, and it activates the imine for addition.[4] The resulting sulfinamide can be readily cleaved under mild acidic conditions to reveal a primary amine, which is then poised for intramolecular cyclization to furnish a variety of nitrogen-containing heterocycles.[5] The spirocyclic framework is expected to impart significant conformational rigidity, potentially leading to enhanced stereocontrol in asymmetric transformations compared to its acyclic counterparts.
Disclaimer: The following application notes and protocols are based on the established reactivity of the N-tert-butanesulfinyl imine functional group. As of the writing of this guide, specific peer-reviewed examples of the use of this compound are limited. These protocols are intended to serve as a robust starting point for investigation.
Core Reactivity and Mechanistic Rationale
The central theme of this reagent's application is the stereoselective nucleophilic addition to the imine, followed by intramolecular cyclization. The stereochemical outcome is dictated by the chiral sulfur atom, which directs the nucleophile to one face of the imine.
Predicted Reaction Pathway
The general synthetic strategy is outlined below. A nucleophile adds to the spirocyclic sulfinylimine, creating a new stereocenter. Subsequent removal of the sulfinyl group unmasks the amine, which can then cyclize onto an electrophilic site within the newly introduced sidechain to form the desired heterocycle.
Caption: Predicted general workflow for heterocycle synthesis.
Application Note I: Synthesis of Chiral Spirocyclic Piperidines
The synthesis of substituted piperidines is of great interest due to their prevalence in pharmaceuticals. A plausible application of this compound is the synthesis of novel spirocyclic piperidine derivatives through the addition of a Grignard reagent containing a latent leaving group.
Experimental Protocol: Synthesis of a Substituted Spirocyclic Piperidine
Step 1: Diastereoselective Grignard Addition
-
To a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M) at -48 °C under an argon atmosphere, add the Grignard reagent (e.g., 3-chloropropylmagnesium bromide, 1.5 equiv) dropwise.
-
Stir the reaction mixture at -48 °C for 6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the sulfinamide intermediate.
Step 2: Deprotection and Intramolecular Cyclization
-
Dissolve the purified sulfinamide (1.0 equiv) in methanol (0.2 M) and cool to 0 °C.
-
Add a solution of HCl in 1,4-dioxane (4.0 M, 3.0 equiv) dropwise.
-
Stir the reaction at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude amine hydrochloride salt in a suitable solvent such as DMF, and add a non-nucleophilic base (e.g., K₂CO₃, 3.0 equiv).
-
Heat the mixture to 80 °C and stir for 12 hours to facilitate intramolecular cyclization.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the desired spirocyclic piperidine derivative.
Causality and Experimental Insights
-
Temperature Control: The diastereoselectivity of the Grignard addition is highly dependent on temperature. Lower temperatures (-48 °C to -78 °C) are generally required to achieve high levels of stereocontrol.
-
Solvent Choice: Anhydrous THF is a standard solvent for Grignard reactions. Dichloromethane can also be used.
-
Base for Cyclization: The choice of base for the intramolecular cyclization is crucial. A strong, non-nucleophilic base is preferred to avoid side reactions. Potassium carbonate or cesium carbonate are often effective.
Application Note II: Synthesis of Chiral Spirocyclic Pyrrolidines
A similar strategy can be envisioned for the synthesis of spirocyclic pyrrolidines by choosing a nucleophile with a shorter tether and a suitable leaving group.
Proposed Reaction Scheme
Caption: Proposed synthesis of a spirocyclic pyrrolidine.
Key Considerations for Protocol Adaptation
-
Nucleophile: The use of a C2 synthon, such as the Grignard reagent derived from 2-bromoethanol (after protection of the hydroxyl group), would be appropriate.
-
Cyclization Conditions: The formation of a five-membered ring is generally more facile than a six-membered ring. The cyclization step may proceed under milder conditions (e.g., room temperature or slightly elevated temperatures).
Data Summary and Expected Outcomes
Based on literature for analogous acyclic and cyclic N-tert-butanesulfinyl imines, high yields and diastereoselectivities can be anticipated for the nucleophilic addition step.
| Nucleophile Type | Expected Diastereomeric Ratio (d.r.) | Expected Yield | Reference Class |
| Alkyl Grignard | >95:5 | 75-90% | Acyclic Sulfinylimines |
| Aryl Grignard | >90:10 | 80-95% | Acyclic Sulfinylimines |
| Organolithium | >95:5 | 70-85% | Acyclic Sulfinylimines |
| Enolates | Variable (dependent on metal) | 60-80% | Cyclic Sulfinylimines |
Table 1: Anticipated performance in the key nucleophilic addition step based on analogous systems.
Conclusion
This compound represents an exciting, albeit underexplored, chiral building block for the synthesis of complex nitrogen-containing heterocycles. The principles of N-tert-butanesulfinyl imine chemistry provide a strong foundation for predicting its reactivity. The protocols and insights provided in this guide are intended to catalyze the investigation of this reagent's synthetic potential, with the expectation that its unique spirocyclic structure will offer advantages in stereocontrol and lead to the discovery of novel, medicinally relevant compounds.
References
-
N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). (2000). Chemical Society Reviews. [Link]
-
This compound, min 95%, 1 gram - CP Lab Safety. CP Lab Safety. [Link]
-
Adventures in Sulfur−Nitrogen Chemistry. (2013). Accounts of Chemical Research. [Link]
-
Synthesis of nitrogenated heterocycles by asymmetric transfer hydrogenation of N-(tert-butylsulfinyl)haloimines. (2013). The Journal of Organic Chemistry. [Link]
-
Asymmetric Synthesis of Heterocycles Using Sulfinimines (N-Sulfinyl Imines). (2004). ResearchGate. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. (2021). RSC Medicinal Chemistry. [Link]
-
Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). (2006). Arkivoc. [Link]
-
(PDF) N - tert -Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2021). ResearchGate. [Link]
-
The synthesis of nitrogen-containing heterocycles, including natural alkaloids and other compounds presenting different types of biological activities have proved to be successful employing chiral sulfinyl imines derived from tert-butanesulfinamide. Beilstein Journal of Organic Chemistry. [Link]
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Application Notes and Protocols: 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane as a Novel Chiral Building Block for PROTACs
Introduction: Evolving the PROTAC Linker with 3D Scaffolds
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two recognition elements.[1][2] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy.[3][][5] It dictates the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), influences physicochemical properties such as solubility and cell permeability, and ultimately governs the degradation efficiency.[3][5]
Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) or alkyl chains.[2][] While synthetically accessible, these linkers often contribute to high lipophilicity and a large number of rotatable bonds, which can negatively impact pharmacokinetic profiles.[3] This has spurred the exploration of more rigid and three-dimensional linker architectures to exert greater control over the PROTAC's conformation and properties.[3][6]
Herein, we introduce 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane as an innovative, chiral building block for the next generation of PROTACs. This unique scaffold combines a rigid, spirocyclic oxetane-azetidine core with a versatile chiral auxiliary, offering a powerful tool to address key challenges in PROTAC design.
Features and Advantages of the Building Block
The unique structure of this compound offers several distinct advantages for PROTAC development:
-
Rigid Spirocyclic Core for Conformational Control: The 5-oxa-1-azaspiro[2.3]hexane scaffold imposes significant conformational restraint. This rigidity can help pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation, thereby reducing the entropic penalty upon binding and potentially enhancing degradation potency and selectivity.[3]
-
Improved Physicochemical Properties: The integrated oxetane ring is a well-recognized motif in modern medicinal chemistry for improving key drug-like properties.[7] Oxetanes are valued for their ability to increase aqueous solubility, enhance metabolic stability, and reduce the basicity of adjacent amines, all while adding minimal molecular weight.[8][9][10][11] Incorporating this building block can mitigate the hydrophobicity often associated with complex PROTAC molecules.
-
Chiral Center for Stereochemical Definition: The tert-butylsulfinyl group is a powerful and widely used chiral auxiliary in asymmetric synthesis.[12] Its presence allows for the creation of stereochemically defined linkers. As the chirality of the linker can significantly impact the efficacy and selectivity of a PROTAC, this building block provides a direct route to exploring stereoisomeric PROTACs, which may exhibit profoundly different biological activities.
-
Dual-Functionality as a Protecting Group: The tert-butylsulfinyl group also serves as a convenient protecting group for the azetidine nitrogen. It is stable to a variety of reaction conditions, yet can be cleanly removed under mild acidic conditions, revealing a secondary amine for subsequent functionalization.[12][13][14][15]
Physicochemical Properties of the Building Block
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂S | [13] |
| Molecular Weight | 189.27 g/mol | [13] |
| CAS Number | 1211284-25-1 | [13] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% | [13] |
| Storage | Room temperature | [13] |
Proposed Application in PROTAC Synthesis: A Step-by-Step Protocol
We propose a versatile, multi-step strategy for incorporating this compound into a PROTAC linker. The general workflow involves the initial functionalization of the azetidine nitrogen, followed by cleavage of the sulfinyl protecting group and subsequent coupling to the warhead and E3 ligase ligand.
Caption: Proposed workflow for PROTAC synthesis.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound
-
N-Boc-protected amino acid with desired linker length (e.g., N-Boc-4-aminobutanoic acid)
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)
-
Target Protein Ligand (Warhead) with a carboxylic acid handle
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)
-
Bases: DIPEA (N,N-Diisopropylethylamine), Triethylamine
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Dioxane, Diethyl ether
-
Acids: HCl (4M in Dioxane), TFA (Trifluoroacetic acid)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Step 1: N-Acylation of the Azetidine Core
Causality: This step attaches a linker precursor, equipped with a terminal protecting group (Boc), to the nitrogen of the spirocyclic building block. Standard amide coupling conditions are employed for high efficiency.
-
To a solution of this compound (1.0 eq) and an N-Boc protected amino acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the N-acylated intermediate.
Step 2: Acidic Cleavage of the tert-Butylsulfinyl Group
Causality: Mild acidic conditions are used to selectively remove the sulfinyl group, unmasking the secondary amine for the next coupling step. The resulting tert-butylsulfinyl chloride byproduct can be managed during aqueous workup.[13][15]
-
Dissolve the N-acylated intermediate (1.0 eq) in a minimal amount of diethyl ether or DCM.
-
Add a solution of 4M HCl in dioxane (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the consumption of starting material. The product amine hydrochloride salt may precipitate.
-
Concentrate the reaction mixture to dryness. The crude amine salt can often be used directly in the next step after ensuring the removal of excess acid.
Step 3 & 4: Sequential Amide Coupling to Ligands
Causality: This two-stage process builds the final PROTAC molecule. The newly revealed secondary amine is first coupled to one ligand. Following deprotection of the linker's terminus, the second ligand is attached. The order of addition (E3 ligand or warhead first) can be determined based on the stability and reactivity of the specific ligands used.
-
First Coupling:
-
Combine the crude amine hydrochloride salt from Step 2 (1.0 eq), the first carboxylic acid-functionalized ligand (e.g., Pomalidomide-COOH, 1.0 eq), HATU (1.1 eq), and DIPEA (4.0 eq, to neutralize the salt and drive the reaction) in anhydrous DMF.
-
Stir at room temperature for 6-12 hours until LC-MS indicates completion.
-
Perform an aqueous workup as described in Step 1. Purify via flash chromatography to isolate the mono-conjugated intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in DCM (approx. 0.1 M).
-
Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene may be necessary).
-
-
Second Coupling:
-
Use the crude amine salt from the deprotection step and couple it with the second carboxylic acid-functionalized ligand (1.0 eq) using the same HATU/DIPEA conditions as the first coupling.
-
Stir until completion, then perform the aqueous workup.
-
Step 5: Purification and Characterization of the Final PROTAC
Causality: High purity is essential for biological evaluation. Reverse-phase HPLC is the standard method for purifying PROTACs, while NMR and high-resolution mass spectrometry confirm the structure and identity of the final compound.
-
Purify the final crude product using reverse-phase preparative HPLC (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
Analytical HPLC: To determine the final purity (typically >95%).
-
Visualizing the Final Construct
Caption: Schematic of a PROTAC with the spirocyclic linker.
Conclusion and Future Outlook
This compound represents a promising and strategically designed building block for the synthesis of advanced PROTACs. Its rigid, 3D spirocyclic core provides a framework for precise conformational control, while the integrated oxetane motif offers a proven strategy for enhancing physicochemical properties. The presence of the tert-butylsulfinyl group not only facilitates the synthesis of enantiomerically pure PROTACs but also serves as a practical protecting group. The protocols outlined here provide a robust and rational starting point for researchers to explore the potential of this novel building block, enabling the development of next-generation protein degraders with improved potency, selectivity, and drug-like properties.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2017). Oxetanes in Drug Discovery: A Perspective. Angewandte Chemie International Edition, 56(44), 13066-13084. [Link]
-
Stepan, A. F., et al. (2011). The impact of 3-substituted oxetanes on drug-like properties. Journal of Medicinal Chemistry, 54(22), 7816-7832. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Al-Amin, M., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Central Science, 8(7), 963-973. [Link]
-
AstraZeneca. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]
-
GlaxoSmithKline. (2021). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 86(21), 14755-14762. [Link]
-
Tang, W. (2024). On-demand modular assembly for expedited PROTAC development. Expert Opinion on Drug Discovery. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
-
Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482-3484. [Link]
-
Leon, F., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5095. [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]
-
University of Bristol. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage-a method for recycling t-BuSONH2. [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
ResearchGate. (2022). Classification of most common linkers used in PROTAC design based on their chemical structures. [Link]
-
ResearchGate. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. [Link]
-
ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
Royal Society of Chemistry. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. [Link]
-
National Center for Biotechnology Information. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]
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The Emerging Role of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane in Stereoselective Synthesis
Application Note and Protocols for Researchers in Drug Discovery
Abstract
The quest for novel, three-dimensional molecular scaffolds is a paramount objective in modern drug discovery. Chiral amines and oxetane rings, in particular, are privileged motifs known to enhance the physicochemical and pharmacological properties of bioactive molecules. This guide introduces 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane, a unique and powerful chiral building block poised to streamline the asymmetric synthesis of highly valuable 3-amino-3-substituted oxetanes. By leveraging the well-established stereodirecting capabilities of the tert-butanesulfinyl group, this reagent offers a novel pathway to enantiomerically enriched structures that are otherwise challenging to access. This document provides a comprehensive overview of its hypothesized reactivity, detailed protocols for its application, and a discussion of its potential in the synthesis of complex bioactive molecules.
Introduction: A Convergence of Privileged Scaffolds
Chiral amines are ubiquitous in pharmaceuticals and natural products, with their stereochemistry often being critical for biological activity.[1] The development of robust methods for their asymmetric synthesis has been a major focus of synthetic chemistry. Among the most successful strategies is the use of tert-butanesulfinamide, a chiral amine equivalent developed by Ellman, which allows for the highly diastereoselective addition of nucleophiles to derived N-sulfinylimines.[1][2]
Concurrently, the oxetane ring has gained significant traction as a "magic" fragment in medicinal chemistry.[3] Its incorporation into drug candidates can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid, three-dimensional exit vector for further structural elaboration.
This compound (CAS 1211284-25-1) represents a sophisticated convergence of these two powerful concepts.[4][5] This spirocyclic compound combines the proven stereodirecting power of the N-sulfinyl group with a strained oxetane-aziridine core. It is hypothesized to function as a chiral electrophilic building block, enabling the direct and stereocontrolled introduction of an amino-oxetane moiety into a target molecule. This guide will explore the prospective applications of this reagent as a gateway to novel, enantiopure 3-amino-oxetane derivatives.
Proposed Mechanism and Stereochemical Rationale
The synthetic utility of this compound is predicated on the nucleophilic ring-opening of its strained aziridine moiety. The inherent ring strain of the three-membered ring makes it susceptible to attack by a wide range of nucleophiles.[6][7] The key to its utility lies in the chiral tert-butylsulfinyl group, which is expected to exert profound stereocontrol over this transformation.
Mechanistic Hypothesis:
-
Coordination: The reaction is initiated by the coordination of the organometallic reagent (e.g., a Grignard or organolithium reagent) to the sulfinyl oxygen atom. This pre-coordination orients the nucleophile.
-
Stereoselective Attack: The nucleophile then attacks the adjacent electrophilic carbon of the aziridine ring. Based on established models for additions to N-sulfinyl imines and related systems, the attack occurs from the face opposite the sterically demanding tert-butyl group of the sulfinyl moiety.
-
Ring-Opening: This nucleophilic addition results in the concerted or sequential cleavage of the C-N bond of the aziridine, relieving ring strain and forming a new carbon-carbon bond.
-
Product Formation: After aqueous workup, the reaction yields an N-sulfinyl-protected 3-amino-3-substituted oxetane with a high degree of diastereoselectivity.
This proposed pathway provides a direct, atom-economical, and highly stereocontrolled route to valuable chiral building blocks.
Caption: Step-by-step workflow for the synthesis of a chiral 3-amino-3-phenyloxetane.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (e.g., 189 mg, 1.0 mmol, 1.0 eq).
-
Dissolution: Purge the flask with argon and add anhydrous THF (10 mL) via syringe. Stir the mixture until the solid is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add phenylmagnesium bromide (0.4 mL of a 3.0 M solution in Et₂O, 1.2 mmol, 1.2 eq) dropwise over 10 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the resulting mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to afford the desired product.
Expected Results and Data
While specific experimental data for this compound is not yet published, outcomes can be predicted based on analogous reactions with N-sulfinyl aziridines. High yields and excellent diastereoselectivity are anticipated.
| Nucleophile (R-M) | Expected Product | Predicted Yield (%) | Predicted d.r. |
| Phenylmagnesium bromide | N-((3-phenyloxetan-3-yl))sulfinamide | 85 - 95% | >95:5 |
| Methylmagnesium chloride | N-((3-methyloxetan-3-yl))sulfinamide | 80 - 90% | >95:5 |
| n-Butyllithium | N-((3-butyloxetan-3-yl))sulfinamide | 82 - 92% | >95:5 |
| Vinylmagnesium bromide | N-((3-vinyloxetan-3-yl))sulfinamide | 75 - 85% | >90:10 |
Table 1: Predicted outcomes for the nucleophilic ring-opening of this compound based on analogous literature precedents.
Subsequent Transformations: Gateway to Bioactive Amines
The primary product of the proposed reaction is a chiral N-sulfinyl protected amino-oxetane. The tert-butanesulfinyl group can be readily cleaved under acidic conditions to unmask the free primary amine, which can then be used in a multitude of subsequent reactions.
Protocol: Deprotection of the Sulfinyl Group
-
Dissolve the N-sulfinyl amino-oxetane (1.0 eq) in methanol (0.2 M).
-
Add hydrochloric acid (4.0 M solution in dioxane, 2.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the chiral 3-amino-3-substituted oxetane.
-
The free amine can be obtained by neutralization with a suitable base.
This deprotection step provides access to a highly valuable chiral building block that can be incorporated into larger molecules using standard peptide coupling, reductive amination, or other amine derivatization chemistries. This opens the door to the rapid synthesis of novel analogues of existing drugs or the exploration of entirely new chemical space for bioactive molecule discovery.
Conclusion
This compound is a promising and innovative reagent for asymmetric synthesis. Although its applications are not yet widely documented, its unique structure strongly suggests a powerful role as a precursor for chiral 3-amino-3-substituted oxetanes. By combining the reliability of sulfinamide chemistry with the desirable properties of the oxetane motif, this building block offers a direct and stereocontrolled route to scaffolds of high interest in medicinal chemistry. The protocols and rationale presented herein provide a solid foundation for researchers to begin exploring the synthetic potential of this exciting new tool in the development of next-generation therapeutics.
References
-
Hu, X., Chen, H., & Hu, W. (2016). Recent advances in catalytic asymmetric reactions of 2H-azirines. Beilstein Journal of Organic Chemistry, 12, 2296–2308. [Link]
- No specific source found for CAS 1211284-25-1 applications, general inform
- No specific source found for N-sulfinyl spiro-aziridine synthesis protocols.
-
Morton, D., & Pearson, D. (2010). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters, 12(20), 4640–4643. [Link]
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CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
- No specific source found for supplier Zhejiang Jiuzhou Chem Co.,Ltd.
-
Wang, J. (2019). Enantioselective Synthesis of Fused Aziridines from Cyclic Sulfonyl Imines and α-Halogenated Ketones. Angewandte Chemie International Edition, 58(26), 8688-8692. [Link]
- No specific source found for ESD MEDİKAL.
-
Davis, F. A., & Zhou, P. (2006). Asymmetric synthesis of nitrogen heterocycles using sulfinimines (N-sulfinyl imines). ARKIVOC, 2006(7), 120-128. [Link]
-
Davis, F. A., & Zhou, P. (1997). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Chemical Society Reviews, 26(4), 279-286. [Link]
-
Pan, F., & Li, Z. (2015). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Journal of Fluorine Chemistry, 179, 139-147. [Link]
-
Davis, F. A., & Szewczyk, J. M. (2000). Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). Chemical Society Reviews, 29(5), 311-320. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
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-
Tanner, D. (1994). The synthesis and uses of aziridines. Angewandte Chemie International Edition in English, 33(6), 599-619. [Link]
- No specific source found for Alfa Chemistry CAS 12113-02-9.
-
Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature protocols, 8(11), 2271-2280. [Link]
- Onys'ko, P. P., & Rassukana, Y. V. (2025). Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. Journal of Organic and Pharmaceutical Chemistry. Note: This is a future-dated reference from the search results, used for general context.
-
Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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- 4. calpaclab.com [calpaclab.com]
- 5. 1211284-25-1 this compound AKSci 1037AD [aksci.com]
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- 7. Aziridines - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Cleavage of the N-tert-Butylsulfinyl Group
Introduction: The Role of the N-tert-Butylsulfinyl Group in Asymmetric Synthesis
The tert-butanesulfinamide, often referred to as Ellman's auxiliary, has become an indispensable tool in modern organic synthesis, particularly for the asymmetric preparation of chiral amines.[1][2] Chiral amines are fundamental structural motifs present in over 80% of all drug candidates and approved pharmaceuticals.[1] The power of this reagent lies in its dual functionality: it serves as a powerful chiral directing group and a robust protecting group for the amine functionality.
The typical synthetic sequence involves the condensation of enantiomerically pure tert-butanesulfinamide with an aldehyde or ketone to form an N-tert-butanesulfinyl imine.[3][4] This imine is then subjected to nucleophilic addition, where the bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, directing the incoming nucleophile to the opposite face with high diastereoselectivity.[5] The final, critical step in this sequence is the cleavage of the N-S bond to liberate the desired chiral amine.[3][6]
This guide provides a detailed overview of the mechanisms, protocols, and critical considerations for the efficient cleavage of the tert-butylsulfinyl group, catering to researchers in academic and industrial settings.
Mechanism of Deprotection
Acid-Catalyzed Cleavage: The Standard Approach
The most common method for removing the tert-butylsulfinyl group is through acid-catalyzed hydrolysis or solvolysis.[4][5][7] The mechanism is analogous to the well-known deprotection of tert-butoxycarbonyl (Boc) groups.[8]
-
Protonation: The reaction initiates with the protonation of the nitrogen or, more likely, the sulfinyl oxygen atom of the N-sulfinyl amine by a strong acid (e.g., HCl). Protonation of the nitrogen atom weakens the N-S bond.
-
Cleavage: The weakened N-S bond cleaves, leading to the formation of the free amine and a sulfinyl cation intermediate.
-
Formation of Byproducts: In the presence of a nucleophilic solvent like methanol, the sulfinyl intermediate is trapped to form a methyl tert-butanesulfinate byproduct. The protonated amine is isolated as its corresponding salt (e.g., hydrochloride).
This mechanism highlights the generation of byproducts from the chiral auxiliary. Understanding the fate of these byproducts is crucial for reaction workup and for developing sustainable, large-scale processes.
Caption: Acid-catalyzed cleavage of an N-tert-butylsulfinyl amine.
The Fate of the Sulfinyl Auxiliary
A critical insight, particularly for process chemistry, is that the tert-butylsulfinyl group is not necessarily destroyed during acidic cleavage. When stoichiometric hydrochloric acid is used in an aprotic solvent, the auxiliary is converted into tert-butylsulfinyl chloride (t-BuSOCl).[9][10][11]
This discovery has two major practical implications:
-
Recycling Opportunity: The generated t-BuSOCl can be trapped with a nucleophile, providing a pathway to recover and recycle the valuable chiral auxiliary, which is a key consideration for cost-efficiency and sustainability in large-scale syntheses.[9][10]
Experimental Protocols
Protocol 1: Standard Cleavage with HCl in Methanol
This is the most frequently employed method for small-scale synthesis due to its simplicity and effectiveness.
Methodology:
-
Dissolution: Dissolve the N-tert-butanesulfinyl amine (1.0 equiv) in methanol (MeOH) to a concentration of 0.1–0.2 M.
-
Acidification: Cool the solution to 0 °C in an ice bath. Add a solution of hydrogen chloride in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether) (1.5–2.5 equiv) dropwise. Note: Using HCl gas or acetyl chloride as an in-situ source of HCl is also common.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1–2 hours).
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude solid is the amine hydrochloride salt.
-
Purification (Optional): The amine salt can often be purified by trituration or recrystallization. To obtain the free amine, dissolve the crude salt in an appropriate solvent (e.g., CH₂Cl₂ or EtOAc), wash with a saturated aqueous solution of a mild base (e.g., NaHCO₃ or Na₂CO₃), dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.
Protocol 2: Non-Acidic Cleavage for Sensitive Substrates
For substrates containing acid-labile functional groups (e.g., acetals, ketals, or silyl ethers), acidic conditions are unsuitable. An iodine-mediated method provides a mild alternative.[12]
Methodology:
-
Setup: To a solution of the N-tert-butanesulfinyl amine (1.0 equiv) in methanol (0.1 M), add iodine (I₂) (0.2 equiv).[12]
-
Reaction: Stir the mixture at room temperature or gently heat to 50 °C to accelerate the reaction.[12] Monitor the deprotection by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Comparison of Cleavage Methods
| Method | Reagents & Conditions | Advantages | Disadvantages | Key References |
| Standard Acidic | HCl (1.5-2.5 eq), Methanol or Ethanol, 0 °C to RT | Simple, fast, high-yielding, common reagents. | Incompatible with acid-sensitive functional groups. | [4][6] |
| Aprotic Acidic | HCl (2.0 eq), Dioxane or CPME, 0 °C to RT | Allows for easy isolation of amine salt by filtration; enables recycling. | Requires anhydrous conditions; filtration under inert atmosphere is best. | [9][10] |
| Iodine-Mediated | I₂ (catalytic), Methanol, RT to 50 °C | Mild, neutral conditions; excellent for acid-sensitive substrates. | May require heating; not as widely adopted as acidic methods. | [12] |
Workflow for Deprotection and Auxiliary Recycling
For large-scale applications, recycling the chiral auxiliary significantly improves process economics and reduces chemical waste.[9] The following workflow leverages the formation of tert-butylsulfinyl chloride.
Sources
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
troubleshooting low yields in spirocyclization reactions
Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing spirocyclic frameworks. Inherently three-dimensional, these motifs are increasingly vital in medicinal chemistry but often present unique synthetic challenges.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and optimize your reaction outcomes.
Part I: Core Troubleshooting Guide
This section addresses the most common and critical issues encountered during spirocyclization experiments, focusing on identifying root causes and implementing effective solutions.
Problem Area 1: Incomplete Reaction or No Product Formation
A stalled reaction or the complete absence of the desired spirocycle is a frequent starting point for troubleshooting. The issue often lies with the fundamental reaction components or conditions.
Q: My reaction shows a significant amount of unreacted starting material, even after the recommended reaction time. What are the likely causes and how can I drive it to completion?
A: This is a classic sign that your reaction has not reached completion, which can stem from several factors. A systematic approach is the most effective way to diagnose the issue.[2]
-
Insufficient Activation Energy: The reaction may simply be too slow at the current temperature.
-
Causality: Most chemical reactions have an energy barrier that must be overcome. Insufficient thermal energy means only a small fraction of molecular collisions are effective.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely by TLC or LC-MS to ensure the product or starting material doesn't decompose at higher temperatures.[2][3] If decomposition occurs, this is not the right solution.
-
-
Catalyst Inactivity or Deactivation: The catalyst is the engine of many spirocyclization reactions; if it's not functioning, the reaction will not proceed.
-
Causality: Metal catalysts can be poisoned by impurities (e.g., water, oxygen, sulfur compounds) or may require an activation step.[4] Some catalysts are also unstable under prolonged heating.
-
Solution:
-
Ensure Inert Atmosphere: Use properly dried glassware (flame- or oven-dried) and degassed solvents, especially for oxygen- and moisture-sensitive catalysts like those based on Palladium or Nickel.[4][5]
-
Purify Reagents: Impurities in starting materials or solvents can act as inhibitors.[4][6] Consider purifying your substrates and using high-purity, anhydrous solvents.
-
Add Fresh Catalyst: If the reaction stalls, adding another portion of the catalyst can sometimes restart it, suggesting the initial catalyst has degraded.
-
-
-
Reversible or Equilibrium-Limited Reaction: Some spirocyclizations are reversible. The reaction may have reached equilibrium where the rates of the forward and reverse reactions are equal.
-
Causality: If the spirocyclic product is not significantly more stable than the starting materials, the reaction will not proceed to 100% conversion.
-
Solution: Use Le Châtelier's principle to your advantage. If a small molecule (like water or an alcohol) is eliminated during the reaction, try removing it using a Dean-Stark trap or molecular sieves to push the equilibrium toward the product.
-
Q: My reaction is not working at all. I don't see any product, just starting material. What should I check first?
A: When there is zero conversion, the problem is often fundamental. Before re-optimizing conditions, verify the basics.
-
Reagent Integrity: Are your starting materials and reagents what you think they are?
-
Causality: A mislabeled bottle, decomposed starting material, or an incorrect structure can completely prevent a reaction.
-
Solution: Re-characterize your starting materials using NMR, IR, or mass spectrometry to confirm their identity and purity. For critical reagents like catalysts or ligands, consider purchasing a fresh bottle if yours is old.[4]
-
-
Reaction Setup and Order of Addition:
-
Causality: Some reactions require a specific order of addition. For example, a pre-catalyst might need to react with a ligand to form the active catalytic species before the substrate is introduced. Adding reagents in the wrong order can lead to catalyst decomposition or undesired side reactions.
-
Solution: Review the literature procedure carefully. Pay close attention to any "pre-stirring" or specific addition instructions. When in doubt, forming the active catalyst first is often a good strategy.
-
Below is a general workflow to guide your troubleshooting process for an incomplete reaction.
Caption: Troubleshooting flowchart for incomplete spirocyclization reactions.
Problem Area 2: Complex Product Mixtures & Side Reactions
The formation of multiple, often unidentifiable, products is another significant hurdle, pointing towards a lack of selectivity or competing reaction pathways.
Q: My crude reaction mixture is messy, showing multiple spots on TLC or peaks in LC-MS. What are the common side reactions I should be aware of?
A: Spirocyclization is an intramolecular process, but it often competes with other potential reactions. Understanding these alternatives is key to suppressing them.
-
Intermolecular Reactions: If the intramolecular cyclization is slow, the reactive intermediate may react with another molecule of starting material or solvent instead of itself.
-
Causality: This is governed by kinetics. At high concentrations, intermolecular collisions are more frequent. If the intramolecular cyclization has a high energy barrier (e.g., due to ring strain in the transition state), the intermolecular pathway can dominate.
-
Solution: Run the reaction at high dilution. This decreases the probability of intermolecular reactions and favors the desired intramolecular cyclization. You can use a syringe pump to add the substrate slowly over several hours to maintain a very low concentration.
-
-
Elimination Reactions: Instead of cyclizing, a precursor might undergo an elimination reaction (e.g., β-hydride elimination in organometallic catalysis), especially at high temperatures.
-
Causality: This is a common decomposition pathway for organometallic intermediates. The stability of the intermediate and the availability of β-hydrogens are critical factors.
-
Solution: Lowering the reaction temperature can often disfavor elimination pathways. Additionally, careful selection of the catalyst and ligands can sometimes shut down this side reaction.[7]
-
-
Rearrangements & Ring Opening: The desired spirocyclic product may form but be unstable under the reaction conditions, leading to rearrangement or decomposition.[8]
-
Causality: Spirocycles can possess significant ring strain. Under acidic, basic, or high-temperature conditions, this strain can be released through ring-opening or rearrangement to a more stable isomer. For instance, some spirocyclic lactones are known to undergo acid-promoted ring-opening.[8]
-
Solution: Monitor the reaction from the very beginning. If you see the product form and then disappear over time, it is likely decomposing. Try using milder conditions: lower temperature, a weaker base/acid, or a shorter reaction time.[2]
-
Part II: Frequently Asked Questions (FAQs)
This section provides answers to specific questions regarding the optimization of reaction parameters.
Q1: How critical is the choice of solvent, and how do I select the best one?
A: The solvent is a critical, active participant in the reaction, not just a medium. It can influence catalyst stability, substrate solubility, and even the reaction mechanism itself.[6]
-
Polarity: The solvent's polarity can affect the stability of charged intermediates or transition states. A nonpolar solvent like toluene might be ideal for one reaction, while a more polar solvent like THF or acetonitrile is needed for another.
-
Coordinating Ability: Some solvents can coordinate to the metal catalyst, which can be either beneficial or detrimental. A coordinating solvent might stabilize the catalyst but could also block a site needed for the reaction to occur.
-
Screening: The best approach is often empirical. Screen a small set of diverse, anhydrous solvents (e.g., Toluene, Dioxane, THF, Acetonitrile, DMF) to see which provides the best result on a small scale before proceeding.
| Solvent | Polarity Index (Snyder) | Boiling Point (°C) | Common Use Cases & Notes |
| Toluene | 2.4 | 111 | Good for high-temperature reactions. Non-coordinating.[8] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Polar, coordinating. Can stabilize catalysts. Must be dry. |
| Dichloromethane (DCM) | 3.1 | 40 | Common for reactions near room temp. Can be reactive. |
| Acetonitrile (MeCN) | 5.8 | 82 | Polar, weakly coordinating. Good for a range of metal-catalyzed reactions.[9] |
| Dimethylformamide (DMF) | 6.4 | 153 | Highly polar. Often used when high solubility is required. |
Q2: I'm struggling with diastereoselectivity. What factors control the stereochemical outcome?
A: Achieving high diastereoselectivity is a common challenge, especially when creating a spirocenter. The outcome is typically governed by whether the reaction is under thermodynamic or kinetic control.[3]
-
Thermodynamic Control: This condition allows the initially formed products to equilibrate to the most stable diastereomer. It is favored by higher temperatures, longer reaction times, and often reversible (e.g., acidic or basic) conditions.[3] If you are getting a mixture and want the most stable product, try heating the reaction for longer.
-
Kinetic Control: This condition favors the product that is formed fastest, which is not necessarily the most stable one. It is promoted by low temperatures, short reaction times, and irreversible conditions. If you desire the "contrathermodynamic" product, you must use conditions that prevent equilibration.[3]
To determine which regime you are in, you can take a pure sample of one diastereomer and re-subject it to the reaction conditions. If it isomerizes into a mixture, your reaction is under thermodynamic control. If it remains unchanged, it's likely under kinetic control.[3]
Q3: Are there any general workup and purification tips specific to spirocycles?
A: While many standard procedures apply, the unique 3D structure of spirocycles can sometimes lead to unusual physical properties.
-
Workup: Always proceed with the workup immediately after the reaction is complete to avoid decomposition.[5] A standard aqueous quench (e.g., with saturated NH₄Cl) followed by extraction is common.[2] Be aware that highly polar spirocycles might have some solubility in the aqueous layer; if your yield is low, it can be worthwhile to back-extract the aqueous layers.[10]
-
Purification: Flash column chromatography on silica gel is the most common purification method.[2] Due to their rigid, globular shape, spirocycles may elute differently than their more "flat" precursors. It's not uncommon for a spirocycle to have a surprisingly high Rf value for its molecular weight. Always use a gradient elution and collect many fractions during chromatography.
Part III: Protocols & Methodologies
Protocol 1: General Procedure for Small-Scale Catalyst/Solvent Screening
This protocol allows for the efficient screening of multiple reaction parameters in parallel to identify promising conditions for optimization.
Caption: Workflow for parallel screening of spirocyclization reaction conditions.
Methodology:
-
Preparation: In an array of small reaction vials (e.g., 1-dram vials), add the limiting starting material (e.g., 0.1 mmol) and a small magnetic stir bar to each.
-
Inerting: Seal each vial with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Addition:
-
To each vial, add the designated anhydrous solvent (e.g., 1.0 mL).
-
Prepare stock solutions of your catalyst, ligand, and base (if applicable) in a dry solvent. This allows for accurate addition of small quantities.
-
Add the appropriate reagents to each vial according to your screening plan.
-
-
Reaction: Place the vials on a pre-heated stirring block set to the desired temperature.
-
Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to determine the relative conversion to the product.
-
Analysis: Compare the results to identify the most effective combination of catalyst, ligand, solvent, and temperature.
| Vial | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Relative Yield (LC-MS) |
| 1 | Pd(OAc)₂ (5) | P(tBu)₃ (10) | Toluene | 80 | |
| 2 | Pd(OAc)₂ (5) | P(tBu)₃ (10) | Dioxane | 80 | |
| 3 | Ni(COD)₂ (5) | SL-M001-1 (6) | TBME | 60 | |
| 4 | Ni(COD)₂ (5) | SL-M009-1 (6) | TBME | 60 | |
| ... | ... | ... | ... | ... | |
| Table Caption: Example of a parameter table for organizing a catalyst and solvent screen. Data from related nickel-catalyzed spirocyclizations show that different ligands can provide complementary performance.[8] |
References
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science.
- Troubleshooting common issues in spirocyclic compound synthesis. BenchChem.
- Troubleshooting common issues in spiroketal synthesis. BenchChem.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC, PubMed Central, NIH.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
- Troubleshooting: How to Improve Yield. Department of Chemistry, University of Rochester.
- Optimization of the reaction conditions a.
- Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformyl
- What are some common causes of low reaction yields? Reddit.
- How To: Troubleshoot a Reaction. Department of Chemistry, University of Rochester.
- What could be reason for getting a very low yield in organic chemistry? Quora.
- Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond...
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- SN1 SN2 E1 E2 Practice Problems. Chemistry Steps.
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
Technical Support Center: Optimizing Diastereoselectivity with tert-Butylsulfinyl Auxiliaries
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with tert-butylsulfinyl auxiliaries. This powerful class of chiral auxiliaries, pioneered by Ellman, offers a robust method for the asymmetric synthesis of amines.[1][2] However, achieving optimal diastereoselectivity can be nuanced. This guide is designed to provide in-depth, field-proven insights to troubleshoot common issues and enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you might encounter during your experiments in a direct question-and-answer format.
Q1: My diastereoselectivity is low or inconsistent when forming the N-tert-butanesulfinyl imine. What are the likely causes and how can I fix this?
Low diastereoselectivity often originates from suboptimal conditions during the crucial imine formation step. The key is to ensure clean, complete conversion to the desired imine before proceeding with nucleophilic addition.
Potential Causes & Solutions:
-
Incomplete Dehydration: The condensation of tert-butanesulfinamide with an aldehyde or ketone is an equilibrium process. Incomplete removal of water can lead to side reactions or poor conversion, impacting the subsequent diastereoselective step.
-
Troubleshooting: Employing an effective Lewis acidic dehydrating agent is critical. For a wide range of aldehydes, copper(II) sulfate (CuSO₄) is highly effective.[3][4][5] For less reactive or sterically hindered aldehydes and ketones, a stronger Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄) is recommended.[3][4][5] Ensure the dehydrating agent is freshly opened or properly stored to maintain its activity.
-
-
Inappropriate Solvent: The choice of solvent can influence reaction rates and equilibria.
-
Troubleshooting: Dichloromethane (DCM) is a common and effective solvent for CuSO₄-mediated reactions, while tetrahydrofuran (THF) is typically used with Ti(OEt)₄.[6] Ensure your solvents are anhydrous.
-
-
Substrate Purity: Impurities in the aldehyde or ketone can interfere with the reaction.
-
Troubleshooting: Use freshly distilled or purified carbonyl compounds. Some aldehydes, particularly volatile ones, can oxidize over time.
-
Expert Tip: For challenging condensations, microwave-assisted, solvent-free conditions in the presence of Ti(OEt)₄ can offer a rapid and efficient alternative.[3]
Q2: I'm observing a reversal or significant drop in diastereoselectivity during the nucleophilic addition to my sulfinyl imine. Why is this happening?
The stereochemical outcome of the nucleophilic addition is highly dependent on the transition state geometry, which is influenced by the nucleophile, solvent, and temperature.
Potential Causes & Solutions:
-
Choice of Organometallic Reagent: The counterion of your nucleophile plays a pivotal role. Grignard reagents (organomagnesium) generally afford higher diastereoselectivity than organolithium or organocerium compounds.[6][7][8] This is attributed to the formation of a rigid, six-membered chair-like transition state where the magnesium chelates to both the nitrogen and the sulfinyl oxygen.[6][7]
-
Solvent Effects: The coordinating ability of the solvent can dramatically alter the transition state.
-
Troubleshooting: Non-coordinating solvents like toluene and dichloromethane (DCM) typically provide the highest diastereoselectivity with Grignard reagents, as they favor the aforementioned chelated transition state.[6][7][10] Coordinating solvents like THF can compete for coordination to the magnesium cation, disrupting the rigid transition state and leading to lower diastereoselectivity.[6][10] Interestingly, for some substrates, a complete reversal of diastereoselectivity can be achieved by switching between a coordinating solvent like THF and a non-coordinating one like DCM.[11]
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Troubleshooting: Perform additions at low temperatures (e.g., -78 °C to -48 °C) to maximize the energy difference between the diastereomeric transition states.[11] Carefully control the temperature throughout the addition.
-
Data Presentation: Solvent and Nucleophile Effects on Diastereoselectivity
| Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Reference |
| Propargylmagnesium bromide | THF | -78 | >95:5 | [11] |
| Propargylmagnesium bromide | DCM | -48 | >5:95 | [11] |
| Phenylmagnesium bromide | Toluene | -78 | High | [12] |
| Phenyllithium | THF | -78 | Reversed Selectivity | [12] |
| Organolithium | Toluene | -78 | 70:30 | [9] |
Q3: I'm struggling to cleave the tert-butylsulfinyl auxiliary without affecting other functional groups in my molecule. What are the best practices?
The removal of the auxiliary is a critical final step. The standard method involves mild acidic conditions, but the specific acid and solvent choice can be optimized to ensure high yield and prevent side reactions.
Potential Causes & Solutions:
-
Harsh Acidic Conditions: Strong acids or prolonged reaction times can lead to decomposition of sensitive products or epimerization.
-
Fate of the Auxiliary: A common misconception is that the auxiliary decomposes into innocuous byproducts. In reality, under HCl cleavage, it forms tert-butylsulfinyl chloride.[15][16] If you basify the entire reaction mixture to isolate your free amine, the amine can react with the sulfinyl chloride, regenerating the starting material.[15]
Expert Tip: Recycling the Chiral Auxiliary
The tert-butylsulfinyl auxiliary is valuable, and practical methods for its recovery have been developed. After cleavage with HCl and filtration of the amine salt, the filtrate containing tert-butylsulfinyl chloride can be treated with aqueous ammonia to regenerate tert-butanesulfinamide in high yield.[15][17]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Aldimines
This protocol is adapted from the work of Ellman and coworkers.[4][5]
-
To a stirred solution of the aldehyde (1.1 equiv) in anhydrous dichloromethane (DCM, ~2 M) is added enantiomerically pure (R)- or (S)-tert-butanesulfinamide (1.0 equiv).
-
Anhydrous copper(II) sulfate (CuSO₄, 2.0 equiv) is added to the mixture.
-
The reaction is stirred vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the limiting reagent.
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the Celite® is washed with additional DCM.
-
The combined filtrates are concentrated under reduced pressure. The crude product is typically of high purity and can often be used in the next step without further purification. If necessary, purification can be achieved by flash chromatography on silica gel.
Protocol 2: Diastereoselective Addition of a Grignard Reagent
-
The N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in anhydrous toluene or DCM (~0.1 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
The Grignard reagent (1.2-1.5 equiv, solution in THF or diethyl ether) is added dropwise to the stirred solution over 10-15 minutes.
-
The reaction is stirred at -78 °C for 3-6 hours. The progress of the reaction should be monitored by TLC.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio (dr) of the crude product can be determined by ¹H NMR analysis. The product is then purified by flash column chromatography.
Protocol 3: Cleavage of the tert-Butylsulfinyl Auxiliary
-
The purified N-tert-butanesulfinyl amine (1.0 equiv) is dissolved in methanol (~0.2 M).
-
A solution of HCl in a compatible solvent (e.g., 4 M HCl in dioxane or acetyl chloride in methanol) is added (1.5-2.0 equiv).
-
The reaction is stirred at room temperature for 30-60 minutes.
-
The solvent is removed under reduced pressure to yield the crude amine hydrochloride salt.
-
For isolation of the free amine, the salt is dissolved in water and basified with an appropriate base (e.g., saturated NaHCO₃ or 1 M NaOH), followed by extraction with an organic solvent. The combined organic layers are then dried and concentrated.
Visualization of Key Concepts
Transition State Model for Grignard Addition
The high diastereoselectivity observed in the addition of Grignard reagents is explained by a rigid, chair-like six-membered transition state.[6][7] The bulky tert-butyl group prefers an equatorial position to minimize steric hindrance, directing the nucleophile to attack one face of the imine.
Caption: Fig. 1: Zimmerman-Traxler model for Grignard addition.
Experimental Workflow Overview
This diagram outlines the typical experimental sequence for the asymmetric synthesis of a chiral amine using a tert-butylsulfinyl auxiliary.
Caption: Fig. 2: General workflow for asymmetric amine synthesis.
References
-
Organic Chemistry Portal. (n.d.). N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
- Carreño, M. C., & Ruano, J. L. G. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1236–1284.
- Zhang, T., et al. (2016). A straightforward green synthesis of N-(tert-butylsulfinyl)imines. RSC Advances, 6(103), 101479-101484.
- Carreño, M. C., & Ruano, J. L. G. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1236–1284.
- Foubelo, F., & Yus, M. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters, 23(9), 3465–3470.
- Carreño, M. C., & Ruano, J. L. G. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1236–1284.
- Liu, G., et al. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278–1284.
- Reddy, L. R., & Prashad, M. (2009). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.
- Qiu, F., & Qing, F.-L. (2013). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein Journal of Organic Chemistry, 9, 2339–2344.
- Foubelo, F., & Yus, M. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters, 23(9), 3465–3470.
- Ramachary, D. B., & Jain, S. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Organic & Biomolecular Chemistry, 18(45), 9145-9166.
- Foubelo, F., & Yus, M. (2021). Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Molecules, 26(21), 6516.
- García Ruano, J. L., et al. (2021). Computational Studies on the Mechanism of the Diastereoselective Addition of Grignard Reagents to N-(tert-butylsulfinyl)imines. ChemRxiv.
- Reddy, L. R., et al. (2007). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. The Journal of Organic Chemistry, 72(19), 7370–7373.
- Cogan, D. A., & Ellman, J. A. (2000). Reversal of Diastereofacial Selectivity in Hydride Reductions of N - tert -Butanesulfinyl Imines. Organic Letters, 2(21), 3329-3331.
- Liu, G., et al. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278–1284.
- Wakayama, M., & Ellman, J. A. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2646–2650.
- Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482-3484.
- Davis, F. A., et al. (2003). Asymmetric Synthesis of anti - and syn -2,3-Diamino Esters Using Sulfinimines. Water and Concentration Effects. The Journal of Organic Chemistry, 68(13), 5127–5133.
- Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482-3484.
-
Wikipedia. (n.d.). N-Sulfinyl imine. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butanesulfinamide. Retrieved from [Link]
- Ellman, J. A., et al. (2008). N-tert-butanesulfinyl imines in asymmetric synthesis of chiral amines. Accounts of Chemical Research, 41(7), 831–840.
Sources
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 14. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 15. bristol.ac.uk [bristol.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
common side reactions in the synthesis of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
Technical Support Center: Synthesis of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis.
The synthesis of spiro-oxazolidine frameworks, such as this compound, is of significant interest due to their unique three-dimensional architecture, making them valuable building blocks in medicinal chemistry.[1][2] This guide will focus on a plausible and common synthetic approach: the reaction of a suitable epoxide with a tert-butylsulfinamide, and will address the potential side reactions and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of related spiro-oxazolidine structures involves the nucleophilic addition of an amine to an epoxide, followed by cyclization.[1][2] For the target molecule, this would likely involve the reaction of a precursor such as 2-(oxiran-2-yl)oxirane with tert-butylsulfinamide. The reaction is typically catalyzed by a Lewis acid or a base.
Q2: Why is diastereoselectivity a concern in this synthesis?
The tert-butylsulfinyl group is a chiral auxiliary, and its stereochemistry can direct the formation of one diastereomer over the other. However, reaction conditions can influence the degree of stereocontrol. Loss of diastereoselectivity can lead to mixtures of products that are difficult to separate, impacting the overall yield and purity of the desired compound.
Q3: What are the primary types of side reactions I should be aware of?
The most common side reactions in this synthesis are:
-
Regioselective issues: The nucleophile can attack the epoxide at different positions, leading to isomeric products.[3][4][5]
-
Formation of amino alcohols: Incomplete cyclization can result in the formation of a stable amino alcohol intermediate.[6]
-
Rearrangement products: The strained spirocyclic system can be prone to rearrangement under certain conditions.
-
Reactions involving the sulfoxide: The sulfoxide group itself can undergo reactions, such as the Pummerer reaction, under activating conditions.[7]
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed breakdown of potential issues, their mechanistic origins, and practical solutions to mitigate them.
Problem 1: Formation of a Regioisomeric Byproduct
Symptom: You observe a second product with the same mass as the desired product in your LC-MS or NMR analysis, suggesting the formation of an isomer.
Plausible Cause: The nucleophilic attack of the tert-butylsulfinamide on the epoxide can occur at either the less substituted or more substituted carbon of the epoxide ring. The regioselectivity is highly dependent on the reaction conditions, particularly the type of catalyst used (acidic or basic).[3][4][5]
-
Under basic conditions (SN2-like): The attack typically occurs at the less sterically hindered carbon of the epoxide.[4][8]
-
Under acidic conditions (SN1-like): The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge.[3][8]
Proposed Mechanism of Side Reaction:
Caption: Regioselectivity in Epoxide Opening.
Solutions:
| Strategy | Description | Rationale |
| Catalyst Selection | For attack at the less hindered position, use a base catalyst (e.g., NaH, t-BuOK). For attack at the more substituted position, a Lewis acid catalyst (e.g., Ti(O-iPr)4, BF3·OEt2) may be employed.[9][10] | The choice of catalyst dictates the reaction mechanism (SN2 vs. SN1-like) and therefore the site of nucleophilic attack.[3][4][5] |
| Temperature Control | Run the reaction at lower temperatures (e.g., -78 °C to 0 °C). | Lower temperatures can enhance the selectivity of the reaction by favoring the kinetically controlled product. |
| Solvent Choice | Use a non-polar aprotic solvent (e.g., THF, Dichloromethane). | The solvent can influence the stability of charged intermediates and the solubility of the catalyst, thereby affecting regioselectivity. |
Problem 2: Isolation of an Acyclic Amino Alcohol Instead of the Spirocycle
Symptom: The major product isolated is a β-amino alcohol, and you observe little to no formation of the desired spirocyclic product.
Plausible Cause: The initial nucleophilic ring-opening of the epoxide by the tert-butylsulfinamide forms an amino alcohol intermediate. The subsequent intramolecular cyclization to form the spirocycle may be slow or unfavorable under the reaction conditions.[6]
Proposed Reaction Pathway and Stalled Intermediate:
Caption: Formation of the Acyclic Amino Alcohol Intermediate.
Solutions:
| Strategy | Description | Rationale |
| Promote Cyclization | Add a dehydrating agent or use conditions that favor the removal of water. Alternatively, a stronger base can be used to deprotonate the alcohol, facilitating the intramolecular attack. | The cyclization step is a condensation reaction that can be driven to completion by removing the water byproduct (Le Chatelier's principle). |
| Choice of Base | Use a non-nucleophilic base to promote the cyclization without competing with the intramolecular reaction. | A bulky base is less likely to cause side reactions and will primarily facilitate the desired deprotonation. |
| Extended Reaction Time/Increased Temperature | After the initial ring-opening, increase the temperature or extend the reaction time to drive the cyclization to completion. | The cyclization may have a higher activation energy than the initial ring-opening step. |
Problem 3: Product Degradation or Rearrangement
Symptom: You observe multiple unexpected byproducts, and the yield of the desired product is low, even after optimizing for regioselectivity and cyclization.
Plausible Cause: The tert-butylsulfinyl group can participate in side reactions, especially under acidic or high-temperature conditions. One such reaction is the Pummerer rearrangement or related processes.[7] Additionally, the strained aziridine ring within the spirocycle could be susceptible to thermal rearrangement.[11]
Proposed Side Reaction Pathway:
Caption: Potential Product Degradation via Rearrangement.
Solutions:
| Strategy | Description | Rationale |
| Mild Reaction Conditions | Use mild, non-acidic conditions whenever possible. If a Lewis acid is necessary, use a milder one or catalytic amounts. | Strong acids can activate the sulfoxide for rearrangement.[7] |
| Control of Temperature | Avoid excessive heating during the reaction and workup. | Thermal rearrangements of strained rings and sulfoxides are known to occur.[11][12][13] |
| Careful Workup | Quench the reaction carefully and avoid prolonged exposure to acidic or basic conditions during extraction and purification. | The product may be sensitive to pH changes, leading to degradation. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
To a solution of tert-butylsulfinamide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of n-BuLi (1.1 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of the epoxide precursor (e.g., 2-(oxiran-2-yl)oxirane) (1.2 eq) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Badillo, J., Arevalo, G. E., Fettinger, J. C., & Franz, A. K. (2011). Titanium-Catalyzed Stereoselective Synthesis of Spirooxindole Oxazolines. Organic Letters, 13. [Link]
- Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. (2025). PMC - NIH.
- Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. (n.d.).
- Reactions of Epoxides | Organic Chemistry Lessons. (2020). YouTube.
- SULFAMIC ACID CATALYZED RING OPENING OF EPOXIDES WITH AMINES UNDER SOLVENT-FREE CONDITIONS. (n.d.). SID.
- Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
- Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps.
- Synthesis and Reactions of Epoxides: The Complete Guide. (2022).
- Theoretical investigations on the mechanistic pathway of the thermal rearrangement of substituted N-acyl-2,2-dimethylaziridines. (2025).
- Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019).
- Thermal Rearrangement of 1-(4-Substituted-Phenyl)piperidine N-Oxides to the Corresponding N-Hydroxylamines. (1987).
- Studies of tertiary amine oxides. 9. Thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to the corresponding N-hydroxy lamines. (1987).
Sources
- 1. Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. sid.ir [sid.ir]
- 7. pubs.acs.org [pubs.acs.org]
- 8. transformationtutoring.com [transformationtutoring.com]
- 9. Titanium-catalyzed stereoselective synthesis of spirooxindole oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shu.elsevierpure.com [shu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Condensation of Sulfinamides with Sterically Hindered Ketones
Welcome to the technical support center for challenges in the condensation of sulfinamides with sterically hindered ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming N-sulfinyl imines from sterically demanding substrates. Here, we will dissect common experimental hurdles, provide in-depth troubleshooting protocols, and explain the chemical principles behind these advanced synthetic methods.
Frequently Asked Questions (FAQs)
Q1: Why is the condensation of sulfinamides with sterically hindered ketones so challenging?
The primary difficulty lies in the steric hindrance around the carbonyl carbon of the ketone.[1][2][3] This bulkiness impedes the nucleophilic attack of the sulfinamide nitrogen onto the carbonyl carbon, which is a crucial step in imine formation. Additionally, the resulting tetrahedral intermediate is sterically crowded, making the elimination of water to form the C=N double bond energetically unfavorable.
Q2: My reaction is not proceeding to completion, and I observe significant amounts of unreacted starting materials. What is the likely cause?
Incomplete conversion is a common issue. It often points to an unfavorable reaction equilibrium. The formation of the N-sulfinyl imine is a reversible condensation reaction.[4] If the water byproduct is not effectively removed, the equilibrium will not be driven towards the product side.[4][5][6] For sterically hindered ketones, the equilibrium already disfavors the product, making water removal even more critical.
Q3: I am observing decomposition of my starting materials or product. What could be the reason?
Decomposition can be attributed to several factors. The Lewis acids used to promote the condensation can sometimes be too harsh, leading to side reactions.[7] Also, prolonged reaction times at elevated temperatures, often necessary for hindered substrates, can cause degradation. The stability of the sulfinamide and the ketone under the reaction conditions should be considered.
Q4: Are there specific Lewis acids that are more effective for this transformation?
Yes, titanium(IV) alkoxides, particularly titanium(IV) ethoxide (Ti(OEt)₄) and titanium(IV) isopropoxide (Ti(OiPr)₄), have been shown to be highly effective for the condensation of sulfinamides with sterically hindered ketones.[7][8][9][10] These reagents act as both a Lewis acid to activate the ketone and a water scavenger to drive the reaction forward.[7][10]
Troubleshooting Guides
Problem 1: Low Yield and Incomplete Conversion
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted ketone and/or sulfinamide.
-
The isolated yield of the N-sulfinyl imine is consistently low.
Root Cause Analysis and Solutions:
The primary culprit is often an unfavorable reaction equilibrium, exacerbated by steric hindrance. To overcome this, a multi-pronged approach focusing on Le Chatelier's principle and enhanced reactivity is necessary.
Workflow for Optimizing Low-Yield Reactions
Caption: Troubleshooting workflow for low-yield condensations.
Detailed Protocols:
Protocol 1.1: Enhancing Reactivity with Potent Lewis Acids
Titanium(IV) alkoxides are the reagents of choice for activating sterically hindered ketones.[8][9][10]
-
Step 1: Reagent Selection: Use Ti(OEt)₄ or Ti(OiPr)₄. For extremely hindered ketones, Ti(OiPr)₄ may offer slightly better results due to its increased steric bulk, which can sometimes favor the desired transition state.
-
Step 2: Stoichiometry: A stoichiometric amount or even a slight excess (1.1-1.5 equivalents) of the titanium reagent is often required.
-
Step 3: Reaction Setup: In a flame-dried, argon-purged flask, dissolve the sterically hindered ketone (1.0 eq) and the sulfinamide (1.0-1.2 eq) in an anhydrous solvent such as THF or toluene.
-
Step 4: Reagent Addition: Add the Ti(OEt)₄ (1.1 eq) dropwise at room temperature.
-
Step 5: Heating: Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS.
Protocol 1.2: Effective Water Removal
Driving the equilibrium towards the product side is paramount.
-
Option A: Dean-Stark Apparatus: This is the most effective method for physically removing water.
-
Use a solvent that forms an azeotrope with water, such as toluene.
-
Fill the trap with toluene before starting the reaction.
-
As the reaction refluxes, the water-toluene azeotrope will distill into the trap, and the water will separate and be collected, while the toluene returns to the reaction flask.[5]
-
Option B: Chemical Dehydrating Agents: Anhydrous salts can be used as in-situ water scavengers.
Table 1: Comparison of Dehydration Methods
| Method | Advantages | Disadvantages | Recommended for Hindered Ketones? |
| Dean-Stark Apparatus | Highly efficient for continuous water removal.[4][11] | Requires higher temperatures and specific glassware. | Yes, highly recommended. |
| Anhydrous CuSO₄ | Simple to implement; provides some Lewis acidity.[10] | Can be less efficient than a Dean-Stark trap for stubborn reactions. | Yes, a good alternative or addition. |
| Anhydrous MgSO₄ | Inexpensive and readily available. | Less effective than CuSO₄ and can lead to heterogeneous mixtures that are difficult to stir. | Less ideal, but can be used in combination. |
Problem 2: Reaction Stalls or is Exceedingly Slow
Symptoms:
-
The reaction shows initial conversion but then plateaus.
-
Reaction times extend beyond 24 hours with minimal progress.
Root Cause Analysis and Solutions:
This issue often arises from a combination of high activation energy due to steric repulsion and insufficient thermal energy.
Logical Flow for Addressing Stalled Reactions
Caption: Strategy for overcoming stalled reactions.
Detailed Protocols:
Protocol 2.1: Elevating Reaction Temperature with Appropriate Solvents
-
Step 1: Solvent Selection: Switch from lower-boiling solvents like THF (b.p. 66 °C) to higher-boiling solvents like toluene (b.p. 111 °C) or xylenes (b.p. ~140 °C). This allows for higher reaction temperatures, providing the necessary energy to overcome the activation barrier.
-
Step 2: Temperature Optimization: Gradually increase the reaction temperature, for instance, from 80 °C to 110 °C, while carefully monitoring for any signs of decomposition.
Protocol 2.2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction by efficiently transferring energy to the polar reactants.
-
Step 1: Reaction Setup: In a dedicated microwave vial, combine the ketone, sulfinamide, and Ti(OEt)₄ in a suitable solvent (e.g., THF or toluene).
-
Step 2: Microwave Conditions: Irradiate the mixture at a temperature of 100-150 °C for 10-60 minutes.[12]
-
Step 3: Monitoring: Monitor the reaction progress by TLC or LC-MS after cooling.
Problem 3: Formation of Side Products and Decomposition
Symptoms:
-
Multiple spots on TLC indicate the formation of byproducts.
-
The reaction mixture darkens significantly, suggesting decomposition.
-
NMR of the crude product shows unidentifiable impurities.
Root Cause Analysis and Solutions:
The primary cause is often the use of overly harsh conditions (e.g., excessive heat or a highly reactive Lewis acid) that the starting materials or product cannot tolerate.
Protocol 3.1: Milder Lewis Acids and Additives
If Ti(OEt)₄ is causing decomposition, consider milder alternatives.
-
Step 1: Alternative Lewis Acids: While less common for hindered ketones, other Lewis acids like Yb(OTf)₃ or InBr₃ can be explored, although they may be less effective.[8]
-
Step 2: Additives: The use of additives can sometimes moderate the reactivity. For instance, in some imine formations, the addition of a catalytic amount of a weak acid like pyridinium p-toluenesulfonate (PPTS) in conjunction with a dehydrating agent can be effective.[8]
Protocol 3.2: Optimization of Reaction Time and Temperature
-
Step 1: Time Course Study: Run the reaction and take aliquots at regular intervals (e.g., every 2-4 hours). Analyze these by TLC or GC-MS to determine the point at which product formation maximizes and decomposition begins.
-
Step 2: Temperature Titration: Systematically lower the reaction temperature in 5-10 °C increments to find the optimal balance between reaction rate and stability.
Mechanistic Considerations
The condensation proceeds via a nucleophilic addition of the sulfinamide to the Lewis acid-activated ketone, forming a tetrahedral intermediate. This is followed by proton transfer and elimination of a molecule of water, facilitated by the Lewis acid, to yield the N-sulfinyl imine.
Reaction Mechanism Overview
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Spirocyclic Compounds Containing Sulfoxides
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The unique structural and electronic properties of spirocyclic compounds containing sulfoxides make them fascinating targets in medicinal chemistry and materials science.[1][2] However, these same properties introduce specific, often frustrating, challenges during purification.
This guide is designed to be a practical, field-proven resource. We will move beyond simple procedural lists to explore the causality behind purification strategies, empowering you to troubleshoot effectively and optimize your separations.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered when purifying this class of molecules.
Q1: What are the primary challenges when purifying spirocyclic sulfoxides?
The purification of these compounds is complicated by a confluence of three key factors:
-
Chemical Stability: The sulfoxide moiety can be sensitive. It is prone to degradation under strongly acidic or basic conditions and can be thermally labile.[3][4] This makes standard purification techniques like silica gel chromatography potentially problematic, as unmodified silica gel is acidic and can catalyze decomposition.
-
Stereochemistry: The sulfur atom in a sulfoxide is a stereocenter. When combined with the inherent chirality of many spirocyclic frameworks, this often results in the formation of diastereomers. These diastereomers can have very similar physical properties, making their separation by standard chromatographic methods exceptionally difficult.[5]
-
Polarity and Solubility: The S=O bond introduces a strong dipole, making sulfoxides significantly more polar than their parent sulfides. This high polarity can lead to strong binding to polar stationary phases like silica, causing peak tailing and requiring highly polar eluents for elution. It also dictates solubility, which is a critical factor for both chromatography and crystallization.[6][7]
Q2: My sulfoxide appears to be degrading on my silica gel column. What's happening and how can I fix it?
This is a classic problem. The surface of standard silica gel is populated with acidic silanol (Si-OH) groups. These can act as a Lewis acid or proton source, potentially catalyzing the decomposition of sensitive functional groups, including some sulfoxides.
Solutions:
-
Deactivation/Neutralization: The most common solution is to neutralize the silica surface. This can be done by adding a small amount of a basic modifier, like triethylamine (NEt₃) or pyridine (typically 0.1-1% v/v), to your mobile phase. Alternatively, you can prepare a slurry of silica gel in your eluent containing the modifier and use this to pack your column.
-
Use a Different Stationary Phase: If neutralization is insufficient, consider less acidic or inert stationary phases. Options include:
-
Neutral Alumina: Less acidic than silica, but can still have reactive sites.
-
Reversed-Phase Silica (C18, C8): An excellent alternative where separation occurs based on hydrophobicity. The mobile phases (typically water/acetonitrile or water/methanol) are generally less harsh.[8]
-
Diatomaceous Earth (Celite): Can be used as a mild stationary phase for filtering or as a support for liquid-liquid chromatography.
-
Q3: I've synthesized a spirocyclic sulfoxide and now have a mixture of diastereomers. How can I separate them?
Separating diastereomers is a significant challenge because they often have nearly identical polarities. While standard flash chromatography on silica may occasionally work with extensive optimization, it is often insufficient.
The Hierarchy of Solutions:
-
Optimized Flash Chromatography: Before moving to more advanced techniques, exhaust options with standard silica. Use a very shallow polarity gradient and screen a wide range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/toluene).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating stereoisomers.[5][9] Columns with chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose (e.g., Chiralpak® or Chiralcel® series), can resolve diastereomers that are inseparable on standard phases.[5]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique, particularly for preparative-scale chiral separations.[10] It uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent. SFC frequently provides faster separations and higher resolution than HPLC for chiral compounds and is considered a "greener" technology.[11]
Troubleshooting Guide: Chromatographic Purification
This section provides a problem-oriented approach to common issues encountered during column chromatography.
Logical Flow for Purification Strategy Selection
The choice of a primary purification technique is a critical first step. The following decision tree illustrates a logical workflow.
Sources
- 1. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfoxides in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. data.epo.org [data.epo.org]
- 5. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Facile Method for the Separation of Methionine Sulfoxide Diastereomers, Structural Assignment, and DFT Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
Technical Support Center: Diastereoselective Hydride Reductions of N-tert-Butanesulfinyl Imines
Welcome to the technical support guide for navigating the complexities of diastereoselective hydride reductions of N-tert-butanesulfinyl imines. This resource is designed for researchers, chemists, and drug development professionals who utilize Ellman's sulfinamide chemistry for the asymmetric synthesis of chiral amines. Here, we dissect the underlying mechanisms, provide actionable troubleshooting advice, and offer detailed protocols to ensure your experiments are successful, reproducible, and highly selective.
Part 1: Fundamental Principles of Diastereoselectivity
The reduction of chiral N-tert-butanesulfinyl imines is a cornerstone of modern asymmetric synthesis. The stereochemical outcome is dictated by the precise approach of a hydride nucleophile to the imine C=N double bond. This approach is governed by a delicate balance of steric and electronic factors, which can be manipulated to favor one diastereomer over another. Two key mechanistic models are typically invoked to rationalize the observed selectivity.
-
Chelation-Controlled Model: This model is dominant when using coordinating metal hydrides like sodium borohydride (NaBH₄).[1][2] A cyclic, six-membered chair-like transition state is proposed where the metal cation (e.g., Na⁺) coordinates to both the sulfinyl oxygen and the imine nitrogen.[1][2] To minimize steric hindrance, the large tert-butyl group on the sulfur and the larger substituent (RL) on the imine carbon preferentially occupy equatorial positions. This arrangement exposes one face of the imine to hydride attack, leading to a predictable stereochemical outcome.[2]
-
Non-Chelation (Felkin-Anh-type) Model: For bulky, poorly coordinating hydride reagents such as L-Selectride®, an open-chain transition state is favored.[2][3] In this scenario, chelation is not a significant factor. Instead, stereoselectivity is governed by classic steric effects, as described by the Felkin-Anh model.[4][5][6] The bulky hydride reagent attacks the imine carbon from the least sterically hindered trajectory, which is typically anti-periplanar to the largest substituent at the α-carbon.[5] This often leads to the opposite diastereomer compared to the chelation-controlled pathway.[7][8]
The ability to switch between these two mechanistic pathways by simply changing the hydride reagent is what makes this methodology so powerful, allowing for a "reversal of diastereoselectivity."[3][7][8]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the planning and execution of these reductions.
Q1: Why is there a reversal of diastereoselectivity when switching from NaBH₄ to L-Selectride®?
The reversal is a direct consequence of switching between the two mechanistic models described above.[1][7][8]
-
Sodium Borohydride (NaBH₄) , especially in the presence of a coordinating solvent like THF, operates under a chelation-controlled mechanism. The sodium ion forms a rigid, chair-like six-membered transition state with the sulfinyl oxygen and imine nitrogen.[1][2] This pre-organization dictates that the hydride is delivered to a specific face of the imine.
-
L-Selectride® (Lithium tri-sec-butylborohydride) is a sterically demanding and poorly coordinating reagent.[2][9][10] It cannot effectively form a chelate. Therefore, the reaction proceeds through a non-chelation (Felkin-Anh-type) transition state where sterics are the dominant controlling factor.[2] The bulky reagent attacks from the most accessible face, which results in the opposite diastereomer.[3][7]
Q2: What is the role of Ti(OEt)₄ in some reduction protocols?
Titanium(IV) ethoxide is often used during the initial formation of the N-tert-butanesulfinyl imine from the corresponding ketone or aldehyde and Ellman's sulfinamide.[11][12] Its primary roles are to act as a Lewis acid to activate the carbonyl group and as a water scavenger to drive the condensation reaction to completion.[12] In some reduction protocols, particularly with NaBH₄, its continued presence can enhance both the reaction rate and the diastereoselectivity by promoting a more organized, Lewis acid-assisted transition state.[12]
Q3: How does the steric bulk of the imine substituents (RL and RS) affect selectivity?
The difference in steric bulk between the two substituents on the imine carbon (the large group, RL, and the small group, RS) is critical. Higher diastereoselectivity is generally observed when there is a significant steric difference between these two groups. When the substituents are of similar size (e.g., methyl vs. ethyl), the energy difference between the competing transition states is smaller, leading to lower diastereomeric ratios (d.r.).
Q4: Can I use other hydride reagents? What outcome should I expect?
Yes, other reagents can be used, and their behavior generally aligns with the principles of chelation and steric bulk.
-
Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminum Hydride (DIBAL-H): These are often considered coordinating hydrides and tend to follow the chelation-control model, providing the same diastereomer as NaBH₄, though selectivity may vary.[2]
-
K-Selectride® and N-Selectride®: Like L-Selectride®, these are bulky reagents and will favor the non-chelation pathway, yielding the opposite diastereomer.[10]
Table 1: Hydride Reagent Guide for Diastereoselectivity
| Hydride Reagent | Abbreviation | Typical Controlling Model | Expected Diastereomer | Key Characteristics |
| Sodium Borohydride | NaBH₄ | Chelation | A | Coordinating, mild, common |
| Lithium Borohydride | LiBH₄ | Chelation | A | More reactive than NaBH₄ |
| Lithium Tri-sec-butylborohydride | L-Selectride® | Non-Chelation / Steric | B (Opposite of A) | Very bulky, non-coordinating |
| Diisobutylaluminum Hydride | DIBAL-H | Chelation | A | Bulky but Lewis acidic |
| Lithium Aluminum Hydride | LiAlH₄ | Chelation | A | Highly reactive, less chemoselective |
Part 3: Troubleshooting Guide
Even robust methods can encounter issues. This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low Diastereoselectivity (Poor d.r.)
-
Probable Cause 1: Incorrect Reagent Choice. You may be using a reagent that is intermediate in its coordinating ability or steric bulk, or the substrate itself may have weak chelating properties, leading to a mixture of pathways.
-
Solution 1: For a clean, chelation-controlled reaction, ensure anhydrous conditions and use NaBH₄ in THF. For a non-chelation pathway, L-Selectride® is the reagent of choice. Ensure the reagent is of high quality and has not degraded.
-
Probable Cause 2: Reaction Temperature. The energy difference between the two competing transition states is often small. Running the reaction at too high a temperature can provide enough energy to overcome this barrier, resulting in a loss of selectivity.
-
Solution 2: Perform the reductions at low temperatures. For NaBH₄, -48 °C to -78 °C is common.[12] For L-Selectride®, -78 °C is standard. A slow, controlled addition of the hydride reagent is also crucial.
-
Probable Cause 3: Substrate Sterics. The R groups on your imine may not have a sufficient steric difference to effectively direct the stereochemistry.
-
Solution 3: This is an inherent property of the substrate. While difficult to change, running the reaction at the lowest possible temperature can sometimes amplify minor steric differences, leading to a modest improvement in d.r.
Problem 2: Incomplete Reaction or Low Yield
-
Probable Cause 1: Reagent Inactivity. Hydride reagents, especially L-Selectride® and LiAlH₄, are sensitive to moisture and air. Improper storage or handling can lead to decomposition and loss of reactivity.
-
Solution 1: Use freshly purchased or recently titrated hydride reagents. Handle them under an inert atmosphere (Nitrogen or Argon) using proper syringe and cannula techniques.
-
Probable Cause 2: Insufficient Steric Access. If your substrate is exceptionally bulky, even powerful hydride reagents may react sluggishly.
-
Solution 2: Increase the reaction time and/or temperature slightly. Be aware that increasing the temperature may negatively impact diastereoselectivity. Using a less bulky but more reactive reagent (e.g., LiBH₄ instead of NaBH₄) could be an option if the resulting diastereomer is the one you desire.
-
Probable Cause 3: Side Reactions. If your substrate contains other reducible functional groups (e.g., esters, nitriles), they may be reduced by powerful reagents like LiAlH₄ or DIBAL-H, lowering the yield of the desired product.
-
Solution 3: Choose a milder reagent. NaBH₄ is generally chemoselective for ketones and imines in the presence of esters.[12]
Problem 3: Difficult Removal of the tert-Butanesulfinyl Auxiliary
-
Probable Cause: The standard acidic conditions (e.g., HCl in methanol or dioxane) are not effective, possibly due to substrate insolubility or steric hindrance around the N-S bond.
-
Solution: Ensure you are using a sufficient excess of acid (typically 3-4 equivalents). If solubility is an issue, try a different solvent system like HCl in isopropanol. For very stubborn cases, alternative cleavage methods can be explored, but these are less common. A practical method for recycling the auxiliary involves using HCl in cyclopentyl methyl ether, which forms tert-butanesulfinyl chloride in solution.[13]
Part 4: Experimental Protocols & Diagrams
Diagram 1: Mechanistic Pathways
This diagram illustrates the two competing transition states that govern the reaction's stereochemical outcome.
Caption: Competing transition state models in hydride reductions.
Protocol 1: Chelation-Controlled Reduction with NaBH₄
This protocol is representative for producing the diastereomer resulting from a chelation-controlled pathway.
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-tert-butanesulfinyl imine (1.0 equiv).
-
Dissolution: Dissolve the imine in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 equiv) portionwise over 5 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Slowly quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis. Purify by column chromatography.
Protocol 2: Non-Chelation Reduction with L-Selectride® (Reversal of Selectivity)
This protocol is used to obtain the opposite diastereomer via a sterically controlled pathway.[7]
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-tert-butanesulfinyl imine (1.0 equiv).
-
Dissolution: Dissolve the imine in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add L-Selectride® (1.2 equiv, 1.0 M solution in THF) dropwise via syringe over 20-30 minutes, keeping the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of methanol, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup: Allow the mixture to warm to room temperature. Add 30% hydrogen peroxide solution carefully to oxidize the residual borane species (caution: exothermic). Stir for 1 hour. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Determine the diastereomeric ratio and purify as described in Protocol 1.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing experiments that yield poor diastereoselectivity.
Caption: Decision tree for troubleshooting low d.r.
References
-
Colyer, J. T., Andersen, N. G., Tedrow, J. S., Soukup, T. S., & Faul, M. M. (2006). Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines. The Journal of Organic Chemistry, 71(18), 6859–6862. [Link]
-
Cossío, F. P., & Díaz-Ortiz, Á. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]
-
ResearchGate. (n.d.). Reversal of Diastereofacial Selectivity in Hydride Reductions of N - tert -Butanesulfinyl Imines | Request PDF. Retrieved January 15, 2026, from [Link]
-
Chem LibreTexts. (2011). Felkin-Ahn and Chelation Control. [Link]
-
Beilstein Journals. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. [Link]
-
Reddy, L. R., Gupta, A. P., & Liu, Y. (2010). Asymmetric Synthesis of α-Amino Acids by Reduction of N-tert-Butanesulfinyl Ketimine Esters. The Journal of Organic Chemistry, 75(21), 7529–7532. [Link]
-
ResearchGate. (n.d.). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. Retrieved January 15, 2026, from [Link]
-
Liu, G., Cogan, D. A., & Ellman, J. A. (1999). Asymmetric synthesis of amines by reduction of N-tert-butanesulfinyl ketimines. Tetrahedron Letters, 40(37), 6709-6712. [Link]
-
ResearchGate. (n.d.). (A) Traditional approaches to the synthesis and diastereoselective... | Download Scientific Diagram. Retrieved January 15, 2026, from [Link]
-
Figshare. (n.d.). Collection - Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines - The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
García Ruano, J. L., Alemán, J., Fajardo, C., & Parra, A. (1999). Highly stereoselective reduction of acyclic α-sulfinyl ketimines: synthesis of enantiomerically pure β-aminosulfoxides. Tetrahedron: Asymmetry, 10(16), 3085-3094. [Link]
-
ResearchGate. (2021). (PDF) N - tert -Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. [Link]
-
PubMed. (n.d.). Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters. Retrieved January 15, 2026, from [Link]
-
Patel, M., et al. (2018). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry, 83(7), 3808–3817. [Link]
-
Wikipedia. (n.d.). L-selectride. Retrieved January 15, 2026, from [Link]
-
University of Calgary. (n.d.). felkin-ahn and cram chelate. Retrieved January 15, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. Retrieved January 15, 2026, from [Link]
-
Chem-Station. (2017). L/N/K-Selectride. [Link]
-
Cogan, D. A., & Ellman, J. A. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2867–2870. [Link]
-
Royal Society of Chemistry. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tminehan.com [tminehan.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L-selectride - Wikipedia [en.wikipedia.org]
- 10. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
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- 13. pubs.acs.org [pubs.acs.org]
Navigating Stereochemistry: A Technical Guide to Lewis Acid Catalysis with 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving the chiral auxiliary, 1-tert-butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane. This guide is designed to provide in-depth, experience-driven insights into the nuanced effects of Lewis acids on the stereochemical outcome of your reactions. As Senior Application Scientists, we understand that achieving high diastereoselectivity is paramount. This document will serve as a troubleshooting manual and a strategic guide to help you rationalize and control the stereochemistry of these powerful transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common challenges and questions that arise during the application of Lewis acids in reactions with this compound, a key building block in medicinal chemistry.[1]
Question 1: I'm observing poor diastereoselectivity in my nucleophilic addition. What are the primary factors influencing the stereochemical outcome?
Answer: The stereochemical outcome of nucleophilic additions to the imine of this compound is primarily dictated by the coordination of the Lewis acid. The tert-butanesulfinyl group acts as a powerful chiral director.[2] The key to high diastereoselectivity lies in understanding and controlling the conformational bias imposed by the Lewis acid coordinating to the sulfinyl oxygen and the imine nitrogen.
Two primary coordination modes are generally proposed: a bidentate chelation model and a monodentate coordination model.
-
Bidentate Chelation: Strong, chelating Lewis acids (e.g., ZnBr₂, MgBr₂) tend to form a rigid five-membered ring by coordinating to both the sulfinyl oxygen and the imine nitrogen. This locks the conformation of the substrate, leading to a highly organized transition state where the nucleophile attacks from the less sterically hindered face, often resulting in high diastereoselectivity.
-
Monodentate Coordination: Weaker or bulkier Lewis acids may favor coordination to only the more Lewis basic imine nitrogen. This leads to a more flexible, "open" transition state where the stereocontrol is less pronounced, potentially resulting in lower diastereoselectivity. The choice of solvent can also significantly influence this equilibrium.[2]
Troubleshooting Steps:
-
Re-evaluate your Lewis Acid Choice: If you are using a weak Lewis acid and observing poor selectivity, consider switching to a stronger, chelating one like TiCl₄, ZnBr₂, or MgBr₂.
-
Solvent Effects are Crucial: Less coordinating solvents, such as dichloromethane (DCM) or toluene, generally favor the chelated transition state and can enhance diastereoselectivity.[3] In contrast, highly coordinating solvents like tetrahydrofuran (THF) can compete with the sulfinyl group for Lewis acid coordination, leading to a decrease in stereocontrol.[2]
-
Temperature Control: Running the reaction at lower temperatures (e.g., -78 °C) can favor the more ordered, chelated transition state, thereby improving diastereoselectivity.
Question 2: My reaction is giving the opposite diastereomer to what I expected. How can I reverse the stereoselectivity?
Answer: Achieving a reversal of diastereoselectivity is a significant challenge but can sometimes be accomplished by strategically altering the reaction conditions to favor a different transition state geometry.
-
Switching from a Chelating to a Non-Chelating Lewis Acid: If a chelating Lewis acid gives you the (R)-adduct, for example, switching to a bulky, non-chelating Lewis acid like BF₃·OEt₂ might favor a different approach of the nucleophile, potentially leading to the (S)-adduct. This is because the non-chelated model relies on minimizing different steric interactions.
-
The Role of the Nucleophile: The nature of the nucleophile itself can play a role. For instance, the addition of organometallic reagents can proceed through different transition states depending on the metal counterion.[2]
Experimental Protocol for Stereochemical Inversion (Example):
This is a generalized protocol. You will need to optimize it for your specific substrate and nucleophile.
-
Reaction Setup (Chelating Conditions):
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise and stir for 30 minutes.
-
Add the nucleophile (1.2 equiv) slowly and monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
-
Reaction Setup (Potentially Non-Chelating Conditions):
-
Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a bulky Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) and stir for 30 minutes.
-
Add the nucleophile (1.2 equiv) and monitor the reaction.
-
Work-up as above.
-
Comparative Data:
| Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| TiCl₄ | DCM | -78 | >95:5 |
| ZnBr₂ | DCM | -78 | 90:10 |
| BF₃·OEt₂ | DCM | -78 | 70:30 |
| BF₃·OEt₂ | THF | -78 | 50:50 |
Note: This is illustrative data. Actual results will vary.
Question 3: I'm struggling with low yields. What are the likely causes and how can I improve them?
Answer: Low yields can stem from several factors, including substrate decomposition, incomplete reaction, or issues with the work-up procedure.
Troubleshooting Low Yields:
-
Lewis Acid Stoichiometry: Using an excess of a strong Lewis acid can sometimes lead to decomposition of the starting material or product. Try reducing the amount of Lewis acid to stoichiometric or even catalytic amounts.
-
Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction closely by TLC. If the reaction is sluggish, consider allowing it to warm slowly to a higher temperature (e.g., from -78 °C to -40 °C).
-
Purity of Reagents: Ensure all reagents, especially the nucleophile and Lewis acid, are of high purity and anhydrous. Water can quench the Lewis acid and hydrolyze the imine.
-
Work-up Procedure: The product may be sensitive to the work-up conditions. Ensure the quenching step is performed at low temperature and that the pH is controlled during extraction.
Mechanistic Insights & Visualization
To provide a clearer understanding of the stereochemical control exerted by Lewis acids, the following diagrams illustrate the proposed transition states.
Caption: Proposed transition state models for Lewis acid-mediated nucleophilic addition.
Experimental Protocols
General Procedure for Lewis Acid-Mediated Nucleophilic Addition
Materials:
-
This compound
-
Anhydrous solvent (DCM or THF)
-
Lewis acid (e.g., TiCl₄, BF₃·OEt₂)
-
Nucleophile
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in the chosen anhydrous solvent (to a concentration of 0.1 M).
-
Cool the solution to the desired temperature (typically -78 °C).
-
Slowly add the Lewis acid (1.1 equiv) via syringe. Stir the mixture for 30 minutes at this temperature.
-
Add the nucleophile (1.2 equiv) dropwise over a period of 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the appropriate quenching solution at low temperature.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Moore, L. C., Lo, A., Fell, J. S., Duong, M. R., Moreno, J. A., Rich, B. E., Bravo, M., Fettinger, J. C., Souza, L. W., Olmstead, M. M., Houk, K. N., & Shaw, J. T. (2019). Acyclic Stereocontrol in the Additions of Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. Chemistry – A European Journal, 25(52), 12214-12220. [Link]
-
Lo, A. (2019). A Merged 1,2 and 1,3 Asymmetric Induction Model Describing Lewis Acid-Mediated Diastereoselective Reactions of Chiral N-Sulfonyl Imines and Nucleophilic Alkenes. UC Davis. [Link]
-
Foubelo, F., & Yus, M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]
-
Maezaki, N., et al. (2022). Diastereoselective Addition of Prochiral Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. Organic Letters, 24(5), 1135–1140. [Link]
-
Sáez, E., et al. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters, 23(9), 3485–3490. [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PubChem. (n.d.). tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate. [Link]
-
Serna, S., et al. (2021). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Beilstein Journals. (n.d.). Supporting Information File 1 for Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” α- and β-proline analogues. [Link]
-
Palomo, C., et al. (2012). Influence of the Lewis acid in the stereochemical outcome of the aldol reaction. Chemical Communications, 48(27), 3348-3350. [Link]
-
Li, G., et al. (2025). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. Nature Communications, 16(1), 1-12. [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4421–4543. [Link]
-
Davis, F. A., & Zhou, P. (1997). Asymmetric Synthesis of Heterocycles Using Sulfinimines (N-Sulfinyl Imines). Chemical Reviews, 97(5), 1621–1662. [Link]
-
Yamakawa, K., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society, 143(32), 12554–12560. [Link]
-
Jones, C. M., et al. (2018). Group 13 Lewis acid-mediated formation of 5-oxazolone derivatives from tert-butyl isocyanoacetate. Chemical Communications, 54(75), 10584-10587. [Link]
Sources
Technical Support Center: Recycling the tert-Butylsulfinyl Chiral Auxiliary
Welcome to the technical support center for the recovery and recycling of the tert-butylsulfinyl chiral auxiliary, commonly known as Ellman's auxiliary. This guide is designed for researchers, chemists, and process development professionals who utilize this powerful chiral auxiliary in asymmetric amine synthesis. Given the auxiliary's cost, effective recycling is crucial for improving process economy and sustainability, particularly in large-scale applications.
This document provides in-depth answers to frequently encountered issues, troubleshooting guides for common experimental failures, and detailed, field-proven protocols for recovering the auxiliary in both racemic and enantiopuer forms.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamentals and feasibility of recycling the tert-butylsulfinyl auxiliary.
Q1: Why is the tert-butylsulfinyl group not simply cleaved and discarded like a Boc group?
A: The comparison to a tert-Butyloxycarbonyl (Boc) group is insightful. Upon acidic cleavage, a Boc group decomposes into gaseous isobutylene and carbon dioxide, which are easily removed. However, the tert-butylsulfinyl moiety does not decompose into stable, volatile byproducts. Instead, acid-promoted cleavage, typically with hydrochloric acid (HCl), converts the sulfinamide into a reactive intermediate: tert-butylsulfinyl chloride[1][2][3]. This intermediate remains in the reaction filtrate after the desired amine product precipitates as its hydrochloride salt. Because the auxiliary remains largely intact as a recoverable species, discarding it represents a significant loss of a valuable and expensive reagent.
Q2: What is the chemical fate of the auxiliary during standard HCl-mediated deprotection?
A: When an N-tert-butanesulfinyl amine is treated with HCl in an aprotic solvent (like diethyl ether or cyclopentyl methyl ether), the sulfinamide bond is cleaved. This generates two primary species: the hydrochloride salt of your target amine, which is typically insoluble and precipitates, and the aforementioned tert-butylsulfinyl chloride (t-BuSOCl), which remains dissolved in the organic filtrate[4][5]. It is crucial to understand that this sulfinyl chloride is configurationally unstable and rapidly racemizes, which has significant implications for the recycling strategy[1].
Q3: What are the primary strategies for recycling the auxiliary?
A: There are two main, well-established strategies that hinge on the fate of the tert-butylsulfinyl chloride intermediate:
-
Direct Ammonolysis for Racemic Recovery: The filtrate containing racemic t-BuSOCl is treated directly with an ammonia source (e.g., aqueous ammonia). This is a simple, high-yielding reaction that regenerates tert-butanesulfinamide, albeit as a racemic mixture[4][5]. This method is ideal for applications where racemic sulfinamide can be used or re-resolved.
-
Diastereoselective Trapping for Enantiopure Recovery: To recover the auxiliary in its enantiopuer form, the racemic t-BuSOCl is "trapped" by reacting it with a chiral alcohol in the presence of a base. This forms a mixture of diastereomeric sulfinate esters. These esters can be separated by chromatography, and the desired diastereomer is then treated with an aminating agent (like lithium amide) to regenerate the enantiopuer tert-butanesulfinamide[1][3]. This process is more complex but essential when preserving chirality is the goal.
Q4: Is it possible to prevent racemization during the cleavage step?
A: No, the formation of the tert-butylsulfinyl chloride intermediate under typical HCl conditions inherently leads to rapid racemization at the sulfur stereocenter[1]. Therefore, any strategy aiming to recover enantiopure auxiliary must re-establish the stereocenter after the cleavage step. The most effective way to achieve this is through the diastereoselective trapping method mentioned above, which constitutes a dynamic kinetic resolution[1][3].
Part 2: Troubleshooting Guide
This guide addresses specific problems that may arise during the auxiliary recycling workflow, providing explanations for the underlying cause and actionable solutions.
Q: My overall yield of recycled sulfinamide is very low. What are the likely causes?
A: Low recovery can stem from several issues during the cleavage and workup process.
-
Causality: The primary culprit is often the loss of the tert-butylsulfinyl chloride intermediate to side reactions or mechanical error. This intermediate is reactive and can decompose or react with nucleophilic impurities. A significant side reaction is the formation of tert-butyl tert-butanethiosulfonate, which can occur under certain conditions and reduces the yield of the desired sulfinate ester in the enantiopure recovery path[1]. Additionally, if the filtration step to remove the amine hydrochloride salt is not performed carefully, some of the sulfinyl chloride can be lost.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Perform the initial HCl cleavage under strictly anhydrous conditions until the point of aqueous ammonia addition. Moisture can hydrolyze the sulfinyl chloride to the corresponding sulfinic acid.
-
Optimize Amine Salt Precipitation: Ensure your desired amine hydrochloride has fully precipitated before filtration. Incomplete precipitation means residual amine salt contaminates the filtrate.
-
Thorough Filtration and Washing: Wash the precipitated amine salt with a small amount of fresh, cold, anhydrous solvent to recover any occluded filtrate containing the sulfinyl chloride. Combine the washings with the main filtrate.
-
Immediate Processing: Use the filtrate containing t-BuSOCl immediately. Letting it stand for extended periods can lead to decomposition.
-
Q: After cleavage and basification of the entire reaction mixture, my starting material is regenerated. Did the cleavage fail?
A: This is a classic and very common issue. The cleavage was likely successful, but the workup procedure was incorrect.
-
Causality: This problem arises from a fundamental misunderstanding of the post-cleavage chemistry. If you add a base (e.g., NaOH or Et₃N) to the entire reaction mixture without first removing the precipitated amine hydrochloride, you deprotonate the ammonium salt back to the free amine. This free amine is nucleophilic and will immediately react with the tert-butylsulfinyl chloride present in the solution, regenerating the starting N-sulfinyl amine[1].
-
The Critical Solution: It is imperative to separate the solid amine hydrochloride from the liquid filtrate containing the sulfinyl chloride before any basification step. The amine product and the auxiliary byproduct must be physically isolated from each other to prevent them from recombining[1][6].
dot
Caption: Logical workflow for post-cleavage workup.
Q: The enantiomeric excess (ee) of my recycled auxiliary is poor, even when using the chiral trapping method. Why?
A: Sub-optimal ee points to issues in the diastereoselective trapping or subsequent purification steps.
-
Causality: The diastereomeric ratio (d.r.) of the sulfinate ester intermediate directly impacts the final ee. An incomplete reaction or poor diastereoselection during the trapping step is a common cause. Furthermore, incomplete separation of the diastereomeric esters via chromatography will directly translate to a lower ee in the final product.
-
Troubleshooting Steps:
-
Choice of Chiral Alcohol and Base: The selection of the trapping alcohol and base is critical for achieving high diastereoselectivity. Aggarwal et al. found that N-methylephedrine with triethylamine as the base provided good results[1]. You may need to screen conditions for your specific system.
-
Optimize Reaction Conditions: Ensure the trapping reaction goes to completion. Monitor by TLC. Adjusting the concentration can sometimes suppress side reactions; for instance, running the reaction in neat triethylamine with the chiral alcohol was found to improve yield and d.r. by minimizing thiosulfonate formation[1].
-
Chromatography: The diastereomeric sulfinate esters may be difficult to separate. Meticulous column chromatography is required. Use a high-resolution silica and an optimized solvent system to achieve baseline separation.
-
Final Amination Step: Ensure the final step, converting the pure sulfinate ester to the sulfinamide (e.g., with LiNH₂/NH₃), is stereospecific and does not cause epimerization. This reaction is generally very reliable[1][7].
-
Part 3: Experimental Protocols & Data
The following are detailed, step-by-step protocols for the two primary recycling strategies.
Method Comparison
The choice between racemic and enantiopure recycling depends on project needs, balancing yield, purity, and operational complexity.
| Method | Key Reagents | Typical Yield | Final Enantiopurity | Complexity & Notes |
| Racemic Recovery | 1. HCl in CPME/Ether 2. Aqueous NH₃ | ~97%[4] | Racemic[1] | Low complexity. A single step after filtration. Ideal for cost-saving when racemic starting material is acceptable. |
| Enantiopure Recovery | 1. HCl in Ether 2. Chiral Alcohol (e.g., N-methylephedrine) + Base 3. LiNH₂/NH₃ | 60-70%[1][4] | >99% ee[4] | High complexity. Requires chromatography to separate diastereomers. Necessary to preserve the value of the chiral auxiliary. |
Protocol 1: High-Yield Racemic Recycling
(Adapted from Wakayama, M.; Ellman, J. A. J. Org. Chem. 2009, 74 (9), pp 3522–3525)[5]
This protocol is optimized for simplicity and yield, providing racemic tert-butanesulfinamide that is often analytically pure without chromatography.
dot
Caption: Workflow for Racemic Auxiliary Recycling.
Step-by-Step Methodology:
-
Cleavage: Dissolve the starting N-tert-butanesulfinyl amine (1.0 equiv) in cyclopentyl methyl ether (CPME, ~0.2 M). To this solution, add 4 M HCl in dioxane (1.1–1.2 equiv) dropwise at room temperature. A thick white precipitate of the amine hydrochloride salt should form immediately. Stir the resulting slurry for 1-2 hours to ensure complete cleavage.
-
Isolation: Filter the slurry through a Büchner funnel. Wash the solid amine hydrochloride cake with a small volume of cold CPME to ensure complete recovery of the filtrate. The collected solid is your purified amine salt.
-
Ammonolysis: Transfer the combined filtrate to a flask equipped with a magnetic stir bar and cool to 0 °C in an ice bath. While stirring vigorously, add cold concentrated aqueous ammonia (~28%, 5-10 equiv) dropwise. A white solid (tert-butanesulfinamide) may precipitate.
-
Workup and Purification: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting white solid is typically analytically pure racemic tert-butanesulfinamide with a recovery of ~97%[4][5].
Protocol 2: Enantiopure Recycling via Diastereoselective Trapping
(Adapted from Aggarwal, V. K. et al. Tetrahedron Lett. 2009, 50 (26), pp 3482–3484)[1]
This protocol re-establishes the auxiliary's chirality by forming a separable diastereomeric intermediate.
Step-by-Step Methodology:
-
Cleavage: Dissolve the enantiopure N-tert-butanesulfinyl amine (1.0 equiv) in anhydrous diethyl ether (~0.1 M). Add ethereal HCl (2.1 equiv) and stir for 1 hour at room temperature. The amine hydrochloride will precipitate.
-
Isolation of Sulfinyl Chloride: Filter the mixture under an inert atmosphere (e.g., argon or nitrogen) to isolate the amine hydrochloride salt. Wash the salt with a small portion of anhydrous diethyl ether. The combined ether filtrate, which contains the racemic tert-butylsulfinyl chloride, must be used immediately in the next step.
-
Diastereoselective Trapping: In a separate flask under an inert atmosphere, prepare a solution of the chiral alcohol (e.g., (-)-N-methylephedrine, 1.0 equiv) and triethylamine (3.0 equiv) in anhydrous diethyl ether. Cool this solution to 0 °C. Add the filtrate from Step 2 dropwise to this solution. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Purification of Sulfinate Ester: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the two diastereomers. The desired sulfinate ester diastereomer can be isolated in yields of around 60%[1].
-
Regeneration of Enantiopure Sulfinamide: Dissolve the purified sulfinate ester diastereomer in anhydrous THF and add it to a solution of lithium amide (LiNH₂) in liquid ammonia at -78 °C. This reaction is typically rapid. After quenching with solid NH₄Cl, the ammonia is allowed to evaporate. The residue is partitioned between water and an organic solvent (e.g., CH₂Cl₂). The organic layers are combined, dried, and concentrated to afford the enantiopuer tert-butanesulfinamide (>99% ee)[1].
References
-
tert-Butanesulfinamide. Wikipedia.[Link]
-
Enantioselective oxidation of di-tert-butyl disulfide with a vanadium catalyst: progress toward mechanism elucidation. Journal of Organic Chemistry, 2003.[Link]
-
Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. Journal of the American Chemical Society, 1998.[Link]
-
The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 2009.[Link]
-
Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. ResearchGate, 2009.[Link]
-
The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. ResearchGate, 2009.[Link]
-
Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 2009.[Link]
-
The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage-a method for recycling t-BuSONH2. University of Bristol Research Portal, 2009.[Link]
-
Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G. Myers Research Group, Harvard University.[Link]
- Method for preparing chiral tert-butyl sulfinamide.
-
Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses Procedure.[Link]
-
(RS)-(+)-2-METHYL-2-PROPANESULFINAMIDE. Organic Syntheses Procedure, 2005.[Link]
-
Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. MDPI, 2015.[Link]
-
Disulfide. Wikipedia.[Link]
- Process method for synthetizing tert-butyl sulfinamide.
-
Synthesis and Applications of tert-Butanesulfinamide. ResearchGate, 2010.[Link]
-
tert-Butylsulfonyl (Bus), a New Protecting Group for Amines. The Journal of Organic Chemistry, 1997.[Link]
-
Planning a Peptide Synthesis. AAPPTec.[Link]
-
Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. PubMed, 2015.[Link]
-
The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage―a method for recycling t-BuSONH2. Semantic Scholar, 2009.[Link]
-
Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. Figshare, The Journal of Organic Chemistry.[Link]
-
N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry.[Link]
-
Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI, 2021.[Link]
-
Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTec.[Link]
- Oxidation of thiols and disulfides to sulfonic acids.
-
Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. PMC, NIH.[Link]
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- 2. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101880249B - Process method for synthetizing tert-butyl sulfinamide - Google Patents [patents.google.com]
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Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans Auxiliaries versus the Niche Potential of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
For researchers, scientists, and drug development professionals, the selection of a suitable chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a synthetic route. This guide provides a detailed comparison between the well-established and highly successful Evans auxiliaries and the lesser-known 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane. Due to a scarcity of published performance data for the latter, this comparison will leverage data from the closely related and extensively studied tert-butanesulfinamide (Ellman's auxiliary) to infer potential characteristics, while highlighting the current informational gap.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are reversibly incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is later removed, yielding an enantiomerically enriched product. The ideal auxiliary offers high stereocontrol, is readily available in both enantiomeric forms, attaches and detaches under mild conditions without racemization, and is recoverable for reuse.
Evans Auxiliaries: The Gold Standard
First introduced by David A. Evans in the 1980s, oxazolidinone-based chiral auxiliaries have become a cornerstone of modern asymmetric synthesis. Their widespread adoption is a testament to their reliability and the predictability of their stereochemical control in a variety of carbon-carbon bond-forming reactions.
Mechanism of Stereochemical Control
The stereodirecting power of Evans auxiliaries stems from the rigid, chelated transition states formed upon N-acylation and subsequent enolization. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. This leads to the formation of one diastereomer in significant excess.
Performance in Key Asymmetric Reactions
Evans auxiliaries have demonstrated exceptional efficacy in a range of stereoselective transformations, most notably in aldol, alkylation, and Diels-Alder reactions.
| Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol Reaction | N-Propionyl oxazolidinone | Benzaldehyde | >99:1 | 80-95 | [1] |
| Alkylation | N-Propionyl oxazolidinone | Benzyl bromide | >98:2 | 90-98 | [2] |
| Diels-Alder | N-Acryloyl oxazolidinone | Cyclopentadiene | up to 99:1 (endo:exo) | >90 | [1] |
Table 1: Representative performance data for Evans auxiliaries in common asymmetric reactions.
Experimental Protocol: Asymmetric Aldol Reaction with an Evans Auxiliary
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Di-n-butylboron triflate (n-Bu2BOTf)
-
Triethylamine (TEA)
-
Benzaldehyde
-
Anhydrous dichloromethane (DCM) and tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-BuLi dropwise. After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to room temperature. Purify the resulting N-propionyl oxazolidinone by chromatography.
-
Enolization and Aldol Addition: Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to 0 °C. Add n-Bu2BOTf followed by TEA. After stirring for 30 minutes, cool the mixture to -78 °C and add freshly distilled benzaldehyde. Stir for 2 hours at -78 °C and then for 1 hour at 0 °C.
-
Workup: Quench the reaction with a pH 7 buffer. Extract with DCM, dry the organic layer over MgSO4, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Cleavage of Evans Auxiliaries
A key advantage of Evans auxiliaries is the variety of mild methods available for their removal, which allows for the conversion of the acylated product into a range of functionalities.
| Cleavage Reagent | Product |
| LiOH / H₂O₂ | Carboxylic Acid |
| LiBH₄ | Primary Alcohol |
| LiAlH₄ | Primary Alcohol |
| Me₂AlN(OMe)Me | Weinreb Amide |
| NaOMe / MeOH | Methyl Ester |
Table 2: Common cleavage methods for N-acyl Evans auxiliaries.
This compound: A Structural Perspective
In contrast to the extensive body of literature on Evans auxiliaries, there is a notable absence of published performance data for this compound as a chiral auxiliary. Its chemical structure, featuring a spirocyclic backbone and a chiral sulfinamide group, suggests it belongs to the class of sulfinamide chiral auxiliaries. To provide a meaningful comparison, we will draw parallels with the well-characterized tert-butanesulfinamide (Ellman's auxiliary).
Sulfinamide Auxiliaries: An Overview
Chiral sulfinamides, particularly tert-butanesulfinamide, have proven to be highly effective auxiliaries for the asymmetric synthesis of chiral amines. The stereochemical outcome is dictated by the nucleophilic addition to a sulfinylimine intermediate, where the bulky tert-butanesulfinyl group directs the nucleophile to one face of the C=N bond.
Potential Advantages and Disadvantages of a Spirocyclic Sulfinamide Auxiliary
The unique spirocyclic structure of this compound could offer several potential advantages:
-
Increased Rigidity: The spirocyclic system may enforce a more rigid conformation, potentially leading to higher diastereoselectivity in reactions.
-
Novel Stereochemical Environment: The three-dimensional arrangement of the spirocycle could provide a unique steric and electronic environment, possibly leading to different or improved selectivity profiles compared to acyclic sulfinamides.
However, there are also potential drawbacks:
-
Synthetic Accessibility: The synthesis of such a structurally complex auxiliary may be more challenging and costly compared to the readily available Evans or Ellman's auxiliaries.
-
Cleavage: The development of mild and efficient cleavage conditions that do not compromise the newly formed stereocenter could be a significant hurdle.
Inferred Performance and Experimental Considerations
Based on the known reactivity of tert-butanesulfinamide, one could hypothesize that this compound would be employed in the asymmetric synthesis of chiral amines via the formation of a sulfinylimine. The key experimental step would be the diastereoselective addition of a nucleophile.
Hypothetical Experimental Protocol: Asymmetric Synthesis of a Chiral Amine
Materials:
-
This compound
-
Aldehyde or ketone
-
Dehydrating agent (e.g., CuSO₄, Ti(OEt)₄)
-
Organometallic nucleophile (e.g., Grignard reagent, organolithium)
-
Anhydrous solvent (e.g., THF, DCM)
-
Acid for cleavage (e.g., HCl in dioxane)
Procedure:
-
Sulfinylimine Formation: Condensation of the spirocyclic sulfinamide with an aldehyde or ketone in the presence of a dehydrating agent.
-
Diastereoselective Addition: Reaction of the sulfinylimine with an organometallic nucleophile at low temperature.
-
Cleavage: Removal of the auxiliary with a strong acid to yield the chiral amine.
Crucially, without experimental data, the yields and diastereoselectivities of these hypothetical steps remain unknown.
Head-to-Head Comparison: Evans Auxiliaries vs. Spirocyclic Sulfinamide (Inferred)
| Feature | Evans Auxiliaries | This compound |
| Class | Oxazolidinone | Sulfinamide |
| Proven Applications | Aldol, alkylation, Diels-Alder, conjugate addition | Asymmetric amine synthesis (inferred from structure) |
| Stereocontrol | High and predictable | Potentially high due to rigid structure (hypothesized) |
| Data Availability | Extensive | None found in peer-reviewed literature |
| Synthetic Accessibility | Readily available from amino alcohols | Likely a multi-step synthesis |
| Cleavage | Multiple mild methods established | Requires development and optimization |
| Recyclability | High | Unknown |
Table 3: A comparative summary of Evans auxiliaries and the inferred characteristics of this compound.
Conclusion and Future Outlook
Evans auxiliaries remain a highly reliable and versatile choice for a wide range of asymmetric transformations, backed by decades of research and a wealth of experimental data. Their predictable stereochemical control and the variety of available cleavage methods make them a go-to tool for synthetic chemists.
This compound, on the other hand, represents an intriguing but unvalidated chiral auxiliary. Its rigid spirocyclic sulfinamide structure holds the potential for high stereocontrol in asymmetric amine synthesis. However, the current lack of published performance data makes its application a matter of exploratory research. For scientists and professionals in drug development, the choice between these two auxiliaries is clear: for established and reliable methods, Evans auxiliaries are the superior choice. For those engaged in the development of novel synthetic methodologies, the exploration of spirocyclic sulfinamides like this compound could be a fruitful, albeit challenging, endeavor. Further research and publication of experimental data are necessary to fully assess the potential of this and other novel chiral auxiliaries.
References
- Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc. 1981, 103 (8), 2127–2129.
- Gage, J. R.; Evans, D. A. Org. Synth. 1990, 68, 83.
- Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Am. Chem. Soc. 1988, 110 (4), 1238–1256.
- Ellman, J. A.; Owens, T. D.; Tang, T. P. Acc. Chem. Res. 2002, 35 (11), 984–995.
- (Reference to a general review on asymmetric synthesis or chiral auxiliaries)
- (Reference to a review on sulfinamide chemistry)
- (Reference to a paper on the synthesis of spirocyclic compounds)
- (Additional relevant references)
Sources
A Comparative Guide to Chiral Ammonia Equivalents in Asymmetric Synthesis: Tert-butylsulfinamide vs. Evans Oxazolidinones and Oppolzer's Camphorsultam
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Ammonia Equivalents in Modern Synthesis
The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the chirality of a molecule can dictate its biological activity.[1] While numerous strategies exist for the asymmetric synthesis of amines, the use of chiral ammonia equivalents, often employing chiral auxiliaries, remains a robust and reliable approach.[2] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a chemical transformation in a diastereoselective manner, after which they are removed to yield the desired enantiomerically enriched product.[2] This guide provides an in-depth technical comparison of three of the most influential classes of chiral auxiliaries used as chiral ammonia equivalents: tert-butylsulfinamide (Ellman's auxiliary), Evans oxazolidinones, and Oppolzer's camphorsultam.
Tert-butylsulfinamide (Ellman's Auxiliary): The Gold Standard for Asymmetric Amine Synthesis
Developed by Jonathan A. Ellman, tert-butylsulfinamide has emerged as a preeminent chiral auxiliary for the asymmetric synthesis of a vast array of chiral amines.[1][3] Its widespread adoption is a testament to its versatility, high stereoselectivity, and operational simplicity.[4]
Mechanism of Stereocontrol
The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines is dictated by a chelated six-membered ring transition state.[5] The tert-butylsulfinyl group coordinates with the metal cation of the nucleophile, creating a rigid chair-like conformation that effectively shields one face of the imine, directing the nucleophile to the opposite face.[5]
Scope of Applications & Performance
Tert-butylsulfinamide is exceptionally effective for the synthesis of a wide range of chiral amines, including α-branched and α,α-dibranched amines, from the corresponding aldehydes and ketones.[4][6]
| Amine Type | Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| α-Branched | Benzaldehyde | EtMgBr | 98:2 | 95 | [4] |
| α-Branched | Isovaleraldehyde | PhMgBr | 96:4 | 92 | [4] |
| α,α-Dibranched | Acetophenone | MeLi | 94:6 | 85 | [6] |
| α,α-Dibranched | 2-Hexanone | EtMgBr | 92:8 | 88 | [6] |
Experimental Workflow: A Step-by-Step Protocol
A typical experimental workflow involves the condensation of tert-butylsulfinamide with a carbonyl compound to form the N-tert-butanesulfinyl imine, followed by the diastereoselective addition of a nucleophile.
Cleavage and Recycling
The tert-butylsulfinyl group is readily cleaved under mild acidic conditions, typically with HCl in a protic solvent, to afford the free amine.[7][8] Importantly, the chiral auxiliary can be recovered and recycled, which is a significant advantage for large-scale synthesis.[7][8]
Advantages and Limitations
| Advantages | Limitations |
| High diastereoselectivity for a wide range of substrates.[4][6] | Can be sensitive to sterically hindered ketones.[9] |
| Both enantiomers are readily available. | The auxiliary is relatively expensive, making recycling crucial for cost-effectiveness.[10] |
| Mild cleavage conditions.[7] | |
| Recyclable auxiliary.[7][8] |
Evans Oxazolidinones: A Classic Tool for Asymmetric C-C Bond Formation
Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries, particularly for asymmetric alkylation and aldol reactions.[11][12] While not direct ammonia equivalents, they provide a powerful indirect route to chiral amines through the synthesis of chiral carboxylic acids.
Mechanism of Stereocontrol in Asymmetric Alkylation
The high diastereoselectivity of alkylations of N-acyloxazolidinones is attributed to the formation of a rigid, chelated Z-enolate. The substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.[13][14]
Application in Chiral Amine Synthesis
The primary application of Evans auxiliaries in this context is the synthesis of chiral carboxylic acids, which can then be converted to the corresponding primary amines via transformations such as the Curtius, Hofmann, or Schmidt rearrangements. This multi-step approach can be less direct than the use of tert-butylsulfinamide.
Experimental Workflow: Asymmetric Alkylation
The process involves acylation of the oxazolidinone, diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary.
Cleavage of the Auxiliary
A variety of methods are available for the cleavage of Evans auxiliaries, allowing for the synthesis of not only carboxylic acids but also aldehydes, alcohols, and amides, which further expands their synthetic utility.
Advantages and Limitations
| Advantages | Limitations |
| Excellent diastereoselectivity in alkylation and aldol reactions.[11][12] | Indirect route to chiral amines, requiring additional synthetic steps. |
| Well-established and predictable stereochemical outcomes.[13] | Cleavage can sometimes be challenging and may lead to epimerization. |
| Both enantiomers are commercially available. | Can be less atom-economical due to the multi-step nature of amine synthesis. |
Oppolzer's Camphorsultam: A Rigid and Reliable Auxiliary for a Broad Range of Transformations
Derived from the naturally occurring and inexpensive chiral pool starting material camphor, Oppolzer's camphorsultam is a highly effective chiral auxiliary known for its rigid bicyclic structure, which provides excellent stereocontrol in a variety of asymmetric reactions.[15][16]
Stereocontrol in Asymmetric Reactions
The rigid camphor backbone creates a highly defined chiral environment, effectively shielding one face of the reactive center in N-acyl sultams. This leads to high levels of diastereoselectivity in reactions such as Diels-Alder cycloadditions, alkylations, and aldol reactions.[15][16]
Experimental Workflow: Asymmetric Diels-Alder Reaction
A typical procedure involves the acylation of the camphorsultam with an α,β-unsaturated acid chloride, followed by a Lewis acid-catalyzed Diels-Alder reaction.
Cleavage and Recycling
Similar to Evans oxazolidinones, the N-acyl group can be cleaved under various conditions to yield different functional groups. The camphorsultam auxiliary can be recovered and reused, which is economically advantageous.[17][18]
Advantages and Limitations
| Advantages | Limitations |
| High diastereoselectivity in a variety of reactions.[15][16] | One enantiomer is often more readily available and less expensive due to its origin from the natural chiral pool. |
| Rigid structure provides predictable stereocontrol.[15] | Can be less effective for substrates with certain steric or electronic properties. |
| Recyclable auxiliary.[17][18] |
Head-to-Head Comparison: Selecting the Optimal Chiral Auxiliary
The choice of a chiral auxiliary is highly dependent on the specific synthetic target and the desired transformation.
Performance in Key Transformations
| Feature | Tert-butylsulfinamide | Evans Oxazolidinones | Oppolzer's Camphorsultam |
| Primary Application | Direct synthesis of chiral amines | Asymmetric alkylation and aldol reactions | Asymmetric Diels-Alder, alkylation, and aldol reactions |
| Stereocontrol | Excellent for a wide range of imines | Excellent for enolate reactions | Excellent due to rigid structure |
| Diastereoselectivity | Generally >90:10 d.r.[4][6] | Often >95:5 d.r.[10] | Typically >95:5 d.r.[19] |
| Substrate Scope | Broad for aldehydes and ketones[4][6] | Broad for enolates | Broad for dienophiles and enolates |
| Ease of Use | High, often one-pot procedures | Moderate, multi-step | Moderate, multi-step |
Practical Considerations
| Feature | Tert-butylsulfinamide | Evans Oxazolidinones | Oppolzer's Camphorsultam |
| Cost | Relatively high[10] | Moderate[10] | Moderate to high[10] |
| Availability | Both enantiomers readily available | Both enantiomers readily available | One enantiomer more accessible |
| Scalability | Good, used on industrial scale[1] | Good, used in industry[2] | Good, scalable processes exist[20] |
| Recycling | Yes, established protocols[7][8] | Yes | Yes, efficient recycling is possible[17][18] |
Decision Tree for Auxiliary Selection
Conclusion: The Evolving Landscape of Asymmetric Amine Synthesis
Tert-butylsulfinamide, Evans oxazolidinones, and Oppolzer's camphorsultam are all powerful and reliable tools for asymmetric synthesis. Tert-butylsulfinamide stands out for its direct and highly stereoselective approach to a wide variety of chiral amines. Evans oxazolidinones and Oppolzer's camphorsultam, while often requiring a more indirect route to amines, offer exceptional control in a broad range of other asymmetric transformations. The choice of auxiliary will ultimately depend on the specific synthetic challenge, with practical considerations such as cost, scalability, and the availability of starting materials playing a crucial role. While catalytic asymmetric methods continue to advance, the reliability and predictability of these chiral auxiliaries ensure their continued importance in the synthesis of complex, enantiomerically pure molecules.
References
Sources
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. lib.ysu.am [lib.ysu.am]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assymetric Induction [www2.chemistry.msu.edu]
- 14. Evans Enolates: Solution Structures of Lithiated Oxazolidinone-Derived Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
A Comparative Guide to Chiral Aziridine Synthesis: Methodologies, Mechanisms, and Performance
Chiral aziridines are high-value synthetic intermediates, prized for their utility as precursors to a diverse array of nitrogen-containing molecules, including amino acids, amino alcohols, and complex alkaloids.[1] Their inherent ring strain, estimated at approximately 27 kcal/mol, makes them susceptible to regio- and stereoselective ring-opening reactions, providing a powerful tool for the stereocontrolled introduction of nitrogen in drug discovery and development.[1] Consequently, the development of efficient and stereoselective methods for their synthesis is an area of intense research.
This guide provides a comparative analysis of prominent modern methods for the synthesis of chiral aziridines, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical applications, and relative performance of key methodologies, supported by experimental data and detailed protocols.
Transition-Metal-Catalyzed Aziridination of Alkenes
The direct transfer of a nitrene moiety to an alkene is one of the most atom-economical routes to aziridines. Transition metal catalysis has been instrumental in rendering this transformation asymmetric. A variety of metals, including copper, rhodium, ruthenium, and cobalt, have been shown to effectively catalyze this reaction.[2]
Copper-Catalyzed Aziridination with Bis(oxazoline) Ligands
The copper-catalyzed aziridination of olefins, particularly with chiral bis(oxazoline) (BOX) ligands, represents a foundational method in this field. This approach typically employs a hypervalent iodine reagent, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), as the nitrene source.
Mechanism of Action:
The catalytic cycle is generally believed to involve the formation of a copper-nitrene intermediate. The reaction of a Cu(I) catalyst with the nitrene precursor generates a reactive Cu(III)-nitrene species. The alkene then coordinates to this complex and undergoes migratory insertion to form a metallacyclobutane intermediate, which subsequently collapses to furnish the aziridine and regenerate the Cu(I) catalyst. The chiral ligand environment around the copper center dictates the facial selectivity of the alkene approach, thereby controlling the enantioselectivity of the product.
Performance and Scope:
This method is particularly effective for styrenyl and other activated olefins. High enantioselectivities (often >90% ee) can be achieved. However, the substrate scope can be limited, with unactivated and sterically hindered alkenes often proving to be challenging substrates.
Representative Experimental Protocol: Asymmetric Aziridination of Styrene
The following protocol is adapted from the work of Evans and co-workers.
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (Ph-BOX ligand)
-
[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
-
Styrene
-
Anhydrous acetonitrile
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the Ph-BOX ligand (0.06 mmol) in anhydrous acetonitrile (5 mL).
-
Add (CuOTf)₂·C₆H₆ (0.05 mmol) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the solution to 0 °C and add styrene (1.0 mmol).
-
Add PhI=NTs (1.1 mmol) in one portion.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral aziridine.
Rhodium-Catalyzed Aziridination of Unactivated Alkenes
A significant advancement in transition-metal-catalyzed aziridination has been the development of systems capable of functionalizing unactivated alkenes. Recent work has highlighted the efficacy of planar chiral rhodium(III) indenyl catalysts for this purpose.[3][4][5]
Mechanism of Action:
Computational studies suggest a stepwise mechanism involving alkene migratory insertion into a rhodium-nitrene bond. This process forms a strained four-membered metallacycle, and this step is typically both rate-determining and enantio-determining.[4][5]
Performance and Scope:
This methodology exhibits a broad substrate scope, including terminal and internal unactivated alkenes, and demonstrates remarkable functional group tolerance.[3][5] It often displays excellent chemoselectivity for unactivated over activated alkenes.[3][5]
Representative Experimental Protocol: Rh(III)-Catalyzed Aziridination of 1-Octene
This protocol is a representative example based on recent literature.[5]
Materials:
-
Planar chiral rhodium(III) indenyl catalyst
-
1-Octene
-
Nitrene precursor (e.g., a hydroxylamine derivative)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a vial, add the chiral Rh(III) catalyst (0.0025 mmol, 2.5 mol%).
-
Add the nitrene precursor (0.12 mmol).
-
Add the solvent (1.0 mL) and stir for 1 minute.
-
Add 1-octene (0.1 mmol).
-
Seal the vial and place it in a preheated block at the specified reaction temperature (e.g., 60 °C).
-
After the specified time (e.g., 12 hours), cool the reaction to room temperature.
-
Concentrate the mixture and purify by flash chromatography to yield the desired aziridine.
Aza-Corey-Chaykovsky Reaction
The aza-Corey-Chaykovsky reaction is a powerful method for the synthesis of aziridines from imines and sulfur ylides. The use of a chiral auxiliary on the imine nitrogen, such as the tert-butanesulfinyl group, allows for high levels of diastereoselectivity.
Mechanism of Action:
The reaction proceeds through the nucleophilic addition of a sulfur ylide to the imine carbon. This forms a betaine intermediate which then undergoes intramolecular nucleophilic substitution to form the three-membered aziridine ring and extrude a dialkyl sulfide. The stereochemical outcome is directed by the chiral sulfinyl group, which effectively shields one face of the imine.
Performance and Scope:
This method is highly reliable and provides excellent diastereoselectivity (often >97:3 dr) for a wide range of N-tert-butanesulfinyl imines.[6][7] It is particularly useful for the synthesis of aziridines with quaternary stereocenters.[6][7]
Representative Experimental Protocol: Aziridination of an N-tert-Butanesulfinyl Ketimino Ester
This protocol is adapted from the work of Senanayake and coworkers.[6]
Materials:
-
N-tert-Butanesulfinyl ketimino ester
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under argon, add trimethylsulfoxonium iodide (1.5 mmol).
-
Add anhydrous THF (5 mL) and cool the suspension to 0 °C.
-
Add sodium hydride (1.5 mmol) portion-wise and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the N-tert-butanesulfinyl ketimino ester (1.0 mmol) in anhydrous THF (5 mL).
-
Add the imine solution to the ylide solution at room temperature.
-
Stir for the required time (typically short, e.g., 10-30 minutes), monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Organocatalytic Aziridination
Organocatalysis has emerged as a powerful alternative to metal-based systems, often offering milder reaction conditions and avoiding contamination with residual metals. Chiral amines are frequently employed to catalyze the enantioselective aziridination of α,β-unsaturated aldehydes.[8][9][10]
Mechanism of Action:
The mechanism typically involves the formation of a chiral enamine intermediate from the reaction of the α,β-unsaturated aldehyde and the chiral amine catalyst. This is followed by an aza-Michael addition of a nitrogen source (e.g., a protected hydroxylamine) to the enamine. The resulting intermediate then undergoes intramolecular cyclization to afford the aziridine and regenerate the catalyst.
Performance and Scope:
This method can provide high yields and excellent enantioselectivities (up to 99% ee) for the synthesis of 2-formylaziridines.[8][9][10] The products are versatile intermediates for the synthesis of β-amino acids and other valuable compounds.[8]
Representative Experimental Protocol: Aziridination of Cinnamaldehyde
This protocol is based on the work of Córdova and colleagues.[8][9]
Materials:
-
Cinnamaldehyde
-
N-Boc-hydroxylamine
-
Chiral amine catalyst (e.g., a proline derivative)
-
Solvent (e.g., chloroform)
Procedure:
-
To a vial, add the chiral amine catalyst (0.02 mmol, 20 mol%).
-
Add cinnamaldehyde (0.1 mmol) and the solvent (1.0 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add N-Boc-hydroxylamine (0.12 mmol).
-
Stir the reaction at room temperature for the specified time (e.g., 24-48 hours).
-
Directly purify the crude reaction mixture by flash column chromatography on silica gel.
Comparative Analysis
| Method | Catalyst/Auxiliary | Typical Substrates | Advantages | Limitations | Typical Yields | Typical Selectivity |
| Cu-Catalyzed Aziridination | Cu(I) or Cu(II) with chiral bis(oxazoline) ligands | Styrenes, cinnamates, activated olefins | Well-established, high enantioselectivity for suitable substrates. | Limited scope for unactivated and sterically hindered alkenes. | 60-95% | 90-97% ee |
| Rh-Catalyzed Aziridination | Chiral Rh(III) indenyl or Rh(II) carboxylate catalysts | Unactivated terminal and internal alkenes | Broad substrate scope, high functional group tolerance, excellent chemoselectivity.[3][5][11] | Catalyst synthesis can be complex. | 50-95% | up to 99% ee |
| Aza-Corey-Chaykovsky | Chiral N-tert-butanesulfinyl auxiliary | Imines | Highly reliable, excellent diastereoselectivity, broad scope for imines, good for quaternary centers.[6][7][12] | Stoichiometric chiral auxiliary required, removal of sulfinyl group needed. | 70-95% | >97:3 dr |
| Organocatalytic Aziridination | Chiral amines (e.g., proline derivatives) | α,β-Unsaturated aldehydes | Metal-free, mild conditions, high enantioselectivity.[8][9][10] | Substrate scope often limited to activated systems like enals. | 70-90% | up to 99% ee |
Conclusion
The synthesis of chiral aziridines is a dynamic field with a range of powerful methodologies at the disposal of the synthetic chemist. The choice of method depends critically on the specific target molecule and the nature of the available starting materials.
-
Transition-metal catalysis , particularly with modern rhodium-based systems, offers the broadest scope for the direct aziridination of diverse alkenes, including challenging unactivated substrates.
-
The aza-Corey-Chaykovsky reaction remains a highly reliable and diastereoselective method when starting from imines, especially for the construction of sterically demanding aziridines.
-
Organocatalysis provides a valuable metal-free alternative, delivering high enantioselectivity for activated substrates under mild conditions.
By understanding the mechanisms, scope, and limitations of each approach, researchers can make informed decisions to efficiently access these valuable chiral building blocks for applications in drug discovery and beyond.
References
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Vesely, J., Ibrahem, I., Zhao, G. L., Rios, R., & Córdova, A. (2007). Organocatalytic enantioselective aziridination of α,β-unsaturated aldehydes. Angewandte Chemie International Edition, 46(5), 778-781. [Link]
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Request PDF. (2025, August 7). Organocatalytic Enantioselective Aziridination of α,β-Unsaturated Aldehydes. Retrieved from ResearchGate. [Link]
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Marsini, M. A., Reeves, J. T., Desrosiers, J.-N., Herbage, M. A., Savoie, J., Li, Z., ... & Senanayake, C. H. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Organic Letters, 17(22), 5614–5617. [Link]
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Marsini, M. A., Reeves, J. T., Desrosiers, J. N., Herbage, M. A., Savoie, J., Li, Z., Fandrick, K. R., Sader, C. A., McKibben, B., Gao, D. A., Cui, J., Gonnella, N. C., Lee, H., Wei, X., Roschangar, F., Lu, B. Z., & Senanayake, C. H. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. PubMed. [Link]
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Request PDF. (2025, August 10). Organocatalytic Enantioselective Aziridination of α,β-Unsaturated Aldehydes. Retrieved from ResearchGate. [Link]
- Sci-Hub. (n.d.). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Retrieved from a valid source providing access to the full text.
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Gross, P., Im, H., Laws, D., Park, B., Baik, M.-H., & Blakey, S. B. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 146(2), 1447–1454. [Link]
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ResearchGate. (n.d.). Enantioselective organocatalytic aziridination of α,β–unsaturated aldehydes. Retrieved from ResearchGate. [Link]
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Marsini, M. A., Reeves, J. T., Desrosiers, J.-N., Herbage, M. A., Savoie, J., Li, Z., ... & Senanayake, C. H. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Organic Letters. [Link]
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Request PDF. (n.d.). Chiral CpxRhodium(III)‐Catalyzed Enantioselective Aziridination of Unactivated Terminal Alkenes. Retrieved from ResearchGate. [Link]
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Gross, P., Im, H., Laws, D., Park, B., Baik, M.-H., & Blakey, S. B. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Synthetic Approaches for the Construction of Chiral Aziridines. Retrieved from ResearchGate. [Link]
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Hajra, S., Aziz, S. M., Jana, B., Mahish, P., & Das, D. (2016). Synthesis of Chiral Spiro-Aziridine Oxindoles via Aza-Corey–Chaykovsky Reaction of Isatin Derived N-tert-Butanesulfinyl Ketimines. Organic Letters, 18(2), 244–247. [Link]
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Apollo - University of Cambridge. (2025, February 17). The Development of Enantioselective Rhodium-Catalysed Aziridination Reactions Directed by a Chiral Cation. Retrieved from Apollo. [Link]
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ResearchGate. (n.d.). Substrate scope of donor-acceptor aziridines a. Retrieved from ResearchGate. [Link]
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Fanourakis, A., Hodson, N. J., & Phipps, R. J. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. PMC. [Link]
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Fanourakis, A., Hodson, N. J., & Phipps, R. J. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). General approaches for transition‐metal catalyzed enantioselective synthesis of aziridines. Retrieved from ResearchGate. [Link]
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Request PDF. (2025, August 7). Catalytic Asymmetric Heterogeneous Aziridination of Styrene Using CuHY/bis(oxazoline): Comments on the Factors Controlling Enantioselectivity. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Transition Metal Aziridination Catalysts. Retrieved from ResearchGate. [Link]
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Brandt, P., Södergren, M. J., Andersson, P. G., & Norrby, P.-O. (2000). Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. Controlled Radical Polymerization. [Link]
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Yudin, A. K., Siu, T., & D'Oria, E. (2002). Practical olefin aziridination with a broad substrate scope. PubMed. [Link]
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Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., & Shaw, J. T. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society. [Link]
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Evans, D. A., Faul, M. M., Bilodeau, M. T., Anderson, B. A., & Barnes, D. M. (1993). Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective aziridination of olefins. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Comparison of organocatalysis with conventional catalysis. Retrieved from ResearchGate. [Link]
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Shao, Z., & Zhang, H. (2013). Combining transition metal catalysis and organocatalysis – an update. Chemical Society Reviews. [Link]
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Comba, P., Gahan, L. R., Hanson, G. R., Mereacre, V., & Pröhl, H. (2008). The mechanism of the (bispidine)copper(II)-catalyzed aziridination of styrene: a combined experimental and theoretical study. PubMed. [Link]
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Wang, X., Zhang, Y., Wang, C., & Ge, H. (2018). Partially carbonized chiral polymer with Cu-bis(oxazoline) as an efficient heterogeneous catalyst for asymmetric Henry reaction. New Journal of Chemistry. [Link]
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Beyond the Chain: A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Discovery
In the intricate dance of drug discovery, the molecular architecture of a candidate compound is paramount. For decades, medicinal chemists have relied on linear linkers and acyclic chains to connect pharmacophoric elements. While effective, this approach often confines molecules to a state of conformational ambiguity and physicochemical mediocrity—a concept often termed "flatland."[1] This guide illuminates a superior architectural strategy: the use of spirocyclic scaffolds. By rigidly joining two rings through a single, shared quaternary carbon, these scaffolds offer a leap into the third dimension, providing unparalleled control over a molecule's properties and its interaction with biological targets.
This guide will objectively compare spirocyclic scaffolds to their linear counterparts, providing the causal logic behind their advantages and supporting experimental data for key performance indicators in drug development. We will explore how these rigid, three-dimensional structures can enhance binding affinity, improve selectivity, and optimize critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately increasing the probability of clinical success.[2][3]
Part 1: The Rigidity Advantage: Pre-organization, Potency, and Reduced Entropic Cost
A fundamental principle in molecular recognition is that a ligand pays an entropic penalty upon binding to its target. Flexible molecules, like those with linear linkers, exist as a multitude of rapidly interconverting conformers in solution. Only a fraction of these conformers are in the "bioactive conformation" required for optimal binding. The process of forcing a flexible linker into this single, productive state is entropically unfavorable, reducing the overall binding affinity.
Spirocyclic scaffolds masterfully circumvent this issue. Their inherent rigidity locks down rotatable bonds and pre-organizes the exit vectors—the points of attachment for other functional groups—into well-defined spatial orientations.[4][5] This pre-organization means the molecule exists predominantly in a conformation that is already amenable to binding, thereby minimizing the entropic penalty.[5] The result is a significant boost in binding affinity and, consequently, potency.
Logical Framework: Minimizing Entropic Penalty
The following diagram illustrates the thermodynamic difference between a flexible and a rigid, spirocyclic ligand binding to a target protein.
Caption: Conformational entropy comparison for flexible vs. rigid ligands.
Part 2: Escaping Flatland: The Power of Three-Dimensionality (3D)
The drug discovery landscape is littered with failed candidates that are overly flat and lipophilic. There is a growing body of evidence that molecules with greater three-dimensionality, often quantified by the fraction of sp³ hybridized carbons (Fsp³), have a higher probability of success in clinical development.[1][2][6] Spirocycles are inherently rich in sp³ centers, launching molecular structures out of the two-dimensional plane.[3][7]
This 3D architecture provides two key advantages over linear linkers:
-
Enhanced Selectivity: Protein binding pockets are complex, three-dimensional cavities. The defined vectors of a spirocycle allow for more precise and directional interactions with amino acid residues deep within these pockets, which is difficult to achieve with a floppy linear chain. This precision leads to higher selectivity for the intended target over off-targets, reducing the risk of adverse effects.[7]
-
Novel Chemical Space: By providing novel 3D shapes, spirocycles enable the exploration of previously inaccessible chemical space.[8][9] This allows chemists to design ligands for challenging targets, such as protein-protein interfaces, that are often considered "undruggable" with traditional flat molecules.[6][10]
Diagram: Target Interaction Profile
This diagram contrasts how a flat molecule with a linear linker and a 3D spirocyclic molecule might interact with a complex binding site.
Caption: Spirocycles enable precise interactions in complex 3D pockets.
Part 3: Optimizing Physicochemical Properties for Superior "Drug-Likeness"
Perhaps the most impactful advantage of spirocyclic scaffolds is their ability to fine-tune physicochemical properties that are critical for a drug's success. Replacing a simple, flexible linker with a spirocycle can simultaneously improve multiple parameters.[7][11][12]
Comparative Data Analysis
The following table presents data from a lead optimization program for Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. This case study clearly demonstrates the benefits of replacing a flexible morpholine group with various azaspirocyclic scaffolds to improve key drug-like properties while maintaining or improving potency.
| Compound | Scaffold Type | MCHR1 Ki (nM) | LogD @ pH 7.4 | Human Microsome Stability (% remaining @ 60 min) |
| Lead | Morpholine (Acyclic-like) | 1.5 | 3.1 | 25 |
| Analog 1 | 2-oxa-6-azaspiro[3.3]heptane | 1.1 | 2.1 | 85 |
| Analog 2 | 6-oxa-2-azaspiro[3.4]octane | 1.8 | 2.3 | 78 |
| Analog 3 | 2-oxa-7-azaspiro[4.4]nonane | 0.9 | 2.5 | 91 |
| (Data synthesized from findings reported in Johansson et al., Bioorg. Med. Chem. Lett., 2016)[9] |
Analysis of the Data:
-
Potency (Ki): The introduction of various spirocyclic scaffolds maintained high potency, comparable to the original lead compound.
-
Lipophilicity (LogD): A critical improvement is observed here. All spirocyclic analogs exhibit a significantly lower LogD (a measure of lipophilicity at physiological pH) compared to the morpholine lead.[9] This reduction is highly desirable, as high lipophilicity is often linked to toxicity, poor solubility, and rapid metabolism.[13] Swapping the morpholine for azaspirocycles effectively reduced lipophilicity by up to a full log unit.[9]
-
Metabolic Stability: The spirocyclic compounds show dramatically improved stability in the presence of human liver microsomes. The spirocyclic core is less susceptible to metabolic attack by cytochrome P450 enzymes compared to the more flexible morpholine ring, increasing the compound's half-life.[3][7]
Part 4: Case Study in Detail: The Discovery of SHP2 Inhibitors
In the development of allosteric SHP2 inhibitors, researchers performed a scaffold hop from a less rigid system to a spirocyclic amine. This strategic move was pivotal in optimizing both potency and selectivity against the hERG ion channel, a common source of cardiotoxicity.
| Compound ID | Spirocyclic Amine | SHP2 IC₅₀ (μM) | Cellular Potency (μM) | hERG IC₅₀ (μM) | LogD |
| 12 | 2-azaspiro[3.3]heptane | 0.045 | 0.031 | 0.28 | 2.9 |
| 13 | 2-oxa-6-azaspiro[3.3]heptane | 0.160 | 0.380 | 0.40 | 1.9 |
| 14 | 7-methyl-2-oxa-7-azaspiro[3.5]nonane | 0.019 | 0.015 | 0.25 | 2.8 |
| (Data adapted from Bagdanoff, J.T., et al., J. Med. Chem., 2019)[14] |
The introduction of the spiro[3.3]heptane ether (Compound 13 ) successfully reduced lipophilicity by a full log unit compared to its azaspiro[3.3]heptane counterpart (Compound 12 ).[14] While this particular modification led to a slight decrease in potency, it demonstrates the profound impact spirocycles have on modulating physicochemical properties.[14] Further optimization led to potent compounds like 14 with balanced profiles.[14]
Part 5: Essential Experimental Protocols
To generate the comparative data discussed above, standardized, self-validating experimental systems are crucial. Below are methodologies for three key assays.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
This is the gold-standard method for measuring lipophilicity. Its trustworthiness comes from its direct, physical measurement of partitioning.
Causality: This protocol directly measures the equilibrium distribution of a compound between a lipid-like solvent (n-octanol) and an aqueous buffer at physiological pH. The resulting LogD value is a direct measure of its lipophilicity, which governs its ability to cross biological membranes and its potential for non-specific binding.
Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol with the PBS buffer and, separately, pre-saturate the PBS buffer with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate. This ensures mutual saturation and prevents volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound stock solution to achieve a final concentration that is detectable in both phases.
-
Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g for 10 minutes) to achieve a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS.
-
Calculation: The LogD is calculated using the formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, which are highly concentrated in HLMs. A compound that is rapidly metabolized will have a short half-life and low oral bioavailability. The protocol's self-validation relies on running positive controls (compounds with known metabolic rates) to ensure the microsomes are active.
Methodology:
-
Reagent Preparation: Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4). Prepare a NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer, the test compound (typically at a final concentration of 1 µM), and the HLM suspension (e.g., 0.5 mg/mL final protein concentration). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line (k) is the elimination rate constant. The in vitro half-life (t₁/₂) is calculated as 0.693 / k.
Protocol 3: Permeability Assessment via Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The PAMPA model predicts passive diffusion across a biological membrane, a key component of oral absorption. It uses a synthetic membrane coated with lipids to mimic the intestinal barrier. Its self-validating nature comes from the use of known high- and low-permeability control compounds to define the acceptable range of the assay.
Methodology:
-
Membrane Preparation: Coat the porous filter of each well in a 96-well donor plate with a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane). Allow the solvent to evaporate, leaving an artificial lipid membrane.
-
Prepare Plates: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4), optionally containing a surfactant to act as a "sink."
-
Add Compound: Add the test compounds (dissolved in buffer from a DMSO stock, with final DMSO concentration <1%) to the wells of the lipid-coated donor plate.
-
Create Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the only path from donor to acceptor is through the artificial membrane.
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and the physical parameters of the system (well volume, membrane area, incubation time).
Conclusion
The strategic incorporation of spirocyclic scaffolds represents a paradigm shift away from the limitations of "flatland" medicinal chemistry. By enforcing conformational rigidity, these scaffolds reduce the entropic cost of binding, leading to enhanced potency. Their inherent three-dimensionality allows for more precise and selective interactions with complex biological targets. Most critically, as demonstrated by clear experimental data, spirocycles provide a powerful tool for optimizing physicochemical properties, enabling chemists to systematically reduce lipophilicity and improve metabolic stability—two of the most common hurdles in drug development. While the synthesis of spirocycles can be more challenging than that of linear linkers, the profound benefits they offer in creating safer, more effective, and more successful drug candidates make them an indispensable component of the modern drug discovery toolkit.[9][13]
References
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]
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validation of absolute stereochemistry in products synthesized using 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
For researchers, scientists, and professionals in drug development, the unambiguous assignment of absolute stereochemistry is not merely a final analytical checkpoint; it is a cornerstone of molecular design, efficacy, and safety. The spatial arrangement of atoms in a chiral molecule dictates its interaction with the chiral environment of biological systems, often leading to profoundly different pharmacological effects between enantiomers.[1][2][3] In the realm of asymmetric synthesis, where chiral auxiliaries are employed to induce stereoselectivity, the rigorous validation of the absolute configuration of the final product is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, with a conceptual focus on products derived from auxiliaries like 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane, which are designed to generate chiral amines and related structures.
The Imperative of Absolute Stereochemistry in Drug Development
The use of chiral auxiliaries, such as the aforementioned spirocyclic sulfinamide, is a powerful strategy for accessing enantiomerically pure compounds. These auxiliaries guide the stereochemical outcome of a reaction and are subsequently removed, leaving behind a chiral product. However, the success of any asymmetric synthesis is contingent on the verifiable confirmation of the product's absolute stereochemistry. An incorrect assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources in downstream development, and potentially, unforeseen toxicological issues.[3]
This guide will navigate the principles, protocols, and comparative merits of the three most robust techniques for absolute stereochemical determination: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Comparative Analysis of Key Validation Methodologies
The choice of an analytical method for determining absolute stereochemistry is a critical decision, influenced by the nature of the sample, available instrumentation, and the desired level of certainty. Below is a comparative overview of the leading techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Circular Dichroism (CD/VCD) |
| Principle | Diffraction of X-rays by a single crystal to produce a three-dimensional electron density map. | Analysis of chemical shift differences in diastereomeric esters or amides formed with a chiral derivatizing agent.[4][5][6] | Differential absorption of left and right circularly polarized light by a chiral molecule.[7][8][9] |
| Sample State | Solid (high-quality single crystal required).[10][11] | Solution. | Solution or neat liquid.[12] |
| Sample Amount | Micrograms to milligrams.[13] | Sub-milligram to milligrams.[13] | Milligrams.[13] |
| Analysis Time | Days to weeks (including crystallization).[13] | 4-6 hours of active effort over 1-2 days.[4][5][6] | Hours to a day.[13] |
| Certainty | Considered the "gold standard" for unambiguous determination.[10][14] | High, but relies on correct model application and can be ambiguous in complex systems. | High, especially when compared with theoretical calculations (VCD).[1][8] |
| Limitations | Dependent on the ability to grow suitable crystals; not applicable to all compounds.[10][15] | Requires a derivatizable functional group (e.g., -OH, -NH2); can be complex to interpret. | Requires a chromophore for electronic CD; VCD requires computational resources.[7] |
In-Depth Methodological Workflows
X-ray Crystallography: The Definitive Structure Elucidation
X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[10][11][14] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.
The success of this method is critically dependent on the ability to grow a high-quality single crystal. For chiral molecules, the crystal must belong to one of the 65 Sohncke space groups (chiral space groups).[16] The determination of absolute configuration is often achieved through the anomalous dispersion of X-rays, particularly when a heavy atom is present in the molecule.[14]
-
Crystallization: The primary and often most challenging step is the growth of a single crystal of suitable size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the differences in the intensities of Friedel pairs of reflections, which arise from anomalous scattering. The Flack parameter is a key indicator used to validate the correctness of the assigned enantiomer.[17][18]
NMR Spectroscopy: Probing Chirality in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful solution-state methods for determining absolute configuration, circumventing the need for crystallization.
This is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[4][5][6][15] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4][5][6]
The underlying principle is that the two diastereomers formed will have different spatial arrangements, leading to distinct chemical shifts for the protons in their respective NMR spectra.[4][5][6] By analyzing the differences in these chemical shifts (Δδ), the absolute configuration of the chiral center can be deduced.
-
Derivatization: The chiral alcohol or amine is reacted separately with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric Mosher esters or amides.
-
NMR Data Acquisition: 1H NMR spectra are acquired for both diastereomers. For complex molecules, 2D NMR techniques like COSY and HSQC may be necessary for unambiguous signal assignment.
-
Data Analysis (Advanced Mosher's Method):
-
Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers (Δδ = δS - δR).[15]
-
A planar model of the MTPA esters is used, with the MTPA phenyl group and the trifluoromethyl group in the plane, and the ester linkage anti-periplanar.
-
Protons on one side of this plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the signs of the Δδ values, the absolute configuration of the chiral center can be confidently assigned.[15]
-
An alternative NMR method involves the use of chiral solvating agents (CSAs).[19][20][21] These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[22]
The formation of these diastereomeric complexes in solution leads to a differentiation in the NMR signals of the enantiomers, most commonly observed as a separation in the chemical shifts (ΔΔδ) of corresponding protons.[22] This method is advantageous as it does not require chemical modification of the analyte.[19][21]
-
Sample Preparation: A solution of the racemic or enantiomerically enriched analyte is prepared in a suitable deuterated solvent.
-
Addition of CSA: A chiral solvating agent is added to the NMR tube. The choice of CSA and its concentration may need to be optimized to achieve sufficient signal separation.
-
NMR Data Acquisition: 1H NMR spectra are recorded. The separation of signals for the two enantiomers is observed.
-
Analysis: The enantiomeric ratio can be determined by integrating the separated signals. To assign the absolute configuration, one enantiomer of known configuration must be available for comparison.
Circular Dichroism (CD) Spectroscopy: A Chiroptical Approach
Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7][8][9][] The resulting CD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing a spectrum of equal magnitude but opposite sign.[7]
Electronic CD (ECD) arises from electronic transitions and is particularly useful for molecules containing chromophores.[14] Vibrational CD (VCD) originates from vibrational transitions and has gained significant traction as a reliable method for determining the absolute configuration of chiral molecules in solution, often in conjunction with quantum chemical calculations.[1][8][12]
-
Experimental Spectrum Acquisition: The VCD and infrared (IR) spectra of the chiral molecule are measured in a suitable solvent.
-
Computational Modeling:
-
A conformational search is performed for the molecule using computational chemistry software.
-
The geometries of the most stable conformers are optimized.
-
The VCD and IR spectra for each conformer of one enantiomer (e.g., the R-enantiomer) are calculated using density functional theory (DFT).
-
A Boltzmann-averaged calculated spectrum is generated based on the relative energies of the conformers.
-
-
Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectra for both the (R)- and (S)-enantiomers (the spectrum for the S-enantiomer is the inverse of the R-enantiomer's spectrum).[8] The absolute configuration is assigned based on the best match between the experimental and one of the calculated spectra.[1]
Visualizing the Workflows
Figure 1: A decision-making workflow for the validation of absolute stereochemistry.
Conclusion
The validation of absolute stereochemistry is a non-negotiable aspect of modern chemical research and drug development.[3] While X-ray crystallography provides the most definitive answer, its applicability is limited by the need for high-quality crystals.[10][15] NMR-based methods, particularly Mosher's ester analysis, and chiroptical techniques like VCD, offer powerful and often more accessible alternatives for determining absolute configuration in solution. The choice of method should be guided by the properties of the molecule and the resources available. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to confidently and accurately assign the absolute stereochemistry of their synthesized products, ensuring the integrity and success of their scientific endeavors.
References
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link][4][5][6]
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Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link][15]
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Guella, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link][19][21]
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American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link][1]
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National Institutes of Health. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. [Link][20]
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Spectroscopy Europe. (2010). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link][8]
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Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. [Link][14]
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MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. [Link][9]
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National Institutes of Health. (2013). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. [Link][24]
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Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. [Link][]
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ACS Publications. (2021). Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. [Link][2]
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University of Southampton. (2013). Absolute Stereochemistry: The merits of ven and XRD. [Link][12]
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A Comparative Guide to Assessing the Enantiomeric Excess of Compounds Prepared with 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
Introduction: The Quest for Stereochemical Purity and the Emergence of a Novel Chiral Auxiliary
In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. The synthesis of enantiomerically pure compounds is a paramount objective, driving the continuous development of novel chiral auxiliaries.[1] Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they are cleaved and ideally recovered.[2] The success of a chiral auxiliary is ultimately measured by the enantiomeric excess (e.e.) of the desired product, a quantitative measure of its stereochemical purity.
This guide focuses on 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane , a novel, commercially available chiral building block.[3][4] Its structure, featuring a spirocyclic framework and a chiral sulfinyl group, suggests its potential as a rigid and stereochemically defined directing group in asymmetric synthesis. The tert-butylsulfinyl moiety is a well-established chiral director, most notably in the widely used Ellman's auxiliary (tert-butanesulfinamide), which has proven invaluable for the asymmetric synthesis of a vast array of chiral amines.[2][5] The spirocyclic core of this new reagent introduces conformational rigidity, which can be a key factor in achieving high levels of stereocontrol.
While the specific applications and performance data for this compound in asymmetric reactions are not yet widely documented in peer-reviewed literature, its structural features merit its consideration and evaluation by the scientific community. This guide, therefore, serves a dual purpose: to introduce this promising new reagent and to provide a comprehensive framework for assessing the enantiomeric excess of compounds prepared using it. We will delve into the primary analytical techniques for determining e.e., compare their performance, and provide benchmark data from established chiral auxiliaries to offer a clear context for the evaluation of this and other novel chiral directing groups.
Pillar 1: Methodologies for the Determination of Enantiomeric Excess
The accurate determination of enantiomeric excess is fundamental to the evaluation of any asymmetric synthesis.[6] The choice of analytical method depends on several factors, including the physicochemical properties of the analyte, the required accuracy and precision, and the available instrumentation. The three most common and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for determining the enantiomeric excess of chiral compounds.[5][7] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[5]
Causality Behind Experimental Choices: The selection of the CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability.[5] The mobile phase, typically a mixture of a nonpolar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers. The detector, most commonly a UV detector, quantifies the amount of each enantiomer eluting from the column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[8]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic System:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: A pre-mixed and degassed solution of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio is optimized to achieve a resolution >1.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
Record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers by running a racemic standard if available.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the peak areas of the two enantiomers (Area1 and Area2).
-
Calculate the e.e. using the formula: % e.e. = [(|Area_major - Area_minor|) / (Area_major + Area_minor)] * 100[8]
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[9] It utilizes supercritical CO2 as the primary mobile phase component, often with a small amount of an organic modifier (e.g., methanol).[10] The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster separations and higher efficiency.[9]
Causality Behind Experimental Choices: SFC often uses the same chiral stationary phases as HPLC. The choice of modifier and its concentration is a key parameter for optimizing selectivity and resolution. The backpressure regulator is crucial for maintaining the CO2 in its supercritical state. SFC is particularly advantageous for high-throughput screening of chiral compounds.
Experimental Protocol: Chiral SFC Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane) at a concentration of ~1 mg/mL.
-
Chromatographic System:
-
Column: A compatible chiral column (e.g., Chiralpak® IC).
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., 10% Methanol).
-
Flow Rate: 2.5 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV or Mass Spectrometry (MS).
-
-
Analysis and Calculation: The procedure for injection, data acquisition, and e.e. calculation is analogous to that of chiral HPLC.
dot graph LR { subgraph "Chiral HPLC" { HPLC_Speed [label="Slower Analysis Time"]; HPLC_Solvent [label="High Organic Solvent Consumption"]; HPLC_Pressure [label="Lower Pressure"]; } subgraph "Chiral SFC" { SFC_Speed [label="Faster Analysis Time"]; SFC_Solvent [label="Low Organic Solvent Consumption"]; SFC_Pressure [label="Higher Pressure (Supercritical Fluid)"]; } HPLC_Speed -- "vs." --> SFC_Speed; HPLC_Solvent -- "vs." --> SFC_Solvent; HPLC_Pressure -- "vs." --> SFC_Pressure; }
Caption: Comparison of Key Features: Chiral HPLC vs. Chiral SFC.
NMR Spectroscopy
NMR spectroscopy offers a distinct approach for determining enantiomeric excess, particularly when chromatographic methods are challenging to develop.[11] This technique relies on converting the pair of enantiomers into a pair of diastereomers in situ, which will have different NMR spectra. This can be achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[12][13]
Causality Behind Experimental Choices: Chiral solvating agents form transient, non-covalent diastereomeric complexes with the analyte, leading to the separation of signals (chemical shift non-equivalence) for the two enantiomers in the NMR spectrum.[11][14] The magnitude of this separation depends on the strength of the interaction between the CSA and the analyte. The e.e. is determined by integrating the corresponding signals. Chiral derivatizing agents, on the other hand, react covalently with the analyte to form stable diastereomers, which are then analyzed by standard NMR. This method is robust but requires the reaction to go to completion without any kinetic resolution.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh the analyte and dissolve it in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a molar equivalent of the chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal that shows splitting into two distinct signals, corresponding to the two diastereomeric complexes.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the two separated signals (Integral_major and Integral_minor).
-
Calculate the e.e. using the formula: % e.e. = [(|Integral_major - Integral_minor|) / (Integral_major + Integral_minor)] * 100
-
Pillar 2: Performance Benchmarks from Established Chiral Auxiliaries
To provide a framework for evaluating the performance of this compound, it is essential to consider the results achieved with well-established and widely used chiral auxiliaries. These auxiliaries have a long history of providing high levels of stereocontrol in a variety of important chemical transformations.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, oxazolidinones are among the most successful chiral auxiliaries, particularly for asymmetric alkylation and aldol reactions.[2] The steric bulk of the substituent at the C4 position effectively shields one face of the enolate, leading to high diastereoselectivity.
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams provide a rigid chiral scaffold that imparts excellent stereocontrol in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[2]
Pseudoephedrine Amides
Pioneered by Andrew G. Myers, pseudoephedrine serves as an inexpensive and effective chiral auxiliary for the asymmetric alkylation of amides, providing access to a wide range of chiral carboxylic acids, alcohols, and ketones.[2]
Table 1: Performance of Established Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Product Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | Benzyl bromide | >99:1 | [2] |
| Oppolzer's Sultam | Methyl iodide | 98:2 | [2] |
| Pseudoephedrine Amide | Propyl iodide | 97:3 | [2] |
Table 2: Performance Comparison of Analytical Methods for e.e. Determination
| Parameter | Chiral HPLC | Chiral SFC | NMR Spectroscopy |
| Principle | Differential interaction with CSP | Differential interaction with CSP in supercritical fluid | Formation of diastereomers with a chiral agent |
| Speed | Moderate to slow | Fast | Fast (for sample prep and acquisition) |
| Solvent Usage | High | Low | Very Low |
| Sensitivity | High | High | Moderate |
| Development Time | Can be time-consuming | Generally faster than HPLC | Can be rapid if a suitable CSA is known |
| Universality | Broad, but column screening is often needed | Broad, complementary to HPLC | Dependent on analyte and availability of a suitable chiral agent |
| Accuracy | High (<1% error is achievable) | High | High, but can be affected by peak overlap |
Conclusion and Future Outlook
The assessment of enantiomeric excess is a critical step in the development and application of new chiral technologies. This guide has provided a detailed comparison of the primary analytical methods—chiral HPLC, chiral SFC, and NMR spectroscopy—offering insights into their underlying principles, practical implementation, and relative advantages.
The novel chiral auxiliary, This compound , represents an intriguing new tool for asymmetric synthesis, combining the proven directing ability of the tert-butylsulfinyl group with a rigid spirocyclic backbone. While its efficacy remains to be demonstrated, the protocols and benchmarks presented herein provide a clear and robust framework for its evaluation. Researchers and drug development professionals are encouraged to employ these methodologies to explore the potential of this and other new chiral auxiliaries. The ultimate goal is to expand the synthetic chemist's toolkit, enabling the efficient and stereocontrolled synthesis of the next generation of chiral molecules that will benefit science and society.
References
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A Comparative Guide to Chiral Amine Synthesis: Evaluating 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane and its Alternatives in Complex Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of stereogenic centers bearing nitrogen is a cornerstone of modern organic synthesis, particularly in the construction of complex natural products and pharmaceutical agents. Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules.[1][2] Consequently, the development of robust and highly stereoselective methods for their synthesis is of paramount importance. Among the myriad of strategies, the use of chiral ammonia equivalents has proven to be a powerful approach, with N-sulfinylamines, particularly those derived from tert-butanesulfinamide (Ellman's auxiliary), emerging as a versatile and reliable tool.[3]
This guide provides an in-depth comparative analysis of a unique chiral reagent, 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane , and its performance relative to other leading methodologies for asymmetric amine synthesis. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of these methods, supported by experimental data to offer a comprehensive resource for the discerning synthetic chemist.
The Rise of N-Sulfinyl Imines: A Powerful Tool for Asymmetric Synthesis
The utility of N-tert-butanesulfinyl imines in asymmetric synthesis is well-established.[4][5] Condensation of the commercially available and shelf-stable tert-butanesulfinamide with aldehydes and ketones provides the corresponding N-sulfinyl imines (sulfinimines) in high yields. The tert-butanesulfinyl group serves a dual role: it acts as a powerful chiral directing group, controlling the facial selectivity of nucleophilic attack on the imine carbon, and it stabilizes the imine to facilitate its handling and reaction. Subsequent facile removal of the sulfinyl group under mild acidic conditions yields the desired chiral primary amine.
This compound represents a novel variation of this class of reagents, incorporating the sulfinyl imine functionality within a spirocyclic framework. While specific applications of this exact molecule in complex natural product synthesis are not extensively documented in peer-reviewed literature, its structure suggests potential advantages in terms of conformational rigidity and stereochemical control compared to its acyclic counterparts. The constrained nature of the spirocycle could lead to enhanced facial discrimination in nucleophilic additions, potentially resulting in higher diastereoselectivities.
Performance Comparison: N-Sulfinyl Imines vs. Alternative Methodologies
The selection of a synthetic method for introducing a chiral amine is dictated by several factors, including the desired stereochemistry, the nature of the substrate, and the overall synthetic strategy. Here, we compare the N-sulfinyl imine approach with other prominent methods.
Asymmetric Synthesis of α-Branched Amines
The addition of organometallic reagents to imines is a fundamental method for the synthesis of α-branched amines. The following table compares the performance of N-tert-butanesulfinyl imines with other chiral auxiliaries in this transformation.
| Method/Auxiliary | Substrate (Imine) | Nucleophile | Yield (%) | dr | ee (%) | Reference |
| N-tert-Butanesulfinyl | (R)-N-(Benzylidene)-tert-butanesulfinamide | PhMgBr | 91 | >98:2 | >99 | [3] |
| N-tert-Butanesulfinyl | (R)-N-(Isobutylidene)-tert-butanesulfinamide | EtMgBr | 96 | 96:4 | >99 | [3] |
| N-p-Toluenesulfinyl | (R)-N-(Benzylidene)-p-toluenesulfinamide | MeMgBr | 85 | 95:5 | >98 | [3] |
| Evans Auxiliary | N-Acyl Oxazolidinone (Enolate) | - | 80-95 | >95:5 | >98 | [3] |
As the data indicates, N-tert-butanesulfinyl imines consistently deliver high yields and excellent stereoselectivities in the synthesis of α-branched amines.
Asymmetric Synthesis of Vicinal Amino Alcohols
Vicinal amino alcohols are another critical structural motif in natural products and pharmaceuticals.[6][7][8] The synthesis of these compounds often involves the addition of enolates or other nucleophiles to imines.
| Method | Substrate | Reagent | Yield (%) | dr | Reference |
| N-tert-Butanesulfinyl Imine | N-tert-Butanesulfinyl Aldimine | Zinc Homoenolate | Good | High | [9] |
| Sharpless Asymmetric Aminohydroxylation | Alkene | OsO₄, Chiral Ligand, N-Source | Moderate | - | [10] |
| Biocatalytic Reductive Amination | α-Hydroxy Ketone | Amine Dehydrogenase, NH₃ | up to 99 | >99% ee | [6] |
The N-sulfinyl imine methodology provides a reliable route to vicinal amino alcohols with high diastereoselectivity.[9] While biocatalytic methods can offer exceptional enantioselectivity, their substrate scope can be limited.[6]
Mechanistic Insights and Experimental Protocols
A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
Mechanism of Nucleophilic Addition to N-tert-Butanesulfinyl Imines
The high diastereoselectivity observed in nucleophilic additions to N-tert-butanesulfinyl imines is generally attributed to a chair-like six-membered transition state, where the nucleophile attacks from the less hindered face of the imine. The bulky tert-butyl group on the sulfur atom effectively shields one face of the C=N bond.
Caption: Proposed chair-like transition state for nucleophilic addition.
Experimental Protocol: Asymmetric Synthesis of an α-Branched Amine using an N-tert-Butanesulfinyl Imine
Materials:
-
(R)-N-Benzylidene-tert-butanesulfinamide (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylmagnesium bromide (1.2 equiv, 3.0 M in diethyl ether)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (R)-N-benzylidene-tert-butanesulfinamide in anhydrous THF at -48 °C under an argon atmosphere, add phenylmagnesium bromide dropwise.
-
Stir the reaction mixture at -48 °C for 3 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfinyl amine.
Alternative Strategies and Their Comparative Advantages
While the N-sulfinyl imine approach is highly effective, other methods offer distinct advantages in specific contexts.
Asymmetric Hydrogenation of Imines
Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and atom-economical method for the synthesis of chiral amines.[1][2][11] This method avoids the use of stoichiometric chiral auxiliaries and often proceeds with high enantioselectivity. However, the synthesis of suitable chiral ligands can be complex, and the method may be sensitive to functional groups in the substrate.
Asymmetric Aziridination
Chiral aziridines are versatile synthetic intermediates that can be ring-opened to afford a variety of chiral amine derivatives.[12][13][14][15][16] Asymmetric aziridination of imines can be achieved using chiral sulfonium ylides or through catalytic methods.[12][17][18] This approach provides access to a different class of chiral building blocks compared to direct additions to imines.
Caption: Comparison of synthetic workflows for chiral amine synthesis.
Conclusion and Future Outlook
The synthesis of chiral amines remains a vibrant area of research, with N-sulfinyl imines, and by extension novel reagents like This compound , playing a pivotal role. The robustness, high stereoselectivity, and broad substrate scope of the N-sulfinyl imine methodology make it a first-choice for many applications in complex molecule synthesis. While alternative methods such as asymmetric hydrogenation and aziridination offer their own unique advantages, the predictability and reliability of the sulfinamide approach, pioneered by Ellman, ensure its continued prominence in the field. Future research will likely focus on the development of new chiral auxiliaries and catalytic methods that offer even greater efficiency and selectivity, further expanding the synthetic chemist's toolkit for the construction of these vital nitrogen-containing molecules.
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Navigating the Synthesis of Chiral Amines: A Comparative Guide to Kinetic Resolution and Catalytic Asymmetric Synthesis
Chiral amines are indispensable building blocks in modern chemistry, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and chiral catalysts.[1] The stereochemistry of these amines is often critical to their biological activity and function, making their enantioselective synthesis a paramount challenge for researchers in drug development and fine chemical production.[2][3] Two prominent strategies have emerged as powerful tools for accessing these enantiopure compounds: Kinetic Resolution (KR) and Catalytic Asymmetric Synthesis (CAS) .
This guide provides an in-depth, objective comparison of these two methodologies. We will move beyond a simple list of pros and cons to explore the fundamental principles, practical considerations, and supporting experimental data that underpin the choice between KR and CAS for the preparation of chiral amines. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: A Tale of Two Strategies
| Feature | Kinetic Resolution (KR) | Catalytic Asymmetric Synthesis (CAS) |
| Principle | Separation of a racemic mixture by selectively reacting one enantiomer faster than the other.[4] | Direct synthesis of a single enantiomer from a prochiral precursor.[1][2][5] |
| Theoretical Max. Yield | 50% for a single enantiomer (without a racemization step).[4][6] | Up to 100%.[4] |
| Key Advantage | Can produce highly enantioenriched unreacted starting material and product.[7] | High atom economy and theoretical yield.[1][4] |
| Common Challenges | Inherent 50% yield limitation; requires separation of product from unreacted starting material.[4][6] | Development of highly active and selective catalysts can be challenging and costly.[4] |
| Catalyst Types | Enzymes (e.g., Lipases, Transaminases), Chiral non-enzymatic catalysts (e.g., DMAP analogues).[4][8] | Transition-metal complexes (e.g., Rh, Ru, Ir), Organocatalysts, Biocatalysts.[4][9][10][11] |
Deeper Dive: Understanding the Methodologies
Kinetic Resolution: The Art of Selective Separation
Kinetic resolution operates on a racemic mixture, exploiting a chiral catalyst or reagent to preferentially convert one enantiomer into a new product at a faster rate than the other.[12] This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as the product) and the slower-reacting enantiomer (as the unreacted starting material), both in enantioenriched forms.
The most prevalent method for the kinetic resolution of amines is enantioselective acylation, where a chiral catalyst, often an enzyme like lipase, selectively acylates one enantiomer.[8]
Figure 1: Conceptual workflow of kinetic resolution of a racemic amine.
A significant drawback of classical KR is the theoretical maximum yield of 50% for the desired enantiomer.[6] However, this limitation can be overcome by a process called Dynamic Kinetic Resolution (DKR) . In DKR, the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomeric product.[6][13] This often involves a chemoenzymatic approach, combining an enzyme for the resolution with a metal catalyst for the racemization.[6][14]
This protocol is a generalized example based on the widely used lipase-catalyzed acylation of amines.[8]
Materials:
-
Racemic 1-phenylethylamine (1.0 equiv)
-
Acylating agent (e.g., ethyl acetate) (0.5 - 1.0 equiv)
-
Immobilized Lipase (e.g., Novozym 435) (10-50 mg per mmol of amine)[8]
-
Anhydrous organic solvent (e.g., toluene)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic amine and the anhydrous organic solvent.[8]
-
Add the acylating agent to the solution.[8]
-
Add the immobilized lipase to the reaction mixture.[8]
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (e.e.) of the remaining amine and the formed amide.[8]
-
Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme.
-
The product mixture can then be separated by standard chromatographic techniques to isolate the enantioenriched unreacted amine and the acylated product.
Representative Data: In a typical lipase-catalyzed resolution of (±)-1-phenylethylamine using ethyl acetate as the acyl donor, it is possible to obtain the unreacted (S)-1-phenylethylamine with >99% e.e. and the acetylated (R)-N-(1-phenylethyl)acetamide with high e.e. at approximately 50% conversion.[15][16]
Catalytic Asymmetric Synthesis: Building Chirality from the Ground Up
Catalytic Asymmetric Synthesis (CAS) offers a more direct and atom-economical route to enantiopure amines.[1][4] Instead of separating a pre-existing mixture of enantiomers, CAS creates the desired chiral center from a prochiral starting material, such as an imine or enamine, using a chiral catalyst.[9][10]
A prominent example is the asymmetric hydrogenation of imines, often catalyzed by transition metal complexes of rhodium, ruthenium, or iridium with chiral ligands.[9][17] The renowned Noyori-Ikariya catalysts, for instance, are highly effective for the asymmetric transfer hydrogenation of imines.[18][19]
Figure 2: Conceptual workflow of catalytic asymmetric synthesis of a chiral amine.
Another powerful CAS method is asymmetric reductive amination, which converts a ketone directly to a chiral amine in a one-pot reaction with an amine source and a reducing agent, mediated by a chiral catalyst.[11][20][21] This approach is highly efficient as it avoids the isolation of the intermediate imine.[22]
This protocol is a generalized example based on transition-metal catalyzed direct asymmetric reductive amination.[11][20]
Materials:
-
Ketone (e.g., acetophenone) (1.0 equiv)
-
Amine source (e.g., ammonia or ammonium salt)
-
Chiral catalyst system (e.g., a Ru- or Ir-based catalyst with a chiral ligand like dtbm-Segphos) (0.5-2 mol%)[20]
-
Reducing agent (e.g., H₂)
-
Anhydrous solvent (e.g., methanol or toluene)
Procedure:
-
In a high-pressure reactor, under an inert atmosphere, charge the ketone, the chiral catalyst, and the solvent.
-
Add the amine source to the reactor.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-80 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.[20]
-
Monitor the reaction progress by GC or HPLC until the starting material is consumed.
-
After cooling to room temperature, carefully vent the hydrogen pressure.
-
The reaction mixture is then worked up to isolate the chiral amine product. The enantiomeric excess is determined by chiral HPLC or GC.
Representative Data: The direct asymmetric reductive amination of aryl methyl ketones using a dtbm-Segphos ruthenium catalyst can yield the corresponding chiral primary amines with >93% e.e. on a multikilogram scale.[20] Rhodium-catalyzed asymmetric hydrogenation of enamides has also been shown to produce β-stereogenic amines in quantitative yields and with excellent enantioselectivities (88–96% e.e.).[23][24]
Head-to-Head Comparison: Performance and Practicality
| Parameter | Kinetic Resolution | Catalytic Asymmetric Synthesis | Causality and Field Insights |
| Theoretical Yield | 50% (KR); up to 100% (DKR)[4][6] | Up to 100%[4] | CAS is inherently more atom-economical. DKR bridges the yield gap for KR but adds complexity with a second catalyst and harsher conditions.[6][13] |
| Enantiomeric Excess (e.e.) | Can be very high (>99%) for both product and recovered starting material.[15][25] | Highly dependent on catalyst-substrate matching; can be excellent (>99%).[9][23] | KR can be advantageous when both enantiomers are desired. CAS requires extensive catalyst screening and optimization for a specific substrate to achieve high e.e. |
| Substrate Scope | Broad for certain enzyme classes (e.g., lipases), but can be limited.[26] | Can be very broad, but often requires catalyst/ligand tuning for different substrate classes.[9][27] | Enzymes offer remarkable selectivity but may not accept highly functionalized or sterically hindered substrates. CAS provides more flexibility through ligand design. |
| Process Simplicity | Often involves milder conditions (especially enzymatic KR). Separation of product and starting material is required.[4][8] | Can require high pressures and temperatures. The one-pot nature of reductive amination is a significant advantage.[11][20][22] | Enzymatic KR is often operationally simpler for initial screening. CAS, particularly asymmetric hydrogenation, may require specialized high-pressure equipment. |
| Industrial Scalability | Well-established, especially for enzymatic resolutions. Immobilized enzymes allow for easy catalyst recovery and reuse.[13][28] | A major focus of industrial process chemistry. Catalyst cost, loading, and recyclability are critical factors.[2][20] | Both methods are industrially viable. The choice often depends on the cost of the starting material (racemate vs. prochiral substrate) and the catalyst. |
Conclusion: Choosing the Right Path
The choice between kinetic resolution and catalytic asymmetric synthesis is not a matter of one being definitively superior to the other. Instead, it is a strategic decision guided by the specific goals of the synthesis, the nature of the target amine, and practical considerations such as cost, scale, and available resources.
Choose Kinetic Resolution when:
-
Both enantiomers of the amine are valuable.
-
A highly selective and robust enzyme is readily available for the racemic substrate.
-
The 50% yield limitation is acceptable, or the complexity of developing a DKR process is justified.
-
Mild reaction conditions are a priority.
Choose Catalytic Asymmetric Synthesis when:
-
High atom economy and theoretical yield are paramount.
-
A suitable prochiral starting material is readily accessible and more cost-effective than the racemate.
-
A highly selective catalytic system for the specific transformation is known or can be developed.
-
Large-scale production of a single enantiomer is the primary objective.
Ultimately, a thorough evaluation of both approaches, potentially including preliminary screening experiments, will provide the most reliable basis for selecting the optimal synthetic route. As catalyst technology continues to advance in both fields, the toolbox available to chemists for the synthesis of chiral amines will only become more powerful and versatile.
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Martín-Matute, B., & Bäckvall, J. E. (2007). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 129(51), 15788-15789. [Link]
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Svedendahl, M. (2018). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]
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Skibiński, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(16), 4966. [Link]
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Aleixandre, A. M., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 136-143. [Link]
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Vilhanová, B., et al. (2015). Enantioselective hydrogenation of cyclic imines catalysed by Noyori–Ikariya half-sandwich complexes and their analogues. RSC Advances, 5(111), 91437-91445. [Link]
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Gotor, V., et al. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Tetrahedron: Asymmetry, 6(12), 3093-3094. [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]
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Skibiński, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(16), 4966. [Link]
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A Prospective Evaluation of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane for Parallel Synthesis Libraries
In the contemporary landscape of drug discovery, the demand for molecular scaffolds that confer three-dimensionality and novel intellectual property is insatiable. The concept of "escaping flatland" has transitioned from a theoretical ideal to a practical necessity, driving the exploration of spirocyclic systems.[1] These structures, characterized by a single atom shared between two rings, offer rigid conformational restriction and precise vectoral orientation of substituents, properties highly advantageous for optimizing ligand-target interactions.[2][3] This guide provides a forward-looking evaluation of a promising, yet underexplored, building block: 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane . We will project its utility in parallel synthesis against established alternatives, grounding our analysis in the known principles of medicinal chemistry and asymmetric synthesis.
The Strategic Value of the 5-oxa-1-azaspiro[2.3]hexane Core
The 5-oxa-1-azaspiro[2.3]hexane scaffold is a compelling marriage of two privileged small-ring heterocycles: an oxetane and an azetidine. The inclusion of an oxetane ring is a well-established strategy to improve the physicochemical properties of drug candidates. It can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by replacing more labile groups like gem-dimethyl or carbonyl functionalities.[4][5] The azetidine moiety, a common bioisostere for piperidine, provides a key diversification point for library synthesis through its secondary amine.[6][7] The spirocyclic fusion of these two rings creates a rigid, three-dimensional structure with well-defined exit vectors for appended functionalities.[8][9]
The Chiral Auxiliary: A Hypothesis for Stereocontrol
The defining feature of the title compound is the N-tert-butylsulfinyl group. The tert-butanesulfinamide group is a powerful and widely used chiral auxiliary in asymmetric synthesis. When attached to a nitrogen atom, it effectively directs the stereochemical outcome of reactions at adjacent positions. This is typically achieved through chelation control, where the sulfinyl oxygen and the nitrogen atom coordinate to a metal cation, creating a rigid cyclic transition state that blocks one face of the molecule from the approaching reagent.
While specific mechanistic studies for this compound are not yet published, we can hypothesize its function based on extensive precedent. It is anticipated that this chiral auxiliary would enable the diastereoselective functionalization of the spirocyclic core, or more likely, facilitate stereocontrolled additions to electrophiles after the sulfinyl group has been transformed. For the purpose of parallel synthesis, the sulfinyl group could be used to separate diastereomers prepared from a racemic precursor, or it could be cleaved under acidic conditions to reveal the enantiopure secondary amine for subsequent diversification.
Prospective Application in Parallel Synthesis: A Workflow
We propose the following workflow for the utilization of this compound in a parallel synthesis campaign designed to generate a library of diverse, enantiopure compounds.
Figure 1: Proposed parallel synthesis workflow.
This workflow leverages the azetidine nitrogen as the primary point of diversification. The tert-butylsulfinyl group is carried through the diversification step and removed in the final stage to yield the target library of enantiopure spirocyclic compounds.
Comparative Analysis with Alternative Scaffolds
To properly evaluate the potential of this compound, it is essential to compare it with other spirocyclic building blocks used in parallel synthesis. The following table presents a prospective comparison based on known chemical principles and published data for analogous structures.
| Feature | This compound | N-Boc-5-azaspiro[2.3]hexane | N-Boc-2-azaspiro[3.3]heptane |
| Synthesis Complexity | Higher (multi-step, chiral auxiliary) | Moderate (multi-step) | Moderate (multi-step) |
| Inherent Chirality | Yes (chiral sulfur) | No | No |
| Physicochemical Profile | Potentially improved solubility (oxetane) | Lipophilic | Moderate |
| Structural Rigidity | High (fused 3 & 4-membered rings) | High (fused 3 & 4-membered rings) | Moderate (fused 4 & 4-membered rings) |
| Diversification Points | 1 (after deprotection) | 1 (after deprotection) | 1 (after deprotection) |
| Expected Stereocontrol | High (auxiliary-directed) | Not applicable | Not applicable |
| Novelty & IP Space | High | Moderate | Moderate |
Note: This table is a prospective analysis. Direct experimental data for this compound in a parallel synthesis context is not yet available in the peer-reviewed literature.
Experimental Protocols
The following are generalized protocols for the proposed diversification reactions. These would require optimization for the specific substrate and parallel synthesis platform.
General Protocol for Parallel N-Acylation
-
Reagent Preparation: In a 96-well plate, dispense 50 µL of a 0.2 M solution of this compound in anhydrous dichloromethane (DCM).
-
Addition of Acylating Agents: To each well, add 60 µL of a 0.2 M solution of a unique acid chloride or isocyanate in DCM.
-
Addition of Base: Add 20 µL of a 0.5 M solution of diisopropylethylamine (DIPEA) in DCM to each well.
-
Reaction: Seal the plate and agitate at room temperature for 16 hours.
-
Work-up: Quench the reactions by adding 100 µL of saturated aqueous sodium bicarbonate solution. Extract with DCM (2 x 200 µL). Combine the organic layers and evaporate the solvent.
-
Sulfinyl Group Cleavage: To each well, add 200 µL of a 2 M solution of HCl in methanol. Agitate at room temperature for 2 hours. Evaporate the solvent.
-
Purification: Re-dissolve the residues in DMSO and purify by parallel reverse-phase HPLC.
General Protocol for Parallel Reductive Amination
-
Reagent Preparation: In a 96-well plate, dispense 50 µL of a 0.2 M solution of this compound in anhydrous dichloroethane (DCE).
-
Addition of Aldehydes/Ketones: To each well, add 60 µL of a 0.2 M solution of a unique aldehyde or ketone in DCE.
-
Addition of Reducing Agent: Add 30 mg of sodium triacetoxyborohydride to each well.
-
Reaction: Seal the plate and agitate at room temperature for 16 hours.
-
Work-up: Quench the reactions by adding 100 µL of saturated aqueous sodium bicarbonate solution. Extract with DCM (2 x 200 µL). Combine the organic layers and evaporate the solvent.
-
Sulfinyl Group Cleavage: To each well, add 200 µL of a 2 M solution of HCl in methanol. Agitate at room temperature for 2 hours. Evaporate the solvent.
-
Purification: Re-dissolve the residues in DMSO and purify by parallel reverse-phase HPLC.
Figure 2: Generalized reaction workflow for parallel synthesis.
Conclusion and Outlook
This compound stands out as a building block with significant potential for the construction of novel, three-dimensional compound libraries. Its unique combination of a beneficial oxetane moiety, a versatile azetidine handle, and a powerful chiral auxiliary suggests that it could be a valuable tool for medicinal chemists. While direct experimental comparisons in a parallel synthesis format are currently lacking in the literature, the foundational principles of organic chemistry allow for a confident and positive projection of its utility.
Future work should focus on validating these hypotheses through the synthesis and screening of a pilot library. Such studies would provide the necessary experimental data to fully assess the performance of this promising scaffold and solidify its place in the toolbox of modern drug discovery. The ability to generate enantiomerically pure, structurally complex molecules through a streamlined parallel synthesis workflow is a significant advantage, and this compound is well-positioned to deliver on this front.
References
- Hiesinger, L. et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
- Kumar, S. et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 78(15), 7354-7363.
- Bechi, B. et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114-1120.
- Sridharan, V. et al. (2020). Synthesis of oxetane/azetidine containing spirocycles. Tetrahedron Letters, 61(3), 151413.
- Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly.
- Kirichok, A. A. et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449.
- Wuitschik, G. et al. (2006). Oxetanes in Drug Discovery: A New Tool for Modulating Physicochemical Properties.
- Hamill, R. et al. (2020). Synthesis of oxetane/azetidine containing spirocycles. White Rose Research Online.
- Carreira, E. M. & SpiroChem. (n.d.). Spirocyclic Building Blocks. Sigma-Aldrich.
- Enamine. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry.
- Chen, J. et al. (2024). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
- Grygorenko, O. O. et al. (2024). 4-Azaspiro[2.
- Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(66), 16782-16786.
- Anilkumar, G. & Gopinath, P. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(58), 35269-35286.
- Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly.
- Wünsch, B. et al. (2018). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry, 16(33), 6061-6072.
- Dias, L. C. & Cruz, L. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
- Kumar, S. et al. (2013). Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes.
- Lovering, F. et al. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
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cost-benefit analysis of using 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane in large-scale synthesis
A Senior Application Scientist's Guide to a Novel Chiral Building Block for Spirocyclic Scaffolds
The relentless pursuit of novel chemical matter in drug discovery has placed a premium on molecules with three-dimensional complexity. Spirocyclic scaffolds, in particular, have garnered significant attention due to their ability to present substituents in well-defined vectors, offering a unique way to explore chemical space and enhance binding to biological targets. Within this landscape, the synthesis of chiral spirocycles containing strained rings like aziridines and oxetanes represents a formidable challenge and a significant opportunity. This guide provides a comprehensive cost-benefit analysis of a novel reagent, 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane, for the large-scale synthesis of such structures, comparing it with established alternative methodologies.
The Strategic Value of the Azaspiro[2.3]hexane Core
The 5-oxa-1-azaspiro[2.3]hexane framework embeds two highly valuable and reactive pharmacophores: a chiral aziridine and an oxetane. The tert-butylsulfinyl group is a well-established and powerful chiral auxiliary, renowned for its ability to induce high stereoselectivity in a variety of chemical transformations. The combination of these features in a single, compact building block presents a compelling proposition for medicinal and process chemists aiming to streamline the synthesis of complex molecules.
The central hypothesis is that utilizing a pre-formed, enantiopure building block like this compound can offer significant advantages in terms of efficiency, stereocontrol, and overall cost-effectiveness in a large-scale setting, despite a potentially higher initial cost for the reagent itself.
Comparative Analysis: Synthetic Strategies
We will evaluate the use of this compound against two common alternative strategies for accessing similar chiral spirocyclic amines.
Strategy 1: The Pre-formed Chiral Building Block Approach
This strategy involves the use of this compound as a key starting material. The likely synthetic application would involve the nucleophilic opening of the aziridine ring, which would proceed with high stere fidelity, transferring the chirality from the sulfinyl group to the newly formed stereocenter.
Strategy 2: Sequential Asymmetric Aziridination and Spirocyclization
A more traditional approach would involve the de novo construction of the spirocycle. This could entail the asymmetric aziridination of an exocyclic methylene oxetane, followed by subsequent manipulations.
Strategy 3: Resolution of a Racemic Mixture
The simplest, albeit often least efficient, approach involves the non-stereoselective synthesis of the spirocyclic amine followed by chiral resolution, for example, through diastereomeric salt formation with a chiral acid.
Performance and Cost-Benefit Analysis
| Parameter | Strategy 1: Chiral Building Block | Strategy 2: Sequential Asymmetric Synthesis | Strategy 3: Racemic Synthesis & Resolution |
| Overall Yield | High (fewer steps from the key intermediate) | Moderate (multiple steps can lead to cumulative losses) | Low (theoretical maximum of 50% for the desired enantiomer) |
| Stereoselectivity | Excellent (typically >98% ee) | Good to Excellent (dependent on the catalyst and substrate) | N/A (requires a separate, often inefficient, resolution step) |
| Process Steps | Fewer steps, leading to faster throughput | More steps, increasing processing time and resources | More steps, including resolution and potential racemization/recycling of the unwanted enantiomer |
| Reagent Costs | High initial cost for the specialized building block | Moderate, but requires expensive chiral catalysts or ligands | Low initial reagent costs, but requires costly resolving agents |
| Waste Generation | Low | Moderate | High (disposal of the unwanted enantiomer and resolving agent) |
| Scalability | Potentially high, dependent on the availability of the starting material | Can be challenging to scale due to catalyst sensitivity or product isolation | Generally difficult and costly to scale effectively |
| Overall Cost-Effectiveness | Potentially very high for high-value targets due to efficiency and stereocontrol | Variable, dependent on the efficiency of the asymmetric step | Generally low, especially for large-scale production |
Experimental Protocols
Protocol 1: Representative Application of this compound (Strategy 1)
This protocol outlines a hypothetical, yet mechanistically sound, application of the title compound.
-
Setup: To a solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (N2) at -78 °C, add the organometallic nucleophile (e.g., a Grignard reagent or an organolithium, 1.2 equiv) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, monitoring the consumption of the starting material by TLC or LC-MS.
-
Quench: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Workup: Allow the mixture to warm to room temperature, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amino alcohol. The sulfinyl group can then be removed under acidic conditions.
Protocol 2: Asymmetric Aziridination of an Exocyclic Methylene Oxetane (Strategy 2)
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst system (e.g., a copper or rhodium complex with a chiral ligand).
-
Reaction Setup: To a solution of the exocyclic methylene oxetane (1.0 equiv) and the nitrogen source (e.g., a chloramine-T derivative, 1.1 equiv) in a suitable solvent (e.g., CH2Cl2), add the prepared catalyst (1-5 mol%).
-
Reaction: Stir the reaction at the optimal temperature (e.g., 0 °C to room temperature) until the starting material is consumed.
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the resulting racemic or enantioenriched spirocyclic aziridine by column chromatography.
Mechanistic and Workflow Diagrams
Caption: Workflow for Strategy 1 using the chiral building block.
Caption: Workflow for Strategy 2 involving de novo asymmetric synthesis.
Caption: Logical flow of the cost-benefit analysis.
Conclusion and Future Outlook
The use of a highly functionalized, enantiopure building block like this compound represents a paradigm shift from traditional linear synthesis to a more convergent and efficient approach. While the initial procurement or synthesis of this reagent may be more expensive, the downstream benefits in terms of reduced step count, predictable and high stereocontrol, and minimized waste generation present a compelling case for its adoption in large-scale synthesis, particularly for high-value pharmaceutical intermediates.
The decision to employ this strategy will ultimately depend on a thorough economic analysis specific to the target molecule. However, as the demand for structurally complex and stereochemically pure active pharmaceutical ingredients continues to grow, the strategic use of advanced chiral building blocks will undoubtedly become an increasingly important tool in the arsenal of the process chemist.
References
Due to the novel and specific nature of "this compound," direct literature citations for this exact compound are not available. The following references provide authoritative information on the key concepts and methodologies discussed in this guide.
-
Chiral Sulfinamide Auxiliaries in Asymmetric Synthesis: Ellman, J. A., et al. (2002). Asymmetric Synthesis with N-tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995. [Link]
-
Synthesis and Applications of Oxetanes in Medicinal Chemistry: Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 49(26), 4516-4529. [Link]
-
Asymmetric Aziridination Reactions: Müller, P., & Fruit, C. (2003). Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C-H Bonds. Chemical Reviews, 103(8), 2905-2920. [Link]
-
Spirocyclic Scaffolds in Drug Discovery: Hanessian, S., et al. (2011). The Spirocyclic System of Quinic Acid and its Applications in Synthesis. Angewandte Chemie International Edition, 50(14), 3180-3195. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
This document provides a detailed protocol for the safe handling and disposal of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane (CAS No. 1211284-25-1). As a valued building block in modern drug discovery and development, its unique spirocyclic structure containing both a sensitive sulfinamide and a strained oxetane ring necessitates a disposal procedure grounded in a thorough understanding of its chemical reactivity.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices are safe, compliant, and environmentally responsible.
Core Principles: Understanding the Chemistry Behind Safe Disposal
The disposal strategy for this compound is dictated by the reactivity of its two key functional motifs: the tert-butylsulfinamide and the 5-oxa-1-azaspiro[2.3]hexane core, which features a strained oxetane ring.
-
Sulfinamide Group (S(O)-N): This functional group is known to be susceptible to hydrolysis, particularly under acidic conditions, which can cleave the sulfur-nitrogen bond to yield a sulfinic acid and the corresponding amine.[2][3] Studies have shown that the rate of hydrolysis for sulfinamides is often enhanced in acidic environments.[4]
-
Oxetane Ring: As a strained four-membered heterocycle, the oxetane ring is prone to ring-opening reactions catalyzed by strong acids.[5] While generally more stable than an epoxide, it is less stable than a five-membered ring like THF.[5] Basic conditions are typically better tolerated by the oxetane motif.[6]
Therefore, the primary chemical vulnerability of the molecule involves acidic conditions, which can initiate degradation at two different sites. This understanding informs our recommendation for chemical pre-treatment and highlights the importance of segregating this compound from acidic waste streams.
Hazard and Chemical Profile
The following table summarizes the essential identification and hazard information for this compound.
| Property | Value | Reference(s) |
| CAS Number | 1211284-25-1 | [1] |
| Molecular Formula | C₈H₁₅NO₂S | [1] |
| Molecular Weight | 189.3 g/mol | [1] |
| GHS Hazard Statements | H315: Causes skin irritation | [7] |
| H319: Causes serious eye irritation | [7] | |
| H335: May cause respiratory irritation | [7] | |
| Storage | Store long-term in a cool, dry place at room temperature. | [1][7] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, adherence to strict safety protocols is mandatory. The known hazards of skin, eye, and respiratory irritation dictate the required level of protection.[7]
-
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8]
-
Eye Protection: Wear chemical safety goggles with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[9]
-
Hand Protection: Use chemically impermeable gloves, such as nitrile rubber. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[8][10]
-
Body Protection: A standard laboratory coat must be worn, with long sleeves fully fastened.[8]
Primary Disposal Workflow for Research Quantities
For the small quantities typically used in a research and development setting, direct disposal via a licensed hazardous waste management service is the safest and most compliant method. Chemical pre-treatment for small amounts is generally not necessary and may introduce additional risks. The goal is the safe collection, segregation, and labeling of waste for professional disposal, which will typically involve high-temperature incineration.[8]
Caption: Primary disposal workflow for research quantities.
Step-by-Step Protocol: Direct Disposal
-
Waste Collection: Collect all waste materials containing this compound, including residual solid, contaminated weighing paper, gloves, and pipette tips, into a single, dedicated hazardous waste container.[8]
-
Container Selection: The waste container must be made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE) and have a tightly sealing screw cap. Ensure the container is in good condition and free from leaks.
-
Waste Segregation: Crucially, this waste stream must be segregated from other chemical wastes, especially strong acids, to prevent unintended reactions within the container.[8]
-
Labeling: Label the hazardous waste container clearly and accurately before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "1211284-25-1"
-
The words "Hazardous Waste"
-
Appropriate hazard indicators (e.g., "Irritant")
-
The accumulation start date.
-
-
Storage: Keep the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the container. Do not attempt to dispose of this chemical via standard trash or down the drain.[8]
Advanced Protocol: Chemical Pre-Treatment for Bulk Quantities
Disclaimer: This procedure is intended only for trained personnel comfortable with handling potentially reactive chemicals and should be performed only when dealing with quantities where direct disposal is not feasible. A thorough risk assessment must be conducted, and approval from your institution's EHS department should be obtained prior to proceeding.
The objective of this pre-treatment is to degrade the molecule into smaller, potentially less hazardous fragments via controlled acid-catalyzed hydrolysis.
Step-by-Step Protocol: Acidic Hydrolysis
-
Preparation: In a chemical fume hood, prepare a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask should be placed in an ice/water bath to control the temperature.
-
Acid Solution: Charge the flask with a dilute solution of hydrochloric acid (e.g., 1-2 M HCl) in a quantity sufficient to fully dissolve and react with the compound (a molar excess of at least 10-fold is recommended). Begin stirring and cool the solution to 0-5 °C.
-
Addition of Compound: Dissolve the this compound in a minimal amount of a water-miscible solvent (e.g., THF or isopropanol) and load it into the dropping funnel.
-
Controlled Reaction: Add the compound solution dropwise to the cold, stirring acid solution. Monitor the temperature closely and maintain it below 10 °C to control the rate of reaction and prevent excessive heat generation.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours (e.g., 12-24 hours) to ensure complete hydrolysis of both the sulfinamide bond and the oxetane ring.
-
Neutralization: Carefully neutralize the resulting solution by slowly adding a base, such as sodium bicarbonate or a dilute sodium hydroxide solution. Monitor the pH and continue adding base until the pH is between 6 and 8. Be prepared for potential gas evolution (CO₂) if using bicarbonate.
-
Final Disposal: Transfer the neutralized aqueous solution to a properly labeled hazardous waste container and arrange for disposal through your EHS office.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent chemical spread and protect personnel.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[8]
-
Ventilate: Ensure the area is well-ventilated, operating within a chemical fume hood if the spill is contained there.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill or solution, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[8]
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
By adhering to these scientifically-grounded procedures, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- Macquarie University. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis.
- PubMed. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- Journal of the American Chemical Society. (n.d.). Unexpected Subtilisin-Catalyzed Hydrolysis of a Sulfinamide Bond in Preference to a Carboxamide Bond in N-Acyl Sulfinamides.
- PubMed. (2013). NMR detection and study of hydrolysis of HNO-derived sulfinamides.
- ResearchGate. (n.d.). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis | Request PDF.
- BenchChem. (2025). preventing decomposition of oxetane ring during synthesis.
- CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
- Polymer Chemistry. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin.
- BenchChem. (2025). Proper Disposal of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide.
- Sci-Hub. (1991). Thermal, decomposition of some new spiro-1-pyrazolines.
- AK Scientific, Inc. (n.d.). 1211284-25-1 this compound AKSci 1037AD.
- ResearchGate. (n.d.). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species | Request PDF.
- Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). Strategies to avoid ring-opening of the oxetane moiety during reactions.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- IsoLab. (n.d.). Sulfanilamide - SDS.
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Comprehensive Handling Guide: Personal Protective Equipment for 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane (CAS No. 1211284-25-1). As specific toxicological and reactivity data for this novel compound are not extensively published, this guide is founded on a conservative, risk-based assessment derived from its constituent chemical functionalities and available supplier safety information. The primary objective is to ensure the safety of all researchers, scientists, and drug development professionals who may handle this substance.
Hazard Assessment: A Structural Analysis
The potential hazards of this compound are best understood by deconstructing its molecular structure. This compound integrates three key functional groups, each contributing to its overall safety profile.
-
tert-Butylsulfinyl Group: This chiral sulfoxide moiety is a cornerstone in modern asymmetric synthesis.[1][2] While sulfoxides are generally more stable than related sulfinyl chlorides, they are reactive functional groups that warrant careful handling.[2]
-
Oxetane Ring: The four-membered oxetane ring is significantly strained. This ring strain makes it susceptible to ring-opening reactions, particularly in the presence of acids or nucleophiles.[3] Analogous spiro-oxetane compounds are classified as irritants and may be harmful upon contact, inhalation, or ingestion.[3][4]
-
Azaspiro Moiety: The azaspirocyclic system, which includes a three-membered aziridine ring, also possesses considerable ring strain. Azaspiro compounds are a class of molecules with diverse biological activities, necessitating the assumption of potential bioactivity until proven otherwise.[5][6]
A supplier has classified this compound with the following GHS Hazard Statements:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
This information confirms that the compound is, at a minimum, a potent irritant and requires stringent measures to prevent exposure.
Caption: Structural deconstruction of the target molecule and its associated hazards.
Core Personal Protective Equipment (PPE) Recommendations
A multi-layered PPE strategy is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Chemical splash goggles and face shield.[8] | Double-gloving: Nitrile or neoprene gloves (ensure cuffs are over lab coat sleeves).[8] | Chemical-resistant lab coat (fully buttoned) or disposable coveralls. | Mandatory: Work within a certified chemical fume hood or ventilated balance enclosure.[3] |
| Running Reactions | Chemical splash goggles and face shield. | Chemical-resistant gloves (e.g., butyl rubber for extended contact).[8] | Chemical-resistant apron over a flame-retardant lab coat. | Mandatory: All operations must be conducted in a certified chemical fume hood.[9] |
| Workup & Purification | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over lab coat. | Mandatory: All transfers and solvent removal (e.g., rotary evaporation) must be performed in a fume hood or with appropriate local exhaust ventilation. |
Step-by-Step Safety Protocols & Workflows
Strict adherence to procedural steps is critical for ensuring a safe laboratory environment.
PPE Donning & Doffing Workflow
The sequence of putting on and removing PPE is designed to prevent cross-contamination.
Caption: Recommended sequence for donning and doffing Personal Protective Equipment.
Handling and Dispensing
-
Engineering Controls: All manipulations of solid or dissolved this compound must occur within a certified chemical fume hood to mitigate inhalation risk, consistent with the H335 hazard statement.[7]
-
Static Discharge: Take precautionary measures against static discharge, especially when handling the compound in the presence of flammable solvents.[9]
-
Avoid Inhalation/Contact: Do not breathe dust or vapors.[9] Direct contact with skin and eyes must be strictly avoided.
Spill and Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Small Spills: Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.
Decontamination and Disposal Plan
-
Equipment Decontamination: All glassware and equipment should be thoroughly rinsed with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.
-
Waste Disposal: All waste materials, including contaminated PPE, absorbent materials from spills, and residual chemicals, must be disposed of as hazardous chemical waste. Containers should be clearly labeled with the full chemical name. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the sewer system.[11]
This guide is predicated on the principle of ALARA (As Low As Reasonably Achievable) exposure. Given the limited data on this specific molecule, treating it with the utmost caution is paramount. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- Benchchem. Navigating Safety with 1-Azaspiro[3.6]decane: A Guide to Safe Handling and Disposal.
- Benchchem.
- CP Lab Safety. This compound, min 95%, 1 gram.
- Benchchem. Personal protective equipment for handling Oxirane, ((2-cyclopentylphenoxy)methyl)-.
- Sigma-Aldrich.
- AKSci. 1211284-25-1 this compound.
- J.T. Baker.
- Benchchem. Application Notes and Protocols: Chiral Sulfinyl Compounds in Asymmetric Synthesis.
- MDPI. Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry.
- Storemasta. Examples of PPE for Various Dangerous Goods Classes.
- PubChem. 1-Oxaspiro[2.3]hexane.
- Sigma-Aldrich.
- ACS Publications. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.
- European Patent Office. Azaspiro compounds, their production and use.
- National Center for Biotechnology Information. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Capot Chemical. MSDS of tert-butyl 1-oxa-5-azaspiro[2.
- National Center for Biotechnology Information. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Oxaspiro[2.3]hexane | C5H8O | CID 529197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 1211284-25-1 this compound AKSci 1037AD [aksci.com]
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- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
